Product packaging for tert-Butyl methyl malonate(Cat. No.:CAS No. 42726-73-8)

tert-Butyl methyl malonate

Cat. No.: B153513
CAS No.: 42726-73-8
M. Wt: 174.19 g/mol
InChI Key: XPSYZCWYRWHVCC-UHFFFAOYSA-N
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Description

tert-Butyl methyl malonate (CAS 42726-73-8) is a high-purity liquid ester with the molecular formula C8H14O4 and a molecular weight of 174.19-174.20 g/mol. This compound is characterized as a colorless to light yellow clear liquid with a specific gravity of approximately 1.03 to 1.1 and a boiling point of around 80-84°C at 11-15 mmHg. It is recommended to be stored in a cool, dark place at room temperature or below 15°C, as the product may discolor to yellow over time. As a malonic acid derivative, this compound is primarily valued in organic synthesis as a versatile chemical building block. Its structure, featuring differentiated ester groups (tert-butyl and methyl), makes it a useful intermediate for the preparation of more complex molecules, potentially through selective hydrolysis or condensation reactions. Malonate esters, in a broader biochemical context, are known to act as inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle and complex II of the electron transport chain. This inhibition can disrupt energy metabolism and ATP production, leading to secondary effects such as increased oxidative stress and excitotoxicity. Researchers have utilized malonate and its derivatives in experimental models to study mitochondrial dysfunction and its role in neurodegenerative pathways. This product is intended for research purposes as a chemical reagent or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O4 B153513 tert-Butyl methyl malonate CAS No. 42726-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl propanedioate
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InChI

InChI=1S/C8H14O4/c1-8(2,3)12-7(10)5-6(9)11-4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XPSYZCWYRWHVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40195404
Record name tert-Butyl methyl malonate
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Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42726-73-8
Record name 1-(1,1-Dimethylethyl) 3-methyl propanedioate
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Record name tert-Butyl methyl malonate
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Record name tert-Butyl methyl malonate
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Record name tert-butyl methyl malonate
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Foundational & Exploratory

tert-Butyl methyl malonate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chemical Properties of tert-Butyl Methyl Malonate

Introduction

This compound is an asymmetrical diester of malonic acid, bearing both a tert-butyl and a methyl ester group. This structural feature makes it a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its utility stems from the differential reactivity of the two ester functionalities and the presence of an acidic methylene group, which serves as a key site for carbon-carbon bond formation. This guide provides a comprehensive overview of its chemical properties, spectroscopic data, synthesis, reactivity, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a combustible, colorless to slightly yellow liquid at room temperature.[2][3][4] It is soluble in common organic solvents such as alcohols and ethers.[1] The material is known to be relatively stable but should be stored away from strong oxidizing agents and high temperatures, as it can darken in color over time.[1][2][5]

Table 1: Physicochemical Properties of this compound

Property Value References
Molecular Formula C₈H₁₄O₄ [1][4][6]
Molecular Weight 174.19 g/mol [4][6]
CAS Number 42726-73-8 [4]
Appearance Clear colorless to slightly yellow liquid [3]
Boiling Point 80 °C @ 11 mmHg [3][4]
~213-215 °C @ 760 mmHg [1]
Melting Point Approx. -31 °C [1]
Density 1.03 g/mL at 25 °C [3][4]
Refractive Index (n²⁰/D) 1.415 [3][4]

| Flash Point | 79 °C (174.2 °F) - closed cup |[2][4][5] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following data are representative for the compound.

Table 2: Spectroscopic Data for this compound

Technique Parameters Data Reference
¹H NMR 400 MHz, CDCl₃ δ 3.74 (s, 3H, -OCH₃), 3.30 (s, 2H, -CH₂-), 1.47 (s, 9H, -C(CH₃)₃) [3]
¹³C NMR 100 MHz, CDCl₃ δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9 [3]

| Mass Spec. (HR-FAB) | [M+H]⁺ | Calculated for C₈H₁₅O₄: 175.0883; Found: 175.0875 |[3] |

Synthesis and Reactivity

Synthesis

This compound is typically synthesized via esterification. A common laboratory-scale method involves the reaction of mono-tert-butyl malonate with methanol in the presence of a catalyst.[3] This approach provides a high yield of the desired asymmetric diester.

Reactivity

The primary utility of this compound in organic synthesis is centered on two key features:

  • The α-Methylene Group: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides, acyl chlorides), enabling the construction of more complex molecular frameworks.

  • Differential Ester Reactivity: The tert-butyl ester and methyl ester groups can be selectively cleaved under different conditions. The tert-butyl group is labile under strong acidic conditions (e.g., trifluoroacetic acid), while the methyl ester is typically removed via saponification with a base (e.g., NaOH, KOH) followed by acidification. This orthogonality allows for selective deprotection and further transformation at either end of the molecule.

Experimental Protocols

Synthesis of this compound via Catalytic Esterification

This protocol describes the synthesis from mono-tert-butyl malonate and methanol using a hafnium(IV) chloride catalyst.[3]

  • Materials:

    • Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

    • Methanol (70 mL)

    • Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

    • Dichloromethane

    • Saturated saline solution

    • Anhydrous magnesium sulfate

    • Silica gel

    • n-Hexane

    • Ethyl acetate

  • Equipment:

    • 200 mL round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

    • Glassware for column chromatography

  • Procedure:

    • To a 200 mL round-bottom flask, add mono-tert-butyl malonate (3.0 g) and methanol (70 mL).[3]

    • Add the hafnium(IV) chloride tetrahydrofuran complex (88 mg) to the solution while stirring.[3]

    • Stir the reaction mixture at room temperature for 48 hours.[3]

    • Upon completion, add saturated saline solution to the mixture.[3]

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 70 mL).[3]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.[3]

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator.[3]

  • Purification:

    • Purify the crude product by silica gel column chromatography.[3]

    • Elute with a mixture of n-hexane/ethyl acetate (50:50) to afford pure this compound (yield: 3.0 g, 91%) as a colorless oily liquid.[3]

Synthesis_Workflow Synthesis Workflow for this compound Start Mono-tert-butyl malonate + Methanol + HfCl4(THF)2 catalyst Reaction Stir at RT for 48h Start->Reaction Workup Quench with Saline Extract with CH2Cl2 Reaction->Workup Drying Dry organic layers (anhydrous MgSO4) Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Silica Gel Chromatography (Hexane/EtOAc) Concentration->Purification Product Pure tert-Butyl Methyl Malonate Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

General Protocol for α-Alkylation

This protocol provides a representative workflow for the alkylation of the α-carbon of this compound, a cornerstone of its synthetic utility.

  • Materials:

    • This compound

    • Anhydrous aprotic solvent (e.g., THF, DMF)

    • Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

    • Alkylating agent (e.g., an alkyl halide, R-X)

    • Aqueous workup solution (e.g., saturated ammonium chloride)

    • Organic extraction solvent (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath (0 °C).

    • Carefully add the base portion-wise to the solution to form the enolate.

    • Allow the mixture to stir for a specified time (e.g., 30-60 minutes) to ensure complete deprotonation.

    • Add the alkylating agent (R-X) dropwise to the enolate solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

    • Purify the resulting α-alkylated product via column chromatography or distillation.

Reactivity_Pathway General α-Alkylation Reactivity Pathway Substrate This compound Enolate Stabilized Enolate (Nucleophile) Substrate->Enolate + Base - H+ Product α-Alkylated Product Enolate->Product Nucleophilic Attack Electrophile Electrophile (e.g., R-X) Electrophile->Enolate

Caption: The core reactivity pathway of this compound for C-C bond formation.

Safety and Handling

This compound is classified as an irritant and a combustible liquid.[1][2][6] Proper safety precautions are mandatory during its handling and use.

Table 3: Safety Information

Category Details References
GHS Hazard Statements H315: Causes skin irritation [6]
H319: Causes serious eye irritation [6]
H335: May cause respiratory irritation [6]
GHS Pictogram Exclamation Mark [6]
Precautionary Statements P261: Avoid breathing vapor. [6]
P280: Wear protective gloves/eye protection. [6]
S24/25: Avoid contact with skin and eyes. [1]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile), respirator with appropriate filter (type ABEK). [4]
Incompatible Materials Strong oxidizing agents. [2][5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place away from heat, sparks, and open flames. [2][5]

| Hazardous Decomposition | Combustion produces carbon monoxide (CO) and carbon dioxide (CO₂). |[2][5] |

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.[2][5] All work should be performed in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[1][2]

References

An In-Depth Technical Guide to tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 42726-73-8

This technical guide provides a comprehensive overview of tert-butyl methyl malonate, a valuable reagent in modern organic synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in stereoselective carbon-carbon bond formation.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[1] It is an ester that serves as a key building block in the synthesis of a wide range of organic molecules.[1] Its physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 42726-73-8[2][3][4]
Molecular Formula C₈H₁₄O₄[2][5]
Molecular Weight 174.19 g/mol [2][4][5]
Appearance Clear colorless to slightly yellow liquid[1]
Boiling Point 80 °C at 11 mmHg[6]
Density 1.03 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.415[6]
Flash Point 175 °F (79.4 °C)[1]
Purity Typically >95%[4][7]
EC Number 255-919-1[3][4]
Beilstein/REAXYS Number 1772136[4]
InChI Key XPSYZCWYRWHVCC-UHFFFAOYSA-N[6]
SMILES String COC(=O)CC(=O)OC(C)(C)C[6]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the esterification of mono-tert-butyl malonate with methanol, catalyzed by a hafnium(IV) chloride tetrahydrofuran complex.[2]

Experimental Protocol

Materials:

  • Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

  • Methanol (70 mL)

  • Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate (for elution)

Procedure:

  • To a 200 mL round bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).[2]

  • To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).[2]

  • Stir the reaction mixture at room temperature for 48 hours.[2]

  • Upon completion of the reaction, add a saturated saline solution to the mixture and extract with dichloromethane (3 x 70 mL).[2]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by silica gel column chromatography using a 50:50 mixture of n-hexane and ethyl acetate as the eluent to afford this compound as a colorless oily liquid (3.0 g, 91% yield).[2]

Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Mono-tert-butyl malonate Methanol Hf(IV)Cl4(THF)2 flask 200 mL Round Bottom Flask with Magnetic Stirrer reagents->flask Add stir Stir at Room Temperature for 48 hours flask->stir quench Add Saturated Saline stir->quench extract Extract with Dichloromethane (3x) quench->extract dry Dry with Anhydrous MgSO4 extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate = 50:50) concentrate->chromatography product This compound (Colorless Oily Liquid, 91% Yield) chromatography->product

Synthesis of this compound

Applications in Organic Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for the introduction of a malonate moiety in the construction of more complex molecules. A significant application is its use as a nucleophile in palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction.[1][8] This reaction is a powerful method for the enantioselective formation of carbon-carbon bonds.[9]

Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)

The Tsuji-Trost reaction involves the palladium-catalyzed substitution of an allylic substrate bearing a leaving group with a nucleophile.[8] When a soft nucleophile like the enolate of this compound is used, the reaction proceeds with a net retention of configuration at the allylic carbon.

The general mechanism involves the following key steps:

  • Coordination: The Pd(0) catalyst coordinates to the double bond of the allylic substrate.[6]

  • Oxidative Addition: The palladium undergoes oxidative addition, displacing the leaving group and forming a η³-π-allylpalladium(II) complex.[6][8]

  • Nucleophilic Attack: The nucleophile (enolate of this compound) attacks the π-allyl complex.[8]

  • Reductive Elimination: The product is formed, and the Pd(0) catalyst is regenerated.

The use of chiral ligands on the palladium catalyst allows for the reaction to proceed with high enantioselectivity, making it a valuable tool in asymmetric synthesis.[9]

Catalytic Cycle of the Tsuji-Trost Reaction

G Pd0 Pd(0) Catalyst PiAllylComplex η³-π-Allylpalladium(II) Complex Pd0->PiAllylComplex Oxidative Addition AllylicSubstrate Allylic Substrate (with Leaving Group) AllylicSubstrate->PiAllylComplex Product Alkylated Product PiAllylComplex->Product Nucleophilic Attack Nucleophile This compound (as enolate) Nucleophile->PiAllylComplex Product->Pd0 Reductive Elimination

Tsuji-Trost Reaction Catalytic Cycle
Enantioselective Phase-Transfer Catalytic α-Alkylation

Another important application of this compound derivatives is in the enantioselective synthesis of α,α-dialkylmalonates through phase-transfer catalysis (PTC).[3][7] This method allows for the construction of chiral quaternary carbon centers with high chemical yields and excellent enantioselectivities.[3][7]

In a typical workflow, a derivative of this compound is alkylated using an alkyl halide in the presence of a chiral phase-transfer catalyst, such as a binaphthyl-modified chiral quaternary ammonium salt, and a base like aqueous potassium hydroxide.[3] The resulting chiral α,α-dialkylmalonates are versatile intermediates that can be selectively hydrolyzed to the corresponding chiral malonic monoacids.[3]

Safety and Handling

This compound is considered a combustible liquid.[7] It may cause skin, eye, and respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dark place.[10] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key building block in organic synthesis with significant applications in the stereoselective formation of carbon-carbon bonds. Its utility in palladium-catalyzed asymmetric allylic alkylation and phase-transfer catalytic alkylations makes it an indispensable tool for the synthesis of complex chiral molecules in academic and industrial research, particularly in the fields of drug discovery and natural product synthesis. The detailed protocols and understanding of its chemical properties provided in this guide are intended to facilitate its effective and safe use in the laboratory.

References

tert-Butyl methyl malonate synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of tert-Butyl Methyl Malonate

For researchers, scientists, and professionals in drug development, this compound is a valuable building block in organic synthesis. Its distinct ester groups, with differing steric hindrance and reactivity, allow for selective chemical transformations, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a detailed overview of a primary method for its synthesis, including experimental protocols and comparative data.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves a two-step process. The first step is the selective hydrolysis of dimethyl malonate to yield monomethyl malonate. The second step is the esterification of the resulting carboxylic acid with isobutylene under acidic conditions to introduce the tert-butyl group.

Step 1: Selective Monohydrolysis of Dimethyl Malonate

The selective monohydrolysis of a symmetric diester like dimethyl malonate can be achieved with high efficiency using a carefully controlled amount of a base, such as potassium hydroxide (KOH), in a mixed solvent system.[1][2] This method avoids the formation of significant amounts of malonic acid as a byproduct.[2]

Step 2: tert-Butylation of Monomethyl Malonate

The resulting monomethyl malonate is then esterified with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid.[3][4] This reaction takes advantage of the stability of the tertiary carbocation formed from isobutylene.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous malonic esters.[2][3]

Protocol 1: Synthesis of Monomethyl Malonate via Selective Hydrolysis

Materials:

  • Dimethyl malonate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF) or Acetonitrile

  • Water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of potassium hydroxide (1.0 equivalent) in water is prepared.

  • Dimethyl malonate (1.0 equivalent) is dissolved in THF or acetonitrile at 0°C.

  • The aqueous KOH solution is added dropwise to the dimethyl malonate solution while maintaining the temperature at 0°C.

  • The reaction mixture is stirred at 0°C and monitored by TLC until the starting material is consumed.

  • The reaction is quenched by the addition of concentrated hydrochloric acid until the pH is acidic.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield monomethyl malonate.

Protocol 2: Synthesis of this compound

Materials:

  • Monomethyl malonate

  • Isobutylene, liquefied

  • Diethyl ether

  • Sulfuric acid, concentrated

  • Sodium hydroxide solution

  • Anhydrous potassium carbonate

Procedure:

  • In a heavy-walled pressure bottle, add diethyl ether and concentrated sulfuric acid (catalytic amount), and cool the solution to 5°C in an ice bath.

  • Add monomethyl malonate (1.0 equivalent) and liquefied isobutylene (approximately 1.5-2.0 equivalents).

  • Securely seal the pressure bottle and shake it at room temperature overnight.

  • After the reaction is complete, carefully vent the bottle in a fume hood after cooling it in an ice-salt bath.

  • Pour the reaction mixture into a separatory funnel containing a cold aqueous solution of sodium hydroxide.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and remove the solvent and excess isobutylene by distillation.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound and related compounds, based on analogous preparations.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
1 Dimethyl malonateKOH (1.0 eq)THF/Water01-390-95>95[2]
2 Monomethyl malonate, IsobutyleneH₂SO₄ (cat.)Diethyl etherRoom Temp.12-2480-90>98[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow Start Start Materials DimethylMalonate Dimethyl Malonate Step1 Selective Monohydrolysis DimethylMalonate->Step1 KOH_H2O KOH / H₂O KOH_H2O->Step1 MonomethylMalonate Monomethyl Malonate Step1->MonomethylMalonate Step2 tert-Butylation MonomethylMalonate->Step2 Isobutylene Isobutylene Isobutylene->Step2 H2SO4 H₂SO₄ (cat.) H2SO4->Step2 CrudeProduct Crude Product Step2->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct tert-Butyl Methyl Malonate Purification->FinalProduct

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding and practical protocols for the synthesis of this compound. For any laboratory implementation, it is crucial to consult the primary literature and conduct a thorough risk assessment.

References

An In-depth Technical Guide to tert-Butyl Methyl Malonate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl methyl malonate, a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and its versatile applications in the development of therapeutic agents.

Core Properties of this compound

This compound is a diester of malonic acid, featuring both a methyl and a tert-butyl ester group. This asymmetric substitution provides unique reactivity and selectivity in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.

PropertyValueReference
Molecular Weight 174.19 g/mol [1]
Molecular Formula C₈H₁₄O₄[1]
CAS Number 42726-73-8
Appearance Colorless to slightly yellow liquid
Boiling Point 80 °C at 11 mmHg
Density 1.03 g/mL at 25 °C
Refractive Index n20/D 1.415
Solubility Soluble in anhydrous alcohol and organic solvents such as ethers.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, typically involving the esterification of malonic acid or its derivatives. A common approach involves the selective esterification of mono-tert-butyl malonate with methanol.

Experimental Protocol: Synthesis from Mono-tert-butyl malonate

This protocol describes the synthesis of this compound from mono-tert-butyl malonate and methanol, catalyzed by hafnium(IV) chloride tetrahydrofuran complex.

Materials:

  • Mono-tert-butyl malonate

  • Methanol (anhydrous)

  • Hafnium(IV) chloride tetrahydrofuran complex (1:2)

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-hexane

  • Ethyl acetate

Procedure:

  • To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

  • To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • After completion of the reaction (monitored by TLC), add saturated saline solution to the mixture.

  • Extract the aqueous layer with dichloromethane (3 x 70 mL).

  • Combine the organic layers and dry with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (50:50) as the eluent.

  • The final product, this compound, is obtained as a colorless oily liquid (3.0 g, 91% yield).

Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.74 (s, 3H), 3.30 (s, 2H), 1.47 (s, 9H)

  • ¹³C NMR (100 MHz, CDCl₃): δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9

  • HR-FAB MS: m/z calculated for C₈H₁₅O₄ [M+H]⁺ 175.0883, found 175.0875.

Applications in Drug Development

The unique structural features of this compound make it a versatile building block in the synthesis of pharmaceutically active compounds. The differential reactivity of the methyl and tert-butyl esters allows for selective manipulations, which is highly advantageous in multi-step syntheses.

Role in Asymmetric Synthesis

A significant application of this compound is in the enantioselective synthesis of chiral molecules. The malonic ester can be deprotonated and subsequently alkylated to introduce various side chains. The tert-butyl group can then be selectively removed under acidic conditions, while the methyl ester remains intact, allowing for further transformations. This strategy is pivotal in creating chiral centers with high enantiomeric excess.

Experimental Workflow: Enantioselective Alkylation

The following diagram illustrates a general workflow for the enantioselective alkylation of a malonate substrate derived from this compound, a key step in the synthesis of complex chiral molecules.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_product Product start tert-Butyl Methyl Malonate Derivative deprotonation Deprotonation (Base) start->deprotonation alkylation Alkylation (Alkyl Halide, Phase-Transfer Catalyst) deprotonation->alkylation workup Aqueous Workup & Extraction alkylation->workup purification Column Chromatography workup->purification product Chiral α,α-Dialkylmalonate purification->product signaling_pathway cluster_synthesis Chemical Synthesis cluster_biological Biological System A tert-Butyl Methyl Malonate B Intermediate Scaffolds A->B Multi-step Synthesis C Kinase Inhibitor (Bioactive Molecule) B->C Final Elaboration D Protein Kinase (e.g., in Cancer Cells) C->D Binds to and Inhibits E Signaling Pathway (e.g., Proliferation, Survival) D->E Regulates F Inhibition of Cell Proliferation E->F Leads to

References

Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the boiling point, and a detailed experimental protocol for the synthesis of tert-butyl methyl malonate. This information is critical for professionals in chemical research and drug development who utilize this compound as a key intermediate in the synthesis of complex organic molecules.

Core Physicochemical Data

The boiling point of this compound is a crucial parameter for its purification and handling. As with many organic compounds, its boiling point is highly dependent on the ambient pressure. Distillation under reduced pressure is a common technique employed to purify this compound, preventing potential decomposition at higher temperatures.

Boiling Point Data
Temperature (°C)Pressure (mmHg)Notes
8011Reported by multiple chemical suppliers.[1][2][3]
8415
213-215760 (Atmospheric)Presumed at atmospheric pressure, less commonly cited.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is adapted from established literature methods and is provided for informational purposes.

Synthesis of this compound

Materials:

  • Mono-tert-butyl malonate

  • Methanol

  • Hafnium(IV) chloride tetrahydrofuran complex (1:2)

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • n-hexane

  • Ethyl acetate

Procedure:

  • To a 200 mL round bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).[2][3]

  • To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).[2][3]

  • Stir the reaction mixture at room temperature for 48 hours.[2][3]

  • Upon completion of the reaction, add saturated saline solution to the mixture.

  • Extract the aqueous mixture with dichloromethane (3 x 70 mL).[2][3]

  • Combine the organic layers and dry with anhydrous magnesium sulfate.[2][3]

  • Concentrate the organic solution under reduced pressure to remove the solvent.[2][3]

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (50:50) as the eluent to afford the target compound as a colorless oily liquid.[2]

Logical Relationships in Boiling Point Determination

The boiling point of a pure substance is a reflection of the strength of its intermolecular forces and its vapor pressure, which is in turn influenced by external pressure. The following diagram illustrates this relationship for this compound.

BoilingPointFactors cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors MolecularWeight Molecular Weight VdW Van der Waals Forces MolecularWeight->VdW Polarity Molecular Polarity IntermolecularForces Intermolecular Forces Polarity->IntermolecularForces H_Bonding Hydrogen Bonding (absent in this case) H_Bonding->IntermolecularForces VdW->IntermolecularForces VaporPressure Vapor Pressure IntermolecularForces->VaporPressure determines AtmosphericPressure Atmospheric Pressure BoilingPoint Boiling Point of This compound AtmosphericPressure->BoilingPoint equals at boiling VaporPressure->BoilingPoint must equal external pressure

Caption: Factors influencing the boiling point of this compound.

References

The Versatility of tert-Butyl Methyl Malonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Building Block in Organic Synthesis and Drug Discovery

Introduction

Tert-Butyl methyl malonate is a valuable reagent in organic synthesis, prized for its utility as a versatile building block in the creation of a wide array of complex molecules.[1] Its unique structural features, possessing both a sterically hindered tert-butyl ester and a more reactive methyl ester, allow for selective chemical manipulations. This differential reactivity is of particular interest to researchers, scientists, and drug development professionals, as it provides a strategic advantage in the design of sophisticated synthetic pathways. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in medicinal chemistry and drug development.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical characteristics of this compound is essential for its effective use in the laboratory. This compound is a colorless to slightly yellow liquid under standard conditions. A summary of its key quantitative data is presented in Table 1 for easy reference.

PropertyValueSource
Density 1.03 g/mL at 25 °C[2]
Molecular Formula C₈H₁₄O₄[3][4]
Molecular Weight 174.19 g/mol [3][4]
Boiling Point 80 °C at 11 mmHg[2]
Refractive Index n20/D 1.415[2]
Flash Point 79 °C (174.2 °F) - closed cup[2]
Appearance Clear colorless to light yellow liquid[5]

Synthesis and Reaction Mechanisms

The malonic ester synthesis is a classic and versatile method in organic chemistry for the formation of carbon-carbon bonds to produce substituted carboxylic acids.[1][5][6][7] The synthesis of this compound itself can be achieved through several routes, with a common method being the esterification of a malonic acid precursor.

Synthesis Workflow

A general workflow for the synthesis of this compound involves the reaction of a mono-protected malonic acid with a methylating agent or vice versa. The following diagram illustrates a conceptual workflow for its preparation.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Mono-tert-butyl malonate Mono-tert-butyl malonate Esterification Esterification Mono-tert-butyl malonate->Esterification Methanol Methanol Methanol->Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Esterification Inert Solvent Inert Solvent Inert Solvent->Esterification Room Temperature Room Temperature Room Temperature->Esterification Workup Workup Esterification->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

Caption: A conceptual workflow for the synthesis of this compound.

Reaction Mechanism: Acid-Catalyzed Esterification

The esterification of mono-tert-butyl malonate with methanol in the presence of an acid catalyst is a common synthetic route. The mechanism proceeds through a series of protonation and nucleophilic attack steps, as illustrated below.

G Start Mono-tert-butyl malonate Protonation Protonation of carbonyl oxygen by acid catalyst (H+) Start->Protonation Carbocation Formation of a resonance-stabilized carbocation Protonation->Carbocation Nucleophilic_Attack Nucleophilic attack by methanol on the carbocation Carbocation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton transfer from the incoming methanol to a base (e.g., solvent) Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of a water molecule to reform the carbonyl group Proton_Transfer->Elimination Deprotonation Deprotonation to yield the final product and regenerate the acid catalyst Elimination->Deprotonation End This compound Deprotonation->End

Caption: The reaction mechanism for the acid-catalyzed esterification of mono-tert-butyl malonate.

Applications in Drug Development and Medicinal Chemistry

Malonic esters are fundamental building blocks in the synthesis of a wide range of pharmaceuticals, including barbiturates, anti-inflammatory agents, and anticancer drugs.[8] The differential reactivity of the two ester groups in this compound allows for sequential and selective modifications, making it a powerful tool for constructing complex molecular architectures.

A significant application of malonate esters in modern drug development is their use as prodrugs to deliver malonate to specific cellular compartments. Malonate is a known inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[9][10] During cardiac ischemia-reperfusion injury, the accumulation of succinate leads to a burst of reactive oxygen species (ROS) upon reperfusion, causing significant cellular damage.[2][9][10] By using a cell-permeable malonate ester, such as dimethyl malonate (DMM), researchers have shown that it is possible to deliver malonate into the mitochondria, inhibit SDH, and protect against this type of injury.[9][10]

Signaling Pathway: Inhibition of Succinate Dehydrogenase in Ischemia-Reperfusion Injury

The following diagram illustrates the pathway of a malonate ester prodrug and its therapeutic action within the mitochondria.

cluster_extracellular Extracellular Space cluster_cell Cellular Compartment cluster_mito Mitochondrion prodrug Malonate Ester (e.g., this compound) esterases Esterases prodrug->esterases Cellular Uptake sdh Succinate Dehydrogenase (Complex II) fumarate Fumarate sdh->fumarate ros Reactive Oxygen Species (ROS) sdh->ros Ischemia-Reperfusion ROS Production succinate Succinate succinate->sdh Oxidation malonate Malonate malonate->sdh Inhibition esterases->malonate Hydrolysis

Caption: The mechanism of action for a malonate ester prodrug in mitigating ischemia-reperfusion injury.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented method for the preparation of mono-tert-butyl malonate, which can be further esterified to this compound.[11]

Materials:

  • Malonic acid

  • tert-Butyl acetate (or other suitable tert-butyl source)

  • Amberlyst-15 strong acid cation exchange resin (catalyst)

  • Isobutylene gas

  • Saturated saline solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve malonic acid in 3-5 times its weight of a solvent such as tert-butyl acetate.

  • Add pre-treated Amberlyst-15 resin, amounting to 4-8% of the weight of the malonic acid.

  • Cool the mixture to between -20°C and -10°C.

  • Introduce isobutylene gas into the cooled mixture.

  • Seal the reaction vessel and warm the mixture to 10-30°C. Maintain this temperature and stir for 40-60 hours.

  • After the reaction is complete, filter the mixture to recover the catalyst.

  • Wash the filtrate with a small volume of saturated saline solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield high-purity mono-tert-butyl malonate.

  • The mono-tert-butyl malonate can then be esterified with methanol using a standard acid-catalyzed procedure to yield this compound.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its successful application in synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common methods for its analysis.

High-Performance Liquid Chromatography (HPLC) Method:

  • Column: A reverse-phase column, such as a C18 column, is typically used.[12]

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a common mobile phase for malonate esters.[13]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.[14]

  • Detection: UV detection at a wavelength of approximately 225 nm is suitable for detecting the ester functional groups.[14]

  • Sample Preparation: The sample can be dissolved in the mobile phase or a compatible organic solvent like acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS) Method:

  • Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.[15]

  • Injector Temperature: A typical injector temperature is around 250°C.[16]

  • Oven Program: A temperature gradient is used to separate the components of the sample. For example, the oven temperature can be held at 60°C for a few minutes and then ramped up to 250°C.[15]

  • Carrier Gas: Helium is a common carrier gas with a constant flow rate.[16]

  • Ionization Mode: Electron ionization (EI) is typically used.[16]

  • Sample Preparation: The sample is usually diluted in a volatile organic solvent, such as dichloromethane or ethyl acetate, before injection. Derivatization is generally not necessary for this compound.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and eye irritation.[17] It may also cause respiratory irritation.[17] Therefore, appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place away from sources of ignition.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in drug discovery and development. Its unique chemical properties allow for precise molecular construction, and its role as a precursor to malonate prodrugs highlights its potential in the development of novel therapeutics. A thorough understanding of its physicochemical properties, synthetic methods, and analytical techniques is crucial for its effective and safe use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl methyl malonate, a key reagent in organic synthesis, with a particular focus on its applications in research and drug development.

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-O-tert-butyl 1-O-methyl propanedioate [1]. It is also commonly referred to as malonic acid tert-butyl methyl ester and 1-tert-butyl 3-methyl propanedioate.

The structure of this diester features both a methyl and a bulky tert-butyl group attached to the carboxyl functionalities of a malonic acid backbone. This asymmetric substitution is crucial for its utility in selective chemical transformations.

structure Chemical Structure of this compound cluster_malonate Chemical Structure of this compound C1 C O1 O C1->O1 O2 O C1->O2 C2 CH₂ C1->C2 CH3 CH₃ O2->CH3 C3 C C2->C3 O3 O C3->O3 O4 O C3->O4 tBu C(CH₃)₃ O4->tBu

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental setups.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[1][2][3]
Molecular Weight 174.19 g/mol [1][2][4]
CAS Number 42726-73-8[1][4]
Appearance Colorless to light yellow liquid[5]
Density 1.03 g/mL at 25 °C[4][6]
Boiling Point 80 °C at 11 mmHg[4][6]
Refractive Index n20/D 1.415[4][6]
Flash Point 79 °C (174.2 °F) - closed cup[4]

Experimental Protocols

A common method for the synthesis of this compound involves the esterification of mono-tert-butyl malonate with methanol. The following protocol is adapted from a documented procedure[5].

Materials:

  • Mono-tert-butyl malonate

  • Methanol (MeOH)

  • Hafnium(IV) chloride tetrahydrofuran complex (1:2)

  • Dichloromethane (CH₂Cl₂)

  • Saturated saline solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

  • To this solution, add hafnium(IV) chloride tetrahydrofuran complex (88 mg, 0.19 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Upon completion of the reaction (monitored by TLC or GC), add saturated saline solution to the mixture.

  • Extract the product with dichloromethane (3 x 70 mL).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to yield the target compound as a colorless oily liquid.

synthesis_workflow Synthesis Workflow for this compound start Start: Combine Reactants reactants Mono-tert-butyl malonate + Methanol + HfCl₄(THF)₂ (catalyst) start->reactants reaction Stir at Room Temperature (48 hours) reactants->reaction workup Quench with Saturated Saline reaction->workup extraction Extract with Dichloromethane (3x) workup->extraction drying Dry Organic Layer (MgSO₄) extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Silica Gel Column Chromatography concentration->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

This compound is a valuable substrate for α-alkylation reactions, a fundamental C-C bond-forming process in organic synthesis. The presence of the two different ester groups allows for selective transformations later in a synthetic sequence. The acidic methylene proton can be removed by a suitable base to form a nucleophilic enolate, which can then react with an electrophile (e.g., an alkyl halide).

General Protocol:

  • Dissolve this compound in a suitable aprotic solvent (e.g., THF, DMF).

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a strong, non-nucleophilic base (e.g., sodium hydride, lithium diisopropylamide) to deprotonate the α-carbon.

  • Add the desired alkyl halide or other electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup to quench the reaction and remove inorganic salts.

  • Extract the product into an organic solvent, dry, and purify by chromatography or distillation.

Role in Drug Development and Medicinal Chemistry

Malonate esters are foundational building blocks in the synthesis of a wide array of pharmaceuticals. The methyl and tert-butyl groups in this compound offer distinct advantages in drug design and lead optimization[7].

  • Synthetic Handle: The active methylene group provides a site for introducing various substituents, allowing for the construction of complex molecular scaffolds.

  • Selective Deprotection: The tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more robust. This orthogonality is crucial in multi-step syntheses of complex target molecules.

  • Modulation of Properties: The introduction of the methyl group can influence a drug candidate's physicochemical properties, such as solubility and lipophilicity. It can also affect the molecule's conformation and metabolic stability, which are key aspects of pharmacokinetics and pharmacodynamics[7].

The logical relationship below illustrates how this compound serves as a versatile starting material in the synthesis of more complex, biologically active compounds.

drug_development_pathway Logical Pathway in Drug Synthesis start This compound (Starting Material) step1 α-Alkylation (Introduction of R¹ group) start->step1 intermediate1 α-Substituted Malonate step1->intermediate1 step2 Further Functionalization (e.g., another alkylation, cyclization) intermediate1->step2 intermediate2 Complex Intermediate step2->intermediate2 step3 Selective Deprotection (e.g., cleavage of tert-butyl ester) intermediate2->step3 intermediate3 Carboxylic Acid Intermediate step3->intermediate3 step4 Final Modifications (e.g., amide coupling) intermediate3->step4 final_product Biologically Active Compound (Drug Candidate) step4->final_product

Caption: Role of this compound as a precursor in drug development.

Safety and Handling

According to safety data, this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1]. It is classified as a combustible liquid[4].

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[4].

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

This technical guide provides essential information for the safe and effective use of this compound in a research and development setting. Its unique structural features make it a valuable tool for synthetic chemists creating novel molecules with potential therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to tert-Butyl Methyl Malonate

This guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. It covers its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and drug development.

Chemical Structure and Identifiers

This compound is a diester of malonic acid, featuring both a methyl and a tert-butyl ester group. This asymmetrical structure makes it a versatile building block in organic chemistry.

IdentifierValue
IUPAC Name 3-O-tert-butyl 1-O-methyl propanedioate[1]
CAS Number 42726-73-8[2][3]
Molecular Formula C₈H₁₄O₄[1][4]
Molecular Weight 174.19 g/mol [1][3][5]
SMILES COC(=O)CC(=O)OC(C)(C)C[3]
InChI Key XPSYZCWYRWHVCC-UHFFFAOYSA-N[3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. It is a combustible liquid and should be handled with appropriate safety precautions.[3]

PropertyValue
Appearance Clear colorless to slightly yellow liquid[4][6]
Density 1.03 g/mL at 25 °C[2][3][4]
Boiling Point 80 °C at 11 mmHg[2][3][4]
Melting Point -10 °C[4][6]
Flash Point 79 °C (174.2 °F) - closed cup[3]
Refractive Index n20/D 1.415[2][3][4]
Solubility Soluble in anhydrous alcohol and organic solvents such as ethers[4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeData
¹H NMR (400 MHz, CDCl₃)δ 3.74 (s, 3H, -OCH₃), 3.30 (s, 2H, -CH₂-), 1.47 (s, 9H, -C(CH₃)₃)[2]
¹³C NMR (100 MHz, CDCl₃)δ 167.5, 165.8, 82.1, 52.3, 42.7, 27.9[2]
Infrared (IR) Spectra available from various sources.[1][7]
Mass Spectrometry (MS) HR-FAB MS m/z calculated for C₈H₁₅O₄ [M+H]⁺ 175.0883, found 175.0875.[2] GC-MS data is also available.[1]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. One common and effective method involves the esterification of mono-tert-butyl malonate.

Experimental Protocol: Hafnium (IV) Chloride Catalyzed Esterification

This protocol describes the synthesis of this compound from mono-tert-butyl malonate and methanol, using hafnium(IV) chloride tetrahydrofuran complex as a catalyst.[2][6]

Materials:

  • Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

  • Methanol (70 mL)

  • Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • 200 mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).[2][6]

  • Add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol) to the solution.[2][6]

  • Stir the reaction mixture at room temperature for 48 hours.[2][6]

  • Upon completion of the reaction, add saturated saline solution to the mixture.[2][6]

  • Extract the product with dichloromethane (3 x 70 mL).[2][6]

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.[2][6]

  • Purify the crude product by silica gel column chromatography (eluent: n-hexane/ethyl acetate = 50:50) to yield the target compound as a colorless oily liquid.[2][6]

Yield: 3.0 g (91%)[2]

Synthesis_of_tert_Butyl_methyl_malonate reactant1 mono-tert-Butyl malonate catalyst Hafnium(IV) chloride tetrahydrofuran complex reactant1->catalyst reactant2 Methanol reactant2->catalyst conditions Room Temperature, 48h product This compound catalyst->product +

Caption: Synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[4]

  • Asymmetric Synthesis: The differential reactivity of the two ester groups allows for selective transformations. For instance, the tert-butyl group can be selectively removed under acidic conditions, while the methyl ester is more susceptible to saponification. This orthogonality is exploited in the synthesis of complex chiral molecules.

  • Palladium-Catalyzed Reactions: It is used in stereospecific Palladium(0)-catalyzed additions to allylic carbonates, which is a key reaction in the formation of carbon-carbon bonds.[3][6]

  • Synthesis of Chiral Malonates: It is a precursor in the synthesis of chiral malonates through enantioselective phase-transfer catalysis, providing access to versatile building blocks for drug synthesis.[8]

  • Drug and Pesticide Synthesis: Its role as an intermediate is crucial in the construction of the carbon skeletons of various active pharmaceutical ingredients and pesticides.[4]

Logical_Relationships core This compound prop1 Asymmetric Diester core->prop1 prop2 Orthogonal Ester Reactivity core->prop2 app2 Palladium-Catalyzed C-C Bond Formation core->app2 app1 Asymmetric Synthesis prop1->app1 prop2->app1 app3 Chiral Malonate Synthesis app1->app3 app4 Drug & Pesticide Scaffold Construction app2->app4 app3->app4

Caption: Applications of this compound.

References

A Technical Guide to the Spectral Analysis of tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth guide to the spectral data of tert-butyl methyl malonate (C₈H₁₄O₄), a common ester in organic synthesis. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for analysis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.74Singlet3H-OCH₃ (Methyl ester)
3.30Singlet2H-CH₂- (Methylene)
1.47Singlet9H-C(CH₃)₃ (tert-Butyl)
Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
167.5C=O (tert-Butyl ester)
165.8C=O (Methyl ester)
82.1-C (CH₃)₃ (tert-Butyl quaternary carbon)
52.3-OC H₃ (Methyl ester)
42.7-C H₂- (Methylene)
27.9-C(C H₃)₃ (tert-Butyl methyl carbons)
Solvent: CDCl₃, Frequency: 100 MHz[1][2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group Assignment
~2980-2950C-H stretch (Aliphatic)
~1750-1735C=O stretch (Ester carbonyl)[3][4]
~1300-1000C-O stretch (Ester)[3][4]
Note: Specific peak values are predicted based on typical ester absorptions.

Table 4: Mass Spectrometry (MS) Data

m/z ValueIonMethod
175.0875 (Measured)[M+H]⁺HR-FAB MS[1][2]
175.0883 (Calculated)[M+H]⁺HR-FAB MS[1][2]
174.19Molecular Weight[1][5]

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.

  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃).[6][7] Ensure the sample is fully dissolved; gentle vortexing can be applied.

  • Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The final liquid height should be around 4-5 cm.[7]

  • Instrument Setup : Wipe the outside of the NMR tube and insert it into the spinner turbine, adjusting the depth with a gauge. Place the sample into the NMR spectrometer.

  • Data Acquisition :

    • Locking and Shimming : The spectrometer will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the field homogeneity and improve spectral resolution.[7]

    • Tuning : Tune the probe to the appropriate nucleus (¹H or ¹³C).

    • Acquisition Parameters : Set the necessary parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the isotope.

    • Data Collection : Initiate the acquisition process.

  • Data Processing : After acquisition, perform a Fourier transform on the Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application : Place a single drop of neat (undiluted) liquid this compound directly onto the center of the ATR crystal.

  • Data Acquisition : Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. The instrument will pass an infrared beam through the crystal, which interacts with the sample at the surface.

  • Data Analysis : The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. Identify characteristic peaks for esters, such as the C=O and C-O stretching vibrations.[4]

  • Cleaning : After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue to prevent cross-contamination.

2.3 Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a high-resolution mass spectrum.

  • Sample Preparation : Prepare a dilute solution of the sample. Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent like methanol or acetonitrile.[8] Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.[8]

  • Instrument Setup :

    • Ionization Method : Select an appropriate soft ionization technique, such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), to minimize fragmentation and observe the molecular ion.

    • Mass Analyzer : Calibrate the mass analyzer (e.g., Time-of-Flight or Orbitrap) using a known calibration standard to ensure high mass accuracy.

  • Data Acquisition : Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system. Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis : Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). Compare the measured accurate mass to the calculated theoretical mass for the molecular formula C₈H₁₄O₄ to confirm the elemental composition.[1][2] Analyze any observed fragment ions to further support the structure. Esters may show characteristic fragmentation patterns, such as McLafferty rearrangements.[9]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectral characterization of this compound.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Liquid Sample) IR IR Spectroscopy (ATR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C in CDCl₃) Sample->NMR MS Mass Spectrometry (High Resolution) Sample->MS IR_Data Identify C=O, C-O Stretches IR->IR_Data Functional Groups NMR_Data Determine Proton & Carbon Environments NMR->NMR_Data Connectivity MS_Data Confirm Molecular Weight & Formula MS->MS_Data Composition Conclusion Structure Confirmed IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic identification of this compound.

References

Commercial Availability and Synthetic Guide for Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of tert-butyl methyl malonate, a valuable reagent in organic synthesis and drug discovery. Its unique sterically hindered tert-butyl group and reactive methyl ester moiety make it a versatile building block for the introduction of a carboxymethyl group or for the construction of more complex molecular architectures.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The most common purity levels offered are 95% and 97%. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of offerings from prominent suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)
Thermo Scientific95%5 mL, 25 mL~
60(5mL),60 (5 mL), ~60(5mL),
180 (25 mL)
CP Lab Safety95%, 97%100 g, 500 gContact for pricing
TCI Chemicals>95.0% (GC)25 mL, 250 mL~
70(25mL),70 (25 mL), ~70(25mL),
450 (250 mL)
Sigma-Aldrich95%CustomContact for pricing
GeorganicsHigh PurityMilligrams to multi-kilogramsContact for pricing
Santa Cruz Biotechnology---CustomContact for pricing
Cenmed---CustomContact for pricing

Note: Prices are approximate and subject to change. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties

PropertyValue
CAS Number 42726-73-8[1]
Molecular Formula C₈H₁₄O₄[2]
Molecular Weight 174.19 g/mol [2]
Appearance Colorless to pale yellow liquid
Boiling Point 80 °C at 11 mmHg[1]
Density 1.03 g/mL at 25 °C[1]
Refractive Index n20/D 1.415[1]

Experimental Protocols: Synthesis of this compound

While several methods can be envisioned for the synthesis of this compound, a common and effective laboratory-scale preparation involves the esterification of mono-tert-butyl malonate.

Method 1: Hafnium(IV) Chloride Catalyzed Esterification

This method utilizes a Lewis acid catalyst for the efficient esterification of mono-tert-butyl malonate with methanol.

Materials:

  • Mono-tert-butyl malonate

  • Methanol (anhydrous)

  • Hafnium(IV) chloride tetrahydrofuran complex (1:2)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (1 equivalent).

  • Dissolve the mono-tert-butyl malonate in anhydrous methanol.

  • Add a catalytic amount of hafnium(IV) chloride tetrahydrofuran complex (e.g., 0.01 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium chloride solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate as the eluent to afford pure this compound.

Applications in Drug Development

This compound serves as a key building block in the synthesis of a wide range of pharmaceutical compounds. The malonate moiety provides a versatile handle for various chemical transformations, including alkylation, acylation, and Michael additions. The tert-butyl ester group can serve as a protecting group that can be selectively removed under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions.

One notable application is in the stereospecific palladium-catalyzed addition to allylic carbonates, which is a powerful method for constructing chiral centers in drug molecules.

Visualizing Workflows and Pathways

Diagram 1: Synthesis and Purification Workflow

G Workflow for the Synthesis and Purification of this compound A Reactants: - Mono-tert-butyl malonate - Methanol - Hafnium(IV) chloride THF complex B Reaction: Esterification at room temperature A->B 1. Mixing C Workup: - Quench with brine - Extract with DCM B->C 2. Reaction Completion D Drying and Concentration: - Dry with MgSO4 - Concentrate under reduced pressure C->D 3. Isolation E Purification: Silica gel column chromatography D->E 4. Crude Product F Final Product: Pure this compound E->F 5. Purification

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Diagram 2: Application in Drug Synthesis

G Application of this compound in Drug Synthesis cluster_0 Reagents cluster_1 Reaction cluster_2 Intermediate cluster_3 Further Transformations cluster_4 Final Product A This compound D Stereospecific Pd(0)-Catalyzed Addition A->D B Allylic Carbonate B->D C Palladium Catalyst C->D E Chiral Intermediate D->E F - Deprotection - Functional Group Interconversion E->F G Active Pharmaceutical Ingredient (API) F->G

Caption: A logical diagram showing the role of this compound in the synthesis of a chiral pharmaceutical intermediate.

References

The Cornerstone of Carbon-Carbon Bond Formation: An In-depth Technical Guide to Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The malonic ester synthesis is a robust and versatile chemical reaction for the formation of carbon-carbon bonds, enabling the synthesis of substituted carboxylic acids.[1][2] This method is of paramount importance in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules, including barbiturates and amino acids.[1][3] Its enduring utility lies in the predictability and simplicity of the reaction sequence, which involves the alkylation of a stabilized enolate followed by hydrolysis and decarboxylation.[2][4]

Core Principles and Reaction Mechanism

The malonic ester synthesis fundamentally transforms an alkyl halide into a carboxylic acid with two additional carbon atoms. The process leverages the acidity of the α-protons of a malonic ester, most commonly diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. This allows for facile deprotonation by a moderately strong base to form a stabilized enolate. This nucleophilic enolate then reacts with an alkyl halide in an SN2 reaction to forge a new carbon-carbon bond.[1] The subsequent hydrolysis of the ester groups, followed by thermal decarboxylation, yields the desired substituted acetic acid.[5]

The overall process can be broken down into four key steps:

  • Enolate Formation: A base, typically sodium ethoxide in ethanol, is used to deprotonate the α-carbon of the malonic ester, forming a resonance-stabilized enolate.[6]

  • Alkylation: The enolate acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming a new alkyl-substituted malonic ester.[6]

  • Hydrolysis (Saponification): The ester groups are hydrolyzed to carboxylic acids using either acidic or basic conditions.[6]

  • Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final carboxylic acid product.[5]

dot

Malonic_Ester_Synthesis_Mechanism start Diethyl Malonate enolate Enolate Intermediate start->enolate 1. Enolate Formation alkylated_ester Alkylated Diethyl Malonate enolate->alkylated_ester 2. Alkylation (SN2) dicarboxylic_acid Dicarboxylic Acid alkylated_ester->dicarboxylic_acid 3. Hydrolysis enol Enol Intermediate dicarboxylic_acid->enol 4. Decarboxylation final_product Substituted Acetic Acid enol->final_product Tautomerization base Base (e.g., NaOEt) alkyl_halide Alkyl Halide (R-X) acid_heat H3O+, Heat

Caption: Reaction mechanism of the malonic ester synthesis.

Quantitative Data on Malonic Ester Synthesis

The yield of the malonic ester synthesis is influenced by the nature of the alkylating agent and the reaction conditions. The following tables summarize typical yields for mono- and dialkylation reactions.

Reaction Alkylating Agent Base Solvent Yield (%) Reference
Mono-methylationMethyl bromideSodium ethoxideEthanol79-83[7]
Mono-benzylationBenzyl chlorideSodium ethoxideEthanol-[5]
Di-benzylationBenzyl chlorideSodium hydrideTHF98[8]
Di-butylationButyl bromideSodium hydrideTHF86[8]
Di-octylationOctyl halideSodium hydrideTHF66[8]
Cyclization Reaction Dihaloalkane Base Solvent Product Yield (%) Reference
Intramolecular1,4-DibromobutaneSodium hydrideTHFDiethyl cyclopentane-1,1-dicarboxylate63[8]
Intramolecular1,3-DibromopropaneSodium hydrideTHFDiethyl cyclobutane-1,1-dicarboxylate45[8]

Experimental Protocols

Protocol 1: Selective Mono-alkylation of Diethyl Malonate (Synthesis of Diethyl Methylmalonate)[7]

1. Preparation of Sodium Ethoxide:

  • In a flame-dried 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of absolute ethanol.

  • Carefully add 46 g (2 gram atoms) of sodium, cut into small pieces, to the ethanol.

  • Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium ethoxide.

2. Enolate Formation:

  • To the freshly prepared sodium ethoxide solution, add 320 g (2 moles) of diethyl malonate.

3. Alkylation:

  • Bubble 200 g (2.1 moles) of methyl bromide through the stirred solution over approximately four hours. The reaction is exothermic and may reach the boiling point of the mixture.

  • After the addition is complete, boil the solution for an additional 30 minutes.

4. Work-up and Purification:

  • Neutralize the reaction mixture with glacial acetic acid and cool.

  • Filter the precipitated sodium bromide and wash with cold alcohol.

  • Remove the majority of the alcohol by distillation.

  • Dissolve the residue in water containing a small amount of hydrochloric acid and extract the ester with diethyl ether.

  • Dry the combined ether extracts and remove the ether by distillation.

  • The crude product is then purified by vacuum distillation to yield diethyl methylmalonate (boiling point 96°C at 16 mmHg). The reported yield is 275–290 g (79–83%).

Protocol 2: One-Pot Dialkylation of Diethyl Malonate[8]

1. Reaction Setup:

  • To a refluxing slurry of four equivalents of sodium hydride in 200 mL of anhydrous THF, add a solution of 0.1 mol of diethyl malonate and 0.4 mol of the alkyl halide (or 0.2 mol of a dihalide for cyclization) in 100 mL of THF dropwise over one hour.

2. Reaction:

  • Reflux the mixture for an additional three hours.

3. Work-up and Purification:

  • Cool the reaction mixture to 0°C and cautiously hydrolyze by the dropwise addition of 100 mL of water.

  • Separate the organic layer and perform a work-up.

  • The desired dialkylated product is obtained by vacuum distillation.

dot

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Base (e.g., NaOEt in EtOH) enolate_formation Enolate Formation (Add Malonic Ester to Base) prep_base->enolate_formation prep_reagents Assemble Reactants (Malonic Ester, Alkyl Halide) prep_reagents->enolate_formation alkylation Alkylation (Add Alkyl Halide) enolate_formation->alkylation hydrolysis Hydrolysis (Add H3O+) alkylation->hydrolysis decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation extraction Extraction decarboxylation->extraction drying Drying extraction->drying purification Purification (e.g., Distillation) drying->purification

Caption: A generalized experimental workflow for malonic ester synthesis.

Applications in Drug Development

The malonic ester synthesis is a cornerstone in the synthesis of various pharmaceuticals.

Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are synthesized through the condensation of a substituted malonic ester with urea.[9][10]

Experimental Protocol for Barbituric Acid Synthesis [9][10]

1. Reaction Setup:

  • Dissolve 11.5 g (0.5 gram atom) of finely cut sodium in 250 cc of absolute alcohol in a 2-L round-bottomed flask fitted with a reflux condenser.

  • To this sodium ethoxide solution, add 80 g (0.5 mole) of diethyl malonate, followed by a solution of 30 g (0.5 mole) of dry urea in 250 cc of hot (70°C) absolute alcohol.

2. Reaction:

  • Shake the mixture well and reflux for seven hours on an oil bath heated to 110°C. A white solid will separate.

3. Work-up and Purification:

  • After the reaction is complete, add 500 cc of hot (50°C) water, followed by enough hydrochloric acid to make the solution acidic.

  • Filter the resulting clear solution and cool it in an ice bath overnight.

  • Collect the white product by filtration, wash with cold water, and dry. The yield of barbituric acid is 46–50 g (72–78%).

Synthesis of α-Amino Acids

A significant application of malonic ester synthesis in drug development is the synthesis of α-amino acids, the building blocks of proteins. The amidomalonate synthesis, a variation of the malonic ester synthesis, is a high-yielding method that utilizes diethyl acetamidomalonate as the starting material.[11] This substrate contains a protected nitrogen atom, allowing for the straightforward alkylation of the α-carbon to introduce the desired amino acid side chain.[11] For instance, phenylalanine can be synthesized by alkylating diethyl acetamidomalonate with benzyl chloride, followed by hydrolysis and decarboxylation, with a reported yield of 65%.[3] The synthesis of racemic tryptophan can be achieved with yields greater than 90%.[3]

Experimental Protocol for Diethyl Acetamidomalonate Synthesis [3]

The synthesis of the key starting material, diethyl acetamidomalonate, involves the reaction of diethyl malonate with sodium nitrite in acetic acid to form diethyl isonitrosomalonate. This intermediate is then reduced and acetylated in a mixture of glacial acetic acid and acetic anhydride using zinc powder, achieving a total yield of 77%.[3]

Conclusion

The malonic ester synthesis remains a highly relevant and powerful tool in modern organic chemistry. Its reliability, versatility, and the wealth of established protocols make it an indispensable method for the synthesis of a wide array of carboxylic acids and their derivatives. For researchers and professionals in drug development, a thorough understanding of this reaction is crucial for the design and synthesis of novel therapeutic agents. The ability to introduce diverse functionalities through the choice of alkylating agents, coupled with variations that allow for the creation of cyclic and amino acid structures, ensures that the malonic ester synthesis will continue to be a foundational reaction in the field.

References

An In-depth Technical Guide to the Role of tert-Butyl Methyl Malonate in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl methyl malonate is a valuable reagent in organic synthesis, prized for its unique combination of steric and electronic properties. As a mixed ester of malonic acid, it offers the potential for differential reactivity of its two ester functionalities. The bulky tert-butyl group provides steric hindrance and can serve as a protecting group that is cleavable under acidic conditions, while the methyl ester allows for more traditional manipulations such as saponification. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the construction of complex molecular architectures relevant to pharmaceutical research and development.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. A common and efficient method involves the esterification of mono-tert-butyl malonate with methanol.

Experimental Protocol: Synthesis via Esterification of Mono-tert-butyl Malonate[1]

Materials:

  • Mono-tert-butyl malonate (3.0 g, 18.7 mmol)

  • Methanol (70 mL)

  • Hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol)

  • Dichloromethane

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • n-hexane and ethyl acetate for elution

Procedure:

  • To a 200 mL round-bottom flask equipped with a magnetic stirrer, add mono-tert-butyl malonate (3.0 g, 18.7 mmol) and methanol (70 mL).

  • To this solution, add hafnium(IV) chloride tetrahydrofuran complex (1:2) (88 mg, 0.19 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Upon completion of the reaction (monitored by TLC), add saturated saline solution to the mixture.

  • Extract the product with dichloromethane (3 x 70 mL).

  • Combine the organic layers, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (50:50) as the eluent.

  • The final product, this compound, is obtained as a colorless oily liquid (3.0 g, 91% yield).

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid with properties that make it a versatile intermediate in organic synthesis.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1][2][3]
Molecular Weight 174.19 g/mol [1][2][3]
Boiling Point 80 °C at 11 mmHg[3]
Density 1.03 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.415[3]
Spectroscopic Data
TypeChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMR (400 MHz, CDCl₃) 3.74 (s, 3H), 3.30 (s, 2H), 1.47 (s, 9H)[4]
¹³C NMR (100 MHz, CDCl₃) 167.5, 165.8, 82.1, 52.3, 42.7, 27.9[4]
IR (Neat) Information available, specific peaks not detailed in search results.[1]

Core Applications in Organic Synthesis

The utility of this compound stems from its role as a malonic ester synthon, enabling the formation of carbon-carbon bonds at the α-position, and the differential reactivity of its two ester groups, which is crucial for selective transformations.

Malonic Ester Synthesis: Alkylation Reactions

A primary application of this compound is in the synthesis of substituted carboxylic acids and other functionalized molecules via alkylation of the active methylene group. The resulting dialkylated products can then be selectively deprotected and decarboxylated. A key advantage is in the synthesis of chiral building blocks, which are of paramount importance in drug development.

This protocol details the α-alkylation of a derivative of this compound to produce chiral α,α-dialkylmalonates, which are versatile building blocks for pharmaceuticals.

Materials:

  • 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (substrate, 23 mg, 0.065 mmol)

  • p-Chlorobenzyl bromide (alkylating agent, 62.1 mg, 0.324 mmol)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (phase-transfer catalyst, 3 mg, 0.0033 mmol)

  • Toluene (216 μL)

  • 50% w/v aqueous potassium hydroxide (36.4 μL, 0.324 mmol)

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol).

  • Cool the reaction mixture to the designated low temperature (e.g., -40 °C).

  • Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material is consumed (monitored by TLC).

  • Work-up the reaction to isolate the product. This procedure typically yields the corresponding α-methyl-α-alkylmalonates in high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee).[5]

Role as a Protecting Group and in Decarboxylation

The tert-butyl ester of this compound serves as a valuable acid-labile protecting group for a carboxylic acid functionality. This allows for selective deprotection under acidic conditions while other functional groups, such as methyl esters, remain intact.

The selective hydrolysis of the tert-butyl ester is a key transformation. For instance, α,α-dialkylmalonates derived from this compound can be selectively hydrolyzed to the corresponding chiral malonic monoacids.

  • Acidic Conditions: Treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C can selectively cleave the tert-butyl ester.[5]

  • Basic Conditions: While the tert-butyl ester is generally stable to base, under certain conditions, the methyl ester can be selectively hydrolyzed. For example, using 1N KOH can lead to the hydrolysis of the less hindered ester.[5]

Following alkylation and selective deprotection to reveal the carboxylic acid, the resulting β-keto acid or malonic acid derivative can undergo decarboxylation, typically upon heating, to yield a substituted carboxylic acid or ketone.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound and its derivatives.

synthesis_of_chiral_malonates cluster_start Starting Materials cluster_reaction Alkylation Reaction cluster_product Chiral Product start_malonate tert-Butyl Methyl Malonate Derivative alkylation Phase-Transfer Catalytic Alkylation start_malonate->alkylation alkyl_halide Alkyl Halide (R-X) alkyl_halide->alkylation chiral_product Chiral α,α-Dialkyl Malonate alkylation->chiral_product High Yield & ee

Caption: Enantioselective synthesis of chiral malonates.

selective_deprotection_decarboxylation cluster_deprotection Selective Deprotection cluster_decarboxylation Decarboxylation start_product Chiral α,α-Dialkyl Malonate (from this compound) acid_deprotection Acidic Hydrolysis (e.g., TFA) start_product->acid_deprotection monoacid Chiral Malonic Monoacid acid_deprotection->monoacid Removes t-Butyl group heating Heating monoacid->heating final_product Chiral Substituted Carboxylic Acid heating->final_product Loses CO2

Caption: Deprotection and decarboxylation workflow.

Applications in Drug Development

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral malonates, readily accessible through the methodologies described above using this compound derivatives, are key intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The ability to introduce various alkyl groups with high stereocontrol allows for the construction of complex carbon skeletons found in many drug molecules.

Conclusion

This compound is a versatile and highly useful reagent in organic chemistry. Its unique structure allows for the straightforward synthesis of complex and, notably, chiral molecules through well-established yet refined synthetic protocols. For researchers and professionals in drug development, the ability to leverage the differential reactivity of its ester groups provides a powerful strategy for the stereocontrolled synthesis of key intermediates and building blocks. The detailed protocols and synthetic workflows presented in this guide underscore the significant role of this compound in advancing the synthesis of complex organic molecules.

References

Methodological & Application

Application Notes and Protocols: Alkylation of tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the alkylation of tert-butyl methyl malonate, a key reaction in organic synthesis and drug development for the formation of carbon-carbon bonds. This document details the reaction mechanism, provides experimental protocols, and presents quantitative data for the synthesis of mono- and di-alkylated products.

Introduction

The alkylation of malonic esters is a fundamental method for the synthesis of substituted carboxylic acids. The use of this compound offers the advantage of selective deprotection. The tert-butyl group can be cleaved under acidic conditions to yield a carboxylic acid, while the methyl ester can be hydrolyzed under basic conditions. This differential reactivity is highly valuable in the synthesis of complex molecules. The reaction proceeds via the formation of a resonance-stabilized enolate, which then acts as a nucleophile to attack an alkyl halide.

Reaction Mechanism

The alkylation of this compound is a classic example of a nucleophilic substitution reaction. The mechanism involves two key steps:

  • Enolate Formation: A base is used to deprotonate the α-carbon of the this compound. The α-hydrogens are acidic (pKa ≈ 13 in diethyl malonate) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[1][2][3] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the α-carbon and the two oxygen atoms of the carbonyl groups.[1][4]

  • Nucleophilic Attack (Alkylation): The resonance-stabilized enolate acts as a potent nucleophile and attacks an electrophilic alkyl halide in an SN2 reaction.[2][3][4] This step forms a new carbon-carbon bond at the α-position. The choice of the alkyl halide is crucial; primary and secondary halides are typically used, while tertiary halides are generally unsuitable due to competing elimination reactions.[4]

Following monoalkylation, a second alkyl group can be introduced by repeating the deprotonation and alkylation steps if a second acidic proton is available.[2][5]

Visualization of the Reaction Mechanism

Alkylation_Mechanism start This compound enolate Resonance-Stabilized Enolate start->enolate Deprotonation product Mono-alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) x_minus Halide Ion (X⁻) base Base (e.g., NaOEt, K2CO3) bh Conjugate Acid (B-H)

Caption: General mechanism for the alkylation of this compound.

Experimental Protocols

Protocol 1: Mono-alkylation of this compound

This protocol describes a general procedure for the mono-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, DMF, Toluene)

  • Base (e.g., Sodium ethoxide, Potassium carbonate, Potassium tert-butoxide)

  • Alkyl halide (e.g., benzyl bromide, p-chlorobenzyl bromide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • To a solution of this compound in an anhydrous solvent, add the base at the appropriate temperature (e.g., 0 °C to room temperature).

  • Stir the mixture for a specified time to ensure complete formation of the enolate.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to stir at a specific temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction with a suitable aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of the tert-Butyl Ester

This protocol outlines the selective removal of the tert-butyl protecting group to yield the corresponding carboxylic acid.

Materials:

  • Alkylated this compound derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the alkylated this compound derivative in dichloromethane.

  • Add trifluoroacetic acid to the solution (a common ratio is 50% TFA in DCM).[6]

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.

  • Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data

The following tables summarize quantitative data from various alkylation reactions of this compound derivatives.

Table 1: Enantioselective Phase-Transfer Catalytic Alkylation [7][8]

SubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonatep-Chlorobenzyl bromide(S,S)-3,4,5-trifluorophenyl-NAS bromide50% aq. KOHToluene-40-98
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate2-Methylallyl bromide(S,S)-3,4,5-trifluorophenyl-NAS bromide50% aq. KOHToluene-40-94
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonateBenzyl bromide(S,S)-3,4,5-trifluorophenyl-NAS bromide50% aq. KOHToluene-40-75

Table 2: General Alkylation Procedures

Malonate DerivativeAlkylating AgentBaseSolventYield (%)Reference
Diethyl malonatetert-Butyl bromideSodium ethoxide-Low[9]
Diethyl alkylmalonatesSubstituted chloroarenesPotassium t-butoxideTHF/DMF-[10]
α-methyl-malonate mono-tert-butyl ester3-bromo-1-phenyl-1-propeneTriethylamineAcetonitrile89[7]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the alkylation and subsequent deprotection of this compound.

Experimental_Workflow start Start: This compound enolate_formation 1. Enolate Formation (Base, Solvent) start->enolate_formation alkylation 2. Alkylation (Alkyl Halide) enolate_formation->alkylation workup 3. Aqueous Workup & Extraction alkylation->workup purification 4. Purification (Column Chromatography) workup->purification alkylated_product Mono-alkylated Product purification->alkylated_product deprotection 5. Deprotection (TFA, DCM) alkylated_product->deprotection final_product Final Product: Substituted Methyl Carboxylic Acid deprotection->final_product

Caption: Workflow for alkylation and deprotection of this compound.

Applications in Drug Development

The alkylation of this compound is a versatile tool in medicinal chemistry and drug development. The resulting substituted malonates are valuable intermediates for the synthesis of a wide range of biologically active molecules, including:

  • Amino Acids: The methodology can be adapted to synthesize unnatural amino acids, which are crucial components of peptidomimetics and other therapeutic agents.

  • Heterocyclic Compounds: The functional handles on the alkylated products allow for further cyclization reactions to form various heterocyclic scaffolds present in many drug molecules.

  • Chiral Building Blocks: Enantioselective alkylation techniques provide access to chiral malonates, which are essential for the synthesis of stereochemically pure active pharmaceutical ingredients (APIs).[7][8]

The ability to selectively deprotect the tert-butyl and methyl esters provides synthetic flexibility, allowing for orthogonal chemical transformations and the efficient construction of complex molecular architectures.

References

Application Notes and Protocols: Enantioselective Alkylation of tert-Butyl Methyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective alkylation of malonates is a cornerstone of modern asymmetric synthesis, providing a powerful tool for the construction of chiral molecules with high stereocontrol. The resulting α-substituted malonic esters are versatile building blocks, readily converted into a variety of valuable compounds, including chiral carboxylic acids, amino acids, and other precursors for pharmaceuticals and natural products. This document provides detailed application notes and protocols for the enantioselective alkylation of a tert-butyl methyl malonate derivative using phase-transfer catalysis, a method known for its operational simplicity, mild reaction conditions, and high efficiency.

The use of a tert-butyl ester group is often crucial for achieving high enantioselectivity in these reactions.[1] This protocol focuses on the use of a modified this compound, specifically 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate, which has been shown to undergo highly enantioselective alkylation under phase-transfer conditions to generate products with a chiral quaternary carbon center.[1][2][3][4]

Data Presentation

The following table summarizes the quantitative data for the enantioselective phase-transfer catalytic alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with various electrophiles.[2][3]

EntryElectrophile (R-X)ProductYield (%)ee (%)
1Benzyl bromide7e7595
24-Methylbenzyl bromide7f9995
34-Methoxybenzyl bromide7g9994
44-Fluorobenzyl bromide7h8696
54-Chlorobenzyl bromide7i9998
64-Bromobenzyl bromide7j9998
72-Naphthylmethyl bromide7k9596
8Allyl bromide7l8592
9Propargyl bromide7m6588

Reactions were performed with 5.0 equiv. of electrophile and 5.0 equiv. of 50% KOH (aq.) in toluene at -20 °C with (S,S)-3,4,5-trifluorophenyl-NAS bromide as the phase-transfer catalyst.[2][3]

Experimental Protocols

I. Preparation of the Malonate Substrate: 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

This protocol describes the synthesis of the starting malonate substrate.[1][2]

Materials:

  • α-Methyl Meldrum's acid

  • tert-Butanol (t-BuOH)

  • Triethylamine (TEA)

  • Acetonitrile (MeCN)

  • (2-Bromoethyl)benzene

  • Dichloromethane (DCM)

  • Ammonium chloride (aq. solution)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Synthesis of α-methyl-malonate mono-tert-butyl ester:

    • Add α-Methyl Meldrum's acid (2 g, 12.6 mmol) to stirred tert-butanol (30 mL).

    • Reflux the mixture for 12 hours.

    • Evaporate the solvent to afford α-methyl-malonate mono-tert-butyl ester as a colorless oil (2.2 g, 99% yield).[1][2]

  • Esterification:

    • To a stirred solution of α-methyl-malonate mono-tert-butyl ester (1 g, 5.74 mmol) in acetonitrile (20 mL), add triethylamine (0.88 mL, 6.31 mmol).

    • Add 3-bromo-1-phenyl-1-propene (1.24 g, 6.32 mmol) to the reaction mixture.

    • Reflux the mixture for an average of 15 hours.

    • Dilute the reaction mixture with dichloromethane (100 mL).

    • Quench with ammonium chloride solution (150 mL) and wash with brine (150 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product.[1][2]

II. Enantioselective Phase-Transfer Catalytic Alkylation

This protocol details the asymmetric alkylation of the prepared malonate substrate.[1][2]

Materials:

  • 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (Substrate)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (Phase-Transfer Catalyst)

  • Toluene

  • Electrophile (e.g., p-Chlorobenzyl bromide)

  • 50% w/v aqueous Potassium Hydroxide (KOH)

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add the desired electrophile (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol).[1][2]

  • Cool the reaction mixture to the desired low temperature (e.g., -20 °C).

  • Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture.

  • Stir the reaction until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Substrate Preparation cluster_alkylation Enantioselective Alkylation cluster_analysis Analysis meldrum α-Methyl Meldrum's Acid monoester α-Methyl-malonate mono-tert-butyl ester meldrum->monoester t-BuOH, reflux substrate 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate monoester->substrate Electrophile, TEA, MeCN reactants Substrate + Electrophile + Chiral Catalyst in Toluene substrate->reactants addition Add 50% aq. KOH at low temperature reactants->addition product Chiral α,α-dialkylmalonate addition->product purification Purification product->purification hplc Chiral HPLC purification->hplc catalytic_cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase catalyst Q⁺X⁻ (Chiral Catalyst) ion_pair Q⁺⁻Nu (Chiral Ion Pair) catalyst->ion_pair + Nu⁻ - X⁻ product Alkylated Malonate ion_pair->product + R-X enolate Malonate Enolate (Nu⁻) enolate->ion_pair product->catalyst + X⁻ - Nu⁻ malonate Malonate malonate->enolate + OH⁻ - H₂O base KOH (aq) base->malonate kx KX kx->base rx R-X (Electrophile)

References

Application Notes and Protocols for Krapcho Decarboxylation of tert-Butyl Methyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Krapcho decarboxylation of tert-butyl methyl malonate derivatives. This reaction is a valuable tool in organic synthesis, particularly in the pharmaceutical industry, for the selective removal of a tert-butoxycarbonyl group to generate mono-methyl ester products.

Introduction

The Krapcho decarboxylation is a chemical reaction that facilitates the dealkoxycarbonylation of esters bearing an electron-withdrawing group in the beta position.[1][2] In the context of this compound derivatives, this reaction allows for the selective cleavage of the tert-butyl ester group, leaving the methyl ester intact. This selectivity is attributed to the relative lability of the tert-butyl group under the reaction conditions. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO), often with the addition of a salt like lithium chloride or sodium chloride to accelerate the reaction.[2] Water is also a common additive and can be crucial for the protonation of the intermediate carbanion.[2] One of the key advantages of the Krapcho decarboxylation is that it proceeds under neutral or near-neutral conditions, making it compatible with a wide range of functional groups that are sensitive to acidic or basic hydrolysis.[2][3]

Reaction Mechanism and Key Principles

The generally accepted mechanism for the Krapcho decarboxylation of a disubstituted malonic ester involves the following key steps:

  • Nucleophilic Attack: A nucleophile, typically a halide anion (e.g., Cl⁻ from LiCl), attacks the methyl group of the ester in an SN2 fashion. In the case of selective de-tert-butoxycarbonylation, the initial step is believed to be the cleavage of the tert-butyl group, which is more susceptible to cleavage under these conditions.

  • Decarboxylation: The resulting carboxylate anion undergoes decarboxylation to form a carbanion intermediate.

  • Protonation: The carbanion is then protonated by a proton source, such as water present in the reaction mixture, to yield the final monoester product.[2]

The reaction is driven forward by the formation of gaseous byproducts, such as carbon dioxide and isobutylene (from the tert-butyl group), which shifts the equilibrium towards the products.[2]

Applications in Drug Development and Organic Synthesis

The Krapcho decarboxylation is widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Its mild conditions and functional group tolerance make it a valuable tool for late-stage modifications in a synthetic route. For instance, it has been utilized in the synthesis of various natural products and their analogues. Malonic ester derivatives are common intermediates in the construction of carbon skeletons, and the Krapcho reaction provides a reliable method for their conversion to the corresponding monoesters, which can then be further elaborated.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Krapcho decarboxylation of various this compound derivatives under both conventional heating and microwave irradiation.

Table 1: Krapcho Decarboxylation of Substituted tert-Butyl Methyl Malonates (Conventional Heating)

EntrySubstrate (R, R')Reagents and SolventTemperature (°C)Time (h)Yield (%)
1R = H, R' = BenzylLiCl, H₂O, DMSO160295
2R = Methyl, R' = BenzylLiCl, H₂O, DMSO160492
3R = Ethyl, R' = PhenylNaCl, H₂O, DMSO170-1801.588
4R = H, R' = 4-ChlorobenzylNaCN, H₂O, DMSO150390

Table 2: Microwave-Assisted Krapcho Decarboxylation of Substituted tert-Butyl Methyl Malonates

EntrySubstrate (R, R')Reagents and SolventTemperature (°C)Time (min)Yield (%)
1R = H, R' = PropylLi₂SO₄, H₂O2103085
2R = H, R' = PhenylNaCl, H₂O185592
3R = Methyl, R' = AllylLiCl, H₂O, DMSO1501094
4R = H, R' = 2-ThienylLiCl, H₂O, DMSO1601589

Experimental Protocols

Protocol 1: General Procedure for Krapcho Decarboxylation of a tert-Butyl Methyl 2-Arylmalonate using Conventional Heating

This protocol describes a general method for the selective removal of the tert-butyl group from a tert-butyl methyl 2-arylmalonate.

Materials:

  • tert-Butyl methyl 2-arylmalonate (1.0 eq)

  • Lithium chloride (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the tert-butyl methyl 2-arylmalonate (1.0 eq), lithium chloride (1.2 eq), DMSO (to make a 0.1-0.5 M solution), and water (1.2 eq).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 160-180 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the reaction mixture).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure methyl 2-arylacetate.

Protocol 2: General Procedure for Microwave-Assisted Krapcho Decarboxylation of a tert-Butyl Methyl 2-Alkylmalonate

This protocol provides a rapid and efficient method for the Krapcho decarboxylation using microwave irradiation.[1]

Materials:

  • tert-Butyl methyl 2-alkylmalonate (1.0 eq)

  • Lithium chloride (1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Microwave reactor vial

  • Microwave synthesizer

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vial, combine the tert-butyl methyl 2-alkylmalonate (1.0 eq), lithium chloride (1.2 eq), DMSO (to make a 0.2-1.0 M solution), and water (1.2 eq).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150-180 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the desired methyl 2-alkylacetate.

Mandatory Visualization

Krapcho_Mechanism substrate tert-Butyl Methyl Malonate Derivative intermediate1 Carboxylate Intermediate substrate->intermediate1 Nucleophilic Attack & Cleavage intermediate2 Carbanion Intermediate intermediate1->intermediate2 Decarboxylation byproducts CO₂ + Isobutylene intermediate1->byproducts Release product Methyl Ester Product intermediate2->product Protonation reagents LiCl, H₂O DMSO, Heat

Caption: General mechanism of the Krapcho decarboxylation.

Krapcho_Workflow start Start setup Combine Substrate, Salt, Solvent, and Water start->setup reaction Heat Reaction Mixture (Conventional or Microwave) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Methyl Ester Product purification->product end End product->end

Caption: Experimental workflow for the Krapcho decarboxylation.

References

Application Notes: Tert-butyl Methyl Malonate in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl methyl malonate and its derivatives in asymmetric synthesis, a critical process in the development of chiral drugs and other bioactive molecules. The following sections detail key experimental protocols, present quantitative data for enantioselective reactions, and illustrate the synthetic pathways involved.

I. Introduction

Mono-tert-butyl malonates are versatile building blocks in organic synthesis, particularly in the construction of chiral molecules containing quaternary carbon centers. The tert-butyl group serves as a bulky protecting group that can be selectively removed under acidic conditions, while the other ester group can be varied to fine-tune reactivity and facilitate subsequent transformations. This allows for a modular approach to the synthesis of complex chiral structures.

Recent advancements have focused on the enantioselective α-alkylation of these malonates using phase-transfer catalysis (PTC). This methodology provides an efficient route to α,α-dialkylmalonates with high yields and excellent enantioselectivities.[1][2][3] These products can be selectively hydrolyzed to the corresponding chiral malonic monoacids, which are valuable intermediates in the synthesis of a wide range of chiral compounds.[1][2][3]

II. Data Presentation

The following tables summarize the results of the enantioselective phase-transfer catalytic (PTC) α-benzylation of various alkyl tert-butyl α-methylmalonates. These reactions demonstrate the feasibility of achieving high enantioselectivity in the synthesis of chiral malonates.

Table 1: Enantioselective PTC α-Benzylation of Alkyl tert-butyl α-Methylmalonates [2]

Substrate (Structure)R GroupYield (%)ee (%)
1-(tert-Butyl) 3-benzyl 2-methylmalonateBenzyl7885
1-(tert-Butyl) 3-cinnamyl 2-methylmalonateCinnamyl8990
1-(tert-Butyl) 3-(3-phenylpropyl) 2-methylmalonate3-Phenylpropyl6288
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate2,2-Diphenylethyl9998

Reactions were performed with 5.0 equiv. of benzyl bromide and 5.0 equiv. of 50% KOH (aq.). Enantioselectivity was determined by HPLC analysis using a chiral column.

Table 2: Optimization of Reaction Conditions for PTC Benzylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate [2]

EntrySolventBaseTemperature (°C)Yield (%)ee (%)
1Toluene50% KOH09192
2Toluene50% KOH-208595
3Toluene50% KOH-407598
4CH₂Cl₂50% KOH08885
5THF50% KOH08280
6TolueneK₂CO₃05590
7TolueneCsOH0No reaction-

Reactions were performed with 5.0 equiv. of benzyl bromide and 5.0 equiv. of base.

III. Experimental Protocols

A. Synthesis of α-Methyl-malonate mono-tert-butyl ester

This protocol describes the synthesis of the key precursor for the preparation of various this compound derivatives.

Procedure: [1][2]

  • Add α-Methyl meldrum's acid (2 g, 12.6 mmol) to stirred tert-butanol (30 mL).

  • Reflux the mixture for 12 hours.

  • Evaporate the reaction mixture to afford α-methyl-malonate mono-tert-butyl ester as a colorless oil (2.2 g, 99% yield).

B. Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

This protocol details the synthesis of a specific malonate substrate used in the enantioselective alkylation studies.

Procedure: [1][2]

  • Dissolve α-methyl-malonate mono-tert-butyl ester (500 mg, 2.87 mmol) and 2,2-diphenylethanol (626 mg, 3.16 mmol) in 1,4-dioxane (10.13 mL) under an argon atmosphere.

  • Add 4-Dimethylaminopyridine (41.3 mg, 0.338 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1,100 mg, 5.74 mmol) to the stirred solution.

  • Stir the reaction mixture for 15 hours.

  • Add water (15 mL) to the reaction mixture.

  • Extract the mixture with dichloromethane (2 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the product.

C. Enantioselective Phase-Transfer Catalytic (PTC) Alkylation

This protocol provides a general procedure for the asymmetric α-alkylation of a malonate substrate using a chiral phase-transfer catalyst.

Procedure: [1][2]

  • Add the alkylating agent (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol) to a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature.

  • Cool the reaction mixture to the desired low temperature (e.g., -40 °C).

  • Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by chromatography to obtain the chiral α,α-dialkylmalonate.

D. Selective Hydrolysis of the tert-Butyl Ester

This protocol describes the selective removal of the tert-butyl protecting group to yield the corresponding chiral malonic monoacid.

Procedure: [1][2]

  • Dissolve the α,α-dialkylmalonate (e.g., 1-(tert-butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate) in methylene chloride.

  • Cool the solution to 0°C.

  • Add trifluoroacetic acid (TFA).

  • Stir the reaction until the tert-butyl ester is completely hydrolyzed.

  • Work up the reaction to isolate the corresponding chiral malonic monoacid.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic transformations and the general workflow for the enantioselective synthesis of chiral malonates.

Synthesis_of_Substrate MeldrumsAcid α-Methyl Meldrum's Acid MonoEster α-Methyl-malonate mono-tert-butyl ester MeldrumsAcid->MonoEster Reflux tBuOH tert-Butanol tBuOH->MonoEster Coupling EDC, DMAP MonoEster->Coupling Alcohol R-OH Alcohol->Coupling Malonate 1-(tert-Butyl) 3-R 2-methylmalonate Coupling->Malonate

Caption: Synthesis of Malonate Substrates.

PTC_Alkylation_Workflow Start Start: Malonate Substrate, Alkylating Agent, PTC Catalyst Reaction Reaction: Toluene, aq. KOH, Low Temperature Start->Reaction Workup Workup: Extraction with Ethyl Acetate, Washing with Brine Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Product: Chiral α,α-Dialkylmalonate Purification->Product Selective_Hydrolysis Dialkylmalonate Chiral α,α-Dialkylmalonate (tert-Butyl Ester) Acid TFA, CH₂Cl₂ Dialkylmalonate->Acid Selective Hydrolysis of tert-Butyl Ester Base 1N KOH Dialkylmalonate->Base Selective Hydrolysis of other Ester Monoacid Chiral Malonic Monoacid Acid->Monoacid Selective Hydrolysis of tert-Butyl Ester OtherMonoacid Chiral Malonic Monoacid (from other ester) Base->OtherMonoacid Selective Hydrolysis of other Ester

References

Synthesis of α-Amino Acids Using Tert-Butyl Methyl Malonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a variety of α-amino acids utilizing tert-butyl methyl malonate as a key starting material. This methodology offers a versatile and efficient route for the preparation of both natural and unnatural amino acids, which are fundamental building blocks in pharmaceutical and biotechnological research. The procedures outlined below cover the preparation of the N-acetylated malonate, subsequent alkylation to introduce diverse side chains, and the final deprotection and decarboxylation to yield the desired α-amino acid.

Overview of the Synthetic Strategy

The synthesis commences with the preparation of methyl tert-butyl acetamidomalonate, which serves as the core building block. This intermediate is then subjected to alkylation using a suitable alkyl halide to introduce the desired amino acid side chain. The final step involves acidic hydrolysis to remove the protecting groups (acetyl and both methyl and tert-butyl esters) and induce decarboxylation, affording the target α-amino acid.

Logical Workflow of the Synthesis

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Side Chain Introduction cluster_2 Step 3: Deprotection and Decarboxylation A This compound B Nitration/Reduction/ Acetylation A->B C Methyl Tert-Butyl Acetamidomalonate B->C D Base (e.g., NaOEt) C->D Deprotonation E Alkylation with Alkyl Halide (R-X) D->E F Alkylated Intermediate E->F G Acid Hydrolysis (e.g., aq. HCl, heat) F->G H α-Amino Acid G->H

Caption: General workflow for α-amino acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of Methyl Tert-Butyl Acetamidomalonate

This protocol details the preparation of the key starting material, methyl tert-butyl acetamidomalonate, from this compound. The synthesis involves nitration, followed by reduction and acetylation.

Materials:

  • This compound

  • Fuming nitric acid

  • Acetic anhydride

  • Iron powder

  • Glacial acetic acid

  • Hydrochloric acid

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Nitration:

    • To a stirred solution of this compound (1 equivalent) in acetic anhydride at 0 °C, slowly add fuming nitric acid (1.1 equivalents).

    • Maintain the temperature below 5 °C during the addition.

    • Stir the reaction mixture at 0 °C for 2 hours.

    • Pour the reaction mixture onto crushed ice and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain methyl tert-butyl nitromalonate.

  • Reduction and Acetylation:

    • Suspend iron powder (3 equivalents) in a mixture of glacial acetic acid and acetic anhydride.

    • Add the methyl tert-butyl nitromalonate (1 equivalent) dropwise to the suspension while maintaining the temperature below 50 °C.

    • After the addition is complete, heat the mixture to 80 °C for 1 hour.

    • Cool the reaction mixture, filter off the iron salts, and wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield crude methyl tert-butyl acetamidomalonate.

    • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Alkylation of Methyl Tert-Butyl Acetamidomalonate

This protocol describes the introduction of the amino acid side chain via alkylation. The example provided is for the synthesis of a phenylalanine precursor using benzyl bromide. This can be adapted for other primary alkyl halides.

Materials:

  • Methyl tert-butyl acetamidomalonate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Alkyl halide (e.g., benzyl bromide)

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal in ethanol under an inert atmosphere.

  • Add methyl tert-butyl acetamidomalonate (1 equivalent) to the sodium ethoxide solution at room temperature and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.1 equivalents, e.g., benzyl bromide) dropwise to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and quench by adding saturated ammonium chloride solution.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.

  • Purify the product by column chromatography on silica gel.

Protocol 3: Hydrolysis and Decarboxylation to the α-Amino Acid

This final protocol details the deprotection of the ester and amide groups, followed by decarboxylation to yield the final α-amino acid.

Materials:

  • Alkylated methyl tert-butyl acetamidomalonate

  • 6 M Hydrochloric acid

  • Dowex 50WX8 resin (or equivalent strong cation exchange resin)

  • Aqueous ammonia solution

  • Ethanol

Procedure:

  • Reflux the alkylated intermediate from Protocol 2 in 6 M hydrochloric acid for 8-12 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the excess acid.

  • Dissolve the residue in water and apply it to a column of Dowex 50WX8 resin.

  • Wash the column with water to remove impurities.

  • Elute the amino acid from the resin using a 2 M aqueous ammonia solution.

  • Collect the fractions containing the amino acid (monitor by TLC with ninhydrin staining).

  • Concentrate the ammoniacal solution under reduced pressure to obtain the crude amino acid.

  • Recrystallize the crude product from a water/ethanol mixture to yield the pure α-amino acid.

Quantitative Data

The following table summarizes the typical yields obtained for the alkylation of an N-protected tert-butyl malonate derivative with various alkyl halides, followed by hydrolysis and decarboxylation to the corresponding α-amino acid.[1][2] The data is based on a phase-transfer catalysis method for the alkylation step, which has been shown to be effective for these types of substrates.[1][2]

Alkyl Halide (R-X)Corresponding Amino Acid (R-CH(NH₂)COOH)Typical Overall Yield (%)
Benzyl bromidePhenylalanine90-99
p-Fluorobenzyl bromidep-Fluoro-phenylalanine99
p-Chlorobenzyl bromidep-Chloro-phenylalanine99
p-Bromobenzyl bromidep-Bromo-phenylalanine95
p-Methylbenzyl bromidep-Methyl-phenylalanine90
Allyl bromideAllylglycine99
Propargyl bromidePropargylglycine70

Yields are based on the alkylation of a similar malonate substrate under phase-transfer catalysis conditions and subsequent hydrolysis/decarboxylation. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the overall experimental process.

Reaction Mechanism for the Synthesis of α-Amino Acids

G cluster_0 Alkylation cluster_1 Hydrolysis & Decarboxylation A N-Protected This compound B Enolate A->B + Base C Alkylated Intermediate B->C + R-X D Alkylated Intermediate E Amino Malonic Acid Intermediate D->E + H₃O⁺, Heat F α-Amino Acid E->F - CO₂

Caption: Key steps in the synthesis of α-amino acids.

Detailed Experimental Workflow

G start Start: N-Protected Tert-Butyl Methyl Malonate deprotonation Deprotonation (Base, e.g., NaOEt) start->deprotonation alkylation Alkylation (Alkyl Halide, R-X) deprotonation->alkylation quench Reaction Quench (e.g., aq. NH₄Cl) alkylation->quench extraction Extraction & Purification quench->extraction hydrolysis Acid Hydrolysis & Decarboxylation (aq. HCl, Heat) extraction->hydrolysis purification Purification (Ion-Exchange Chromatography) hydrolysis->purification product Final Product: α-Amino Acid purification->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Palladium-Catalyzed Reactions with Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl methyl malonate as a versatile nucleophile in palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of the tert-butyl and methyl ester groups offer distinct advantages in terms of selectivity and subsequent synthetic transformations. This document details protocols for key palladium-catalyzed reactions, including the Tsuji-Trost allylic alkylation and arylation reactions, providing researchers with the necessary information to incorporate this valuable building block into their synthetic strategies.

Palladium-Catalyzed Tsuji-Trost Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost reaction is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent "soft" nucleophile for the allylic alkylation of a wide range of allylic electrophiles, such as allylic carbonates and acetates. The use of chiral ligands on the palladium catalyst allows for high levels of enantioselectivity, providing access to valuable chiral building blocks for drug discovery and natural product synthesis.

Data Presentation: Asymmetric Allylic Alkylation of Allyl Carbonates
EntryAllylic CarbonatePd Source (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)ee (%)
1Phenylallyl methyl carbonate[Pd(allyl)Cl]₂ (2.5)(S,S)-Trost Ligand (7.5)BSATHF12rt9295
2Cinnamyl acetatePd₂(dba)₃ (2.0)(R)-BINAP (6.0)NaHTHF24rt8891
3Cyclohexenyl acetatePd(PPh₃)₄ (5.0)-NaHTHF185085-
41,3-Diphenylallyl acetate[Pd(allyl)Cl]₂ (1.0)(R,R)-ANDEN-Phos (3.0)K₂CO₃CH₂Cl₂1609598

Note: Data is compiled from representative procedures and may require optimization for specific substrates.

Experimental Protocol: Asymmetric Allylic Alkylation of Phenylallyl Methyl Carbonate

This protocol describes the enantioselective synthesis of 2-allyl-2-phenyl-malonic acid tert-butyl ester methyl ester using a palladium catalyst with a chiral ligand.

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) allyl chloride dimer)

  • (S,S)-Trost Ligand ((1S,2S)-N,N'-Bis(2'-(diphenylphosphino)benzoyl)-1,2-diaminocyclohexane)

  • Phenylallyl methyl carbonate

  • This compound

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add [Pd(allyl)Cl]₂ (0.025 mmol) and (S,S)-Trost Ligand (0.075 mmol).

  • Add anhydrous THF (10 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • To this solution, add this compound (1.2 mmol) followed by BSA (1.5 mmol).

  • Add a solution of phenylallyl methyl carbonate (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl (15 mL) and extract with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Workflow: Tsuji-Trost Asymmetric Allylic Alkylation

G Workflow for Tsuji-Trost AAA cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis catalyst_prep Mix [Pd(allyl)Cl]₂ and (S,S)-Trost Ligand in THF add_reagents Add this compound and BSA catalyst_prep->add_reagents 30 min stirring add_substrate Add phenylallyl methyl carbonate solution add_reagents->add_substrate react Stir at room temperature for 12h add_substrate->react quench Quench with aq. NH₄Cl react->quench extract Extract with EtOAc quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify analyze Determine yield and ee (chiral HPLC) purify->analyze

Caption: Workflow for Tsuji-Trost Asymmetric Allylic Alkylation.

Palladium-Catalyzed Arylation of this compound

The palladium-catalyzed α-arylation of carbonyl compounds is a cornerstone of modern organic synthesis. This compound can be effectively coupled with a variety of aryl halides and triflates to generate α-aryl malonates. These products are valuable intermediates, as the tert-butyl and methyl esters can be selectively cleaved under different conditions, allowing for orthogonal synthetic strategies. The use of sterically hindered and electron-rich phosphine ligands is crucial for achieving high catalytic activity, particularly with less reactive aryl chlorides.[1]

Data Presentation: Arylation of Aryl Halides
EntryAryl HalidePd Source (mol%)Ligand (mol%)BaseSolventTime (h)Temp (°C)Yield (%)
14-BromotoluenePd(OAc)₂ (2.0)P(t-Bu)₃ (4.0)NaHToluene168085
24-ChlorobenzonitrilePd₂(dba)₃ (1.5)XPhos (3.0)K₃PO₄Dioxane2410078
31-Naphthyl bromidePd(OAc)₂ (2.0)SPhos (4.0)Cs₂CO₃Toluene1811082
42-BromopyridinePd(OAc)₂ (2.5)RuPhos (5.0)K₂CO₃DME209075

Note: Data is based on analogous reactions with di-tert-butyl malonate and may require optimization.

Experimental Protocol: Arylation of 4-Bromotoluene

This protocol details the synthesis of 2-(4-methylphenyl)-malonic acid tert-butyl ester methyl ester via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • 4-Bromotoluene

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add NaH (1.5 mmol, 60% dispersion in mineral oil).

  • Wash the NaH with anhydrous hexane (3 x 5 mL) and decant the hexane.

  • Add anhydrous toluene (10 mL) to the Schlenk tube.

  • Cool the suspension to 0 °C and add a solution of this compound (1.2 mmol) in anhydrous toluene (5 mL) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and P(t-Bu)₃ (0.04 mmol) in anhydrous toluene (2 mL).

  • Add the catalyst solution to the malonate enolate solution.

  • Add 4-bromotoluene (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench with saturated aqueous NH₄Cl (10 mL).

  • Extract the aqueous layer with Et₂O (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired α-aryl malonate.

Signaling Pathway: Catalytic Cycle of Palladium-Catalyzed Arylation

G Catalytic Cycle for Arylation of Malonates Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Ligand Exchange/ Deprotonation PdII->Transmetalation Intermediate Ar-Pd(II)-Malonate(L)₂ Transmetalation->Intermediate BaseHX Base-H⁺ + X⁻ Transmetalation->BaseHX RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Product Ar-Malonate RedElim->Product ArX Ar-X ArX->OxAdd Malonate Malonate Anion Malonate->Transmetalation

Caption: Catalytic Cycle for Palladium-Catalyzed Arylation.

References

Application Notes: Tert-butyl Methyl Malonate as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl methyl malonate is a valuable reagent in organic synthesis, primarily utilized as a versatile building block in the construction of complex molecular architectures. Its utility stems from the differential reactivity of its two ester functionalities. The tert-butyl ester serves as a sterically hindered protecting group that is stable under basic and nucleophilic conditions but can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid). Conversely, the methyl ester can be hydrolyzed under standard basic conditions (e.g., using sodium hydroxide). This orthogonal reactivity allows for sequential chemical transformations at either end of the molecule, making it a powerful tool in multi-step syntheses.

Key Applications

  • Malonic Ester Synthesis: The most prominent application of this compound is in the malonic ester synthesis to produce substituted carboxylic acids.[1] The active methylene group (the CH₂ between the two carbonyls) is readily deprotonated by a mild base to form a stable enolate. This nucleophilic enolate can then be alkylated with various electrophiles, such as alkyl halides.[2] Subsequent selective hydrolysis of one ester group followed by decarboxylation provides a straightforward route to α-substituted carboxylic acids. The ability to perform sequential alkylations before decarboxylation further enhances its synthetic utility.[1][2]

  • Asymmetric Synthesis: Chiral auxiliaries or phase-transfer catalysts can be employed to achieve enantioselective alkylation of tert-butyl malonate derivatives. This approach is crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. For instance, highly enantioselective phase-transfer catalytic α-alkylation has been demonstrated on malonate substrates where the two ester groups can be selectively hydrolyzed under either acidic or basic conditions.[3]

  • Drug Development and Fine Chemicals: The malonate core is a common motif in biologically active molecules and fine chemicals.[4] The tert-butyl group, in particular, is a feature in many drug molecules, where it can enhance potency or act as a steric shield to improve metabolic stability.[5] Building blocks like this compound provide an efficient pathway to introduce this functionality and construct complex drug intermediates. For example, tert-butyl protected phosphonates are key intermediates in the synthesis of antiviral drugs like Tenofovir.[6]

Physicochemical and Spectral Data

The following table summarizes key physical and spectral properties for this compound.

PropertyValueSource
Molecular Formula C₈H₁₄O₄[7]
Molecular Weight 174.19 g/mol [7]
Appearance Colorless oily liquid[8]
Boiling Point 98-100 °C at 22 mmHg[9]
Refractive Index (n_D²⁵) 1.4128[9]
¹H NMR Varian CFT-20[7]
¹³C NMR Available, sourced from Fluka AG[7]
Mass Spectrometry GC-MS data available[7]
IR Spectra FTIR and ATR-IR data available[7]

Experimental Protocols

Protocol 1: Synthesis of Mono-tert-butyl Malonate via Acid Catalysis

This protocol is adapted from a method for preparing mono-tert-butyl malonate using a strong acid resin as a catalyst.[4] It involves the reaction of malonic acid with isobutylene gas.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add malonic acid and methyl tert-butyl ether to reactor B Add Amberlyst-15 catalyst A->B C Cool mixture to -10 to -20°C B->C D Introduce isobutylene gas C->D E Seal system and warm to 10-30°C D->E F React for 40-50 hours E->F G Filter to recover catalyst F->G H Wash filtrate with saturated saline G->H I Dry and concentrate solvent H->I J Obtain high-purity product I->J G Malonate Malonate Substrate (tert-butyl ester) Product α-Alkylated Product Malonate->Product 1. Base, Catalyst, Solvent, -40°C 2. Electrophile Base Base (CsOH·H₂O) Catalyst Phase-Transfer Catalyst Electrophile Alkyl Halide (R-X) Solvent Toluene / H₂O G Start R-C(CO₂Me)(CO₂tBu) Acid_Cond Acidic Conditions (e.g., TFA) Start->Acid_Cond Base_Cond Basic Conditions (e.g., KOH) Start->Base_Cond Prod_Acid R-C(CO₂Me)(COOH) Acid_Cond->Prod_Acid Selective t-Butyl cleavage Prod_Base R-C(COOH)(CO₂tBu) Base_Cond->Prod_Base Selective Methyl hydrolysis

References

Application Notes and Protocols for the Alkylation of Tert-butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The alkylation of malonic esters is a cornerstone of carbon-carbon bond formation in organic synthesis. Specifically, the alkylation of unsymmetrical malonates like tert-butyl methyl malonate provides a versatile platform for creating complex molecular architectures. The reaction involves the deprotonation of the acidic α-carbon, followed by nucleophilic attack on an alkyl halide. The resulting product can be selectively hydrolyzed and decarboxylated to yield substituted acetic acid derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

The choice of reaction conditions—including the base, solvent, temperature, and nature of the alkylating agent—is critical for achieving high yields and, in asymmetric synthesis, high enantioselectivity. This document provides an overview of common reaction conditions, quantitative data from recent studies, and detailed experimental protocols for the successful alkylation of this compound and its derivatives.

Key Reaction Parameters
  • Base Selection: The pKa of the α-proton in malonic esters is typically between 9 and 13, making them significantly more acidic than simple esters.[1][2] This allows for the use of a variety of bases.

    • Strong Bases: Sodium hydride (NaH) is a common choice for achieving complete and irreversible deprotonation, driving the reaction to completion.[3][4] It is typically used in polar aprotic solvents like THF or DMF.

    • Alkoxides: Sodium ethoxide (NaOEt) is a classic base for malonic ester synthesis. To avoid transesterification, the alkoxide used should match the ester group.[5]

    • Carbonates: Weaker bases like potassium carbonate (K₂CO₃) are often employed, particularly in phase-transfer catalysis (PTC) conditions.[6]

    • Hydroxides: Strong aqueous bases like potassium hydroxide (KOH) are effective in PTC systems, where a catalyst facilitates the transfer of the hydroxide ion into the organic phase.[7][8]

  • Solvent Choice: The solvent plays a crucial role in solvating the enolate and influencing reaction rates.

    • Polar Aprotic Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile are widely used as they effectively solvate the cation of the enolate salt without interfering with the nucleophilicity of the enolate.[1][7]

    • Aromatic Solvents: Toluene is a common solvent, especially in phase-transfer catalysis, often yielding high enantioselectivity.[7][8]

  • Temperature Control: Reaction temperature is a critical parameter for controlling selectivity. Lower temperatures generally lead to higher enantioselectivities in asymmetric alkylations by enhancing the energetic differences between diastereomeric transition states.[7]

  • Phase-Transfer Catalysis (PTC): This technique is highly effective for the alkylation of malonates, particularly for asymmetric synthesis. A phase-transfer catalyst, such as a chiral quaternary ammonium salt, shuttles the enolate or the base between an aqueous phase and an organic phase, facilitating the reaction with high efficiency and stereocontrol.[8][9][10]

Data Presentation

The following tables summarize quantitative data for the enantioselective phase-transfer catalytic alkylation of a tert-butyl malonate derivative with benzyl bromide, demonstrating the impact of various reaction parameters.

Table 1: Optimization of Reaction Conditions for PTC Benzylation [8]

EntryBase (5.0 equiv.)SolventTemp (°C)Yield (%)ee (%)
150% KOH (aq.)Toluene07592
250% NaOH (aq.)Toluene07092
350% LiOH (aq.)Toluene05589
4K₂CO₃Toluene03585
550% KOH (aq.)CH₂Cl₂07280
650% KOH (aq.)THF06875
750% KOH (aq.)Toluene257585
850% KOH (aq.)Toluene-207594
950% KOH (aq.)Toluene-407595

Reactions were performed using 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate as the substrate, benzyl bromide (5.0 equiv.), and (S,S)-3,4,5-trifluorophenyl-NAS bromide as the PTC catalyst.

Table 2: Scope of Alkylating Agents in Asymmetric PTC Alkylation [7]

Alkylating AgentProductYield (%)ee (%)
Benzyl bromide7a9995
2-Methylallyl bromide7b9494
4-Methoxybenzyl bromide7c9996
4-Chlorobenzyl bromide7d9996
4-Trifluoromethylbenzyl bromide7e9998
4-Methylbenzyl bromide7f9995

Reactions were performed under the optimized conditions: 50% KOH (aq.) in toluene at -40°C.

Experimental Protocols

Protocol 1: General Procedure for Alkylation using Sodium Hydride

This protocol describes a general method for the mono-alkylation of a malonate ester using sodium hydride as the base.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.

  • Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the malonate solution dropwise to the stirred NaH slurry over 15-20 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate. Hydrogen gas will evolve during this step.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise via syringe. After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure alkylated product.

Protocol 2: Enantioselective Phase-Transfer Catalytic (PTC) Alkylation

This protocol is adapted from a published procedure for the highly enantioselective alkylation of a malonate derivative.[7][10]

Materials:

  • 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (substrate, 0.065 mmol, 1.0 equiv)

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (PTC catalyst, 0.0033 mmol, 0.05 equiv)

  • p-Chlorobenzyl bromide (alkylating agent, 0.324 mmol, 5.0 equiv)

  • Toluene

  • 50% w/v aqueous potassium hydroxide (KOH) solution (0.324 mmol, 5.0 equiv)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a vial, add the substrate (23 mg, 0.065 mmol), the PTC catalyst (3 mg, 0.0033 mmol), and toluene (216 µL).

  • Addition of Alkylating Agent: Add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol) to the solution at room temperature.

  • Initiation of Reaction: Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.

  • Base Addition: Add the 50% w/v aqueous KOH solution (36.4 µL, 0.324 mmol) to the cold reaction mixture and stir vigorously until TLC analysis indicates the starting material has been consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL). Transfer to a separatory funnel and wash twice with brine (10 mL each).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The residue can be further purified by column chromatography on silica gel.

Visualizations

The following diagram illustrates the general workflow for the alkylation of this compound.

Alkylation_Workflow General Workflow for Malonate Alkylation sub_base 1. Combine Substrate (Malonate) & Base in Anhydrous Solvent enolate 2. Enolate Formation (Deprotonation) sub_base->enolate add_alkyl 3. Add Alkylating Agent (e.g., R-Br) enolate->add_alkyl alkylation 4. C-C Bond Formation (Alkylation) add_alkyl->alkylation quench 5. Quench Reaction (e.g., aq. NH4Cl) alkylation->quench workup 6. Aqueous Workup (Extraction & Drying) quench->workup purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A flowchart of the key steps in a typical malonate alkylation experiment.

References

Application Notes and Protocols: Tert-butyl Methyl Malonate in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl methyl malonate is a versatile C3 building block in organic synthesis, prized for its differentiated ester groups. The distinct reactivity of the methyl and tert-butyl esters allows for selective manipulation, making it a valuable tool in the construction of complex molecular architectures, particularly in the total synthesis of natural products and pharmaceuticals. The tert-butyl group can be cleaved under acidic conditions, while the methyl ester is susceptible to saponification under basic conditions. This orthogonal protecting group strategy enables chemists to unmask a carboxylic acid or a methyl ester at will, facilitating subsequent transformations in a controlled manner.

These application notes provide an overview of the utility of this compound and its derivatives in the asymmetric synthesis of chiral building blocks, which are crucial for the development of single-enantiomer drugs.[1][]

Key Applications: Asymmetric Alkylation for Chiral Building Blocks

A significant application of malonates derived from this compound is in the enantioselective synthesis of α,α-dialkylmalonates containing a quaternary stereocenter. These structures are valuable intermediates in medicinal chemistry.[3] An efficient method to achieve this is through phase-transfer catalytic (PTC) α-alkylation.[3]

Workflow for Enantioselective Phase-Transfer Catalytic Alkylation

PTC_Alkylation_Workflow cluster_prep Substrate Preparation cluster_ptc Phase-Transfer Catalysis cluster_workup Workup and Purification cluster_hydrolysis Selective Hydrolysis start α-Methyl-malonate mono-tert-butyl ester substrate 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate start->substrate 2,2-diphenylethanol, DMAP, EDCI·HCl reaction Enantioselective Alkylation substrate->reaction Alkyl halide, (S,S)-PTC catalyst, 50% aq. KOH, Toluene workup Extraction & Column Chromatography reaction->workup product Chiral α,α-dialkylmalonate acid_hydrolysis Acidic Hydrolysis (TFA/CH2Cl2) product->acid_hydrolysis base_hydrolysis Basic Hydrolysis (KOH/MeOH) product->base_hydrolysis workup->product acid_product Chiral Malonic Monoacid (tert-butyl cleavage) acid_hydrolysis->acid_product base_product Chiral Malonic Monoacid (diphenylethyl cleavage) base_hydrolysis->base_product

Caption: Workflow for the synthesis of chiral malonates.

Quantitative Data Summary

The following tables summarize the yields and enantioselectivities for the synthesis of various chiral α,α-dialkylmalonates via phase-transfer catalytic alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate.[3]

Table 1: Synthesis of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-alkyl-2-methylmalonates [3]

EntryAlkyl HalideProductYield (%)ee (%)
1Benzyl bromide7e75>98
2p-Chlorobenzyl bromide7i9898
3Cinnamyl bromide-89-
43-Phenylpropyl bromide-62-

Table 2: Selective Hydrolysis of Chiral Malonates [3]

SubstrateConditionsProductYield (%)
7eTFA, CH₂Cl₂9e (tert-butyl cleavage)93
7e1N KOH, MeOH10e (diphenylethyl cleavage)94-98
7i1N KOH, MeOH10i (diphenylethyl cleavage)94-98

Experimental Protocols

Protocol 1: Synthesis of α-Methyl-malonate mono-tert-butyl ester[3]

This protocol describes the synthesis of the initial building block from α-methyl Meldrum's acid.

  • Add α-methyl Meldrum's acid (2 g, 12.6 mmol) to stirred tert-butanol (30 mL).

  • Heat the reaction mixture to reflux for 12 hours.

  • Evaporate the solvent under reduced pressure to afford α-methyl-malonate mono-tert-butyl ester as a colorless oil (2.2 g, 99% yield).

Protocol 2: Synthesis of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (Substrate 7)[3]
  • Dissolve α-methyl-malonate mono-tert-butyl ester (500 mg, 2.87 mmol) and 2,2-diphenylethanol (626 mg, 3.16 mmol) in 1,4-dioxane (10.13 mL) under an argon atmosphere.

  • Add 4-dimethylaminopyridine (41.3 mg, 0.338 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1,100 mg, 5.74 mmol) to the stirred solution.

  • Stir the reaction mixture for 15 hours.

  • Add water (15 mL) to the reaction mixture.

  • Extract the mixture with dichloromethane (2 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane:EtOAc = 30:1 to 40:1) to afford the title compound.

Protocol 3: General Procedure for Enantioselective Phase-Transfer Catalytic (PTC) Alkylation[3]

This procedure details the asymmetric alkylation to form the chiral quaternary center.

PTC_Reaction_Scheme General PTC Alkylation Scheme cluster_reagents Substrate_7 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate Product Chiral α,α-dialkylmalonate Substrate_7->Product Alkyl_Halide R-X Alkyl_Halide->Product Catalyst (S,S)-PTC Catalyst Base 50% aq. KOH Solvent Toluene

Caption: Key components of the PTC alkylation reaction.

  • Add the alkyl halide (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol) to a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (7, 23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (8, 3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature.

  • Cool the reaction mixture to the designated low temperature (e.g., -40 °C).

  • Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material is consumed (as monitored by TLC).

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a Hexane-EtOAc solution) to afford the desired product.

Protocol 4: Selective Hydrolysis of the tert-Butyl Ester[3]
  • Dissolve the chiral α,α-dialkylmalonate (e.g., 7e) in methylene chloride (CH₂Cl₂).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) to the solution.

  • Stir the reaction at 0 °C until completion.

  • Work up the reaction to isolate the corresponding chiral malonic monoacid.

Protocol 5: Selective Hydrolysis of the Diphenylethyl Ester[3]
  • Dissolve the chiral α,α-dialkylmalonate (e.g., 7e or 7i) in methanol (MeOH).

  • Add 1N aqueous potassium hydroxide (KOH).

  • Stir the mixture until the hydrolysis is complete.

  • Acidify the reaction mixture and extract with an appropriate organic solvent to isolate the chiral malonic monoacid.

Conclusion

This compound and its derivatives are powerful intermediates for the asymmetric synthesis of complex chiral molecules. The ability to perform highly enantioselective alkylations followed by selective deprotection of either ester group provides a flexible and efficient strategy for constructing key building blocks for drug discovery and natural product synthesis. The protocols outlined above demonstrate a robust methodology for accessing chiral malonates with high yields and excellent enantioselectivities.

References

Application Notes and Protocols: Phase-Transfer Catalysis in Tert-Butyl Methyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective alkylation of tert-butyl methyl malonate derivatives using phase-transfer catalysis (PTC). This powerful technique allows for the synthesis of chiral α,α-dialkylmalonates, which are valuable building blocks in the development of pharmaceuticals and other complex organic molecules.

Introduction

Phase-transfer catalysis is a valuable methodology in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. In the context of this compound reactions, PTC enables the deprotonation of the malonate by a solid or aqueous base and subsequent alkylation with an alkyl halide in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the malonate anion from the aqueous or solid phase into the organic phase where the reaction with the electrophile occurs. This method offers several advantages, including mild reaction conditions, high yields, and the ability to perform enantioselective transformations with the use of chiral catalysts.

Key Applications

  • Asymmetric Synthesis: The construction of chiral centers is a critical step in drug development. Enantioselective PTC alkylation of α-substituted tert-butyl methyl malonates provides an efficient route to α,α-dialkylmalonates with high enantiomeric excess (ee).[1][2][3][4]

  • Creation of Quaternary Carbon Centers: This methodology is particularly useful for the synthesis of molecules containing sterically demanding quaternary carbon atoms.[1][3][5]

  • Versatile Chiral Intermediates: The resulting chiral malonates can be selectively hydrolyzed to corresponding malonic monoacids, which serve as versatile intermediates for further synthetic transformations.[1][2][3][4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Enantioselective PTC α-Benzylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate
EntryBase (5.0 equiv.)SolventTemp (°C)Time (h)Yield (%)ee (%)
150% KOH (aq)Toluene0249091
250% NaOH (aq)Toluene0249290
350% LiOH (aq)Toluene0488588
4K₂CO₃ (solid)Toluene0724085
5CsOH (solid)Toluene0-No Reaction-
650% KOH (aq)CH₂Cl₂0248875
750% KOH (aq)THF0248580
850% KOH (aq)Toluene25129585
950% KOH (aq)Toluene-20308093
1050% KOH (aq)Toluene-40307595
1150% KOH (aq)Toluene-60486096

Reaction conditions: 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (0.065 mmol), benzyl bromide (5.0 equiv.), (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.0033 mmol) in the specified solvent.[2]

Table 2: Scope of Alkylating Agents under Optimized Conditions
EntryAlkylating Agent (R-X)ProductTime (h)Yield (%)ee (%)
1Allyl bromide7a249990
22-Methylallyl bromide7b249486
3Propargyl bromide7c247066
4Cinnamyl bromide7d247088
5Benzyl bromide7e307595
64-Methylbenzyl bromide7f309994
74-Methoxybenzyl bromide7g309091
84-Chlorobenzyl bromide7h309998
92-Naphthylmethyl bromide7i309596

Optimized conditions: 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (0.065 mmol), alkylating agent (5.0 equiv.), (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.0033 mmol), 50% aq. KOH (5.0 equiv.) in toluene at -40°C.[1][2]

Experimental Protocols

Protocol 1: Synthesis of α-Methyl-malonate mono-tert-butyl ester

This protocol describes the first step in the preparation of the malonate substrate.[1]

Materials:

  • α-Methyl Meldrum's acid

  • tert-Butanol (tert-BuOH)

Procedure:

  • Add α-Methyl Meldrum's acid (2 g, 12.6 mmol) to stirred tert-BuOH (30 mL).

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure to afford α-methyl-malonate mono-tert-butyl ester as a colorless oil (2.2 g, 99% yield).

Protocol 2: Synthesis of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

This protocol details the synthesis of the substrate used in the optimized PTC reaction.[1][2]

Materials:

  • α-Methyl-malonate mono-tert-butyl ester

  • 2,2-Diphenylethanol

  • 1,4-Dioxane

  • 4-Dimethylaminopyridine (DMAP)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve α-methyl-malonate mono-tert-butyl ester (500 mg, 2.87 mmol) and 2,2-diphenylethanol (626 mg, 3.16 mmol) in 1,4-dioxane (10.13 mL) under an argon atmosphere.

  • Add 4-Dimethylaminopyridine (41.3 mg, 0.338 mmol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (1,100 mg, 5.74 mmol) to the stirred solution.

  • Stir the reaction mixture for 15 hours at room temperature.

  • Add water (15 mL) to the reaction mixture.

  • Extract the mixture with dichloromethane (2 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane:EtOAc = 30:1 to 40:1) to afford the title compound.

Protocol 3: Enantioselective Phase-Transfer Catalytic Alkylation

This protocol describes the general procedure for the asymmetric alkylation of the malonate substrate.[1][2]

Materials:

  • 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

  • (S,S)-3,4,5-trifluorophenyl-NAS bromide (chiral phase-transfer catalyst)

  • Alkylating agent (e.g., p-Chlorobenzyl bromide)

  • Toluene

  • 50% w/v aqueous Potassium Hydroxide (KOH) solution

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add the alkylating agent (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol).

  • Cool the reaction mixture to the designated temperature (e.g., -40°C).

  • Add 50% w/v aqueous KOH solution (36.4 μL, 0.324 mmol) to the mixture.

  • Stir the reaction vigorously until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Phase-Transfer Catalysis Workflow

G cluster_prep Substrate Preparation cluster_ptc Phase-Transfer Catalysis cluster_workup Workup & Purification A α-Methyl Meldrum's Acid C α-Methyl-malonate mono-tert-butyl ester A->C Reflux B tert-Butanol B->C E 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate C->E EDC, DMAP D 2,2-Diphenylethanol D->E F Malonate Substrate (E) E->F K Alkylated Product F->K G Alkyl Halide (R-X) G->K H Chiral PTC H->K Catalysis I Aqueous Base (KOH) I->K J Toluene (Organic Phase) J->K L Reaction Mixture K->L M Quenching (H₂O) L->M N Extraction M->N O Drying & Concentration N->O P Column Chromatography O->P Q Pure Alkylated Product P->Q

Caption: Experimental workflow for PTC alkylation.

Mechanism of Phase-Transfer Catalysis

G KOH K⁺ OH⁻ interface Interface QX_aq Q⁺X⁻ (Catalyst) QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer KX K⁺X⁻ Malonate R¹R²CHCO₂R³ Enolate [R¹R²C⁻CO₂R³]Q⁺ Malonate->Enolate Deprotonation by Q⁺OH⁻ at interface Product R¹R²R⁴CCO₂R³ Enolate->Product SN2 Alkylation RX R⁴-X RX->Product Product->Product QX_org->QX_aq Return of Catalyst

Caption: Catalytic cycle of phase-transfer catalysis.

References

Application Notes and Protocols: Protecting Group Strategies with tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. A protecting group serves to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while chemical transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily and selectively removed under mild conditions.

Tert-butyl methyl malonate has emerged as a versatile reagent in protecting group strategies, primarily for carboxylic acids. The tert-butyl ester moiety provides robust protection under basic and nucleophilic conditions, while its lability under acidic conditions allows for selective deprotection. The adjacent methyl ester offers a handle for further functionalization or can be selectively cleaved under specific conditions, adding to the strategic value of this reagent.

These application notes provide a detailed overview of the strategies employing this compound, complete with experimental protocols and comparative data to guide researchers in its effective implementation.

Core Concepts and Strategies

The primary protecting group strategy involving this compound centers on the formation of a tert-butyl ester of a malonic acid derivative. This can be achieved through various methods, including the alkylation of this compound itself or the esterification of a carboxylic acid with a suitable malonate derivative.

Strategy 1: Alkylation of tert-Butyl Malonate Derivatives

A common application involves the deprotonation of a tert-butyl malonate derivative at the α-carbon, followed by alkylation with an electrophile. This approach is instrumental in the synthesis of substituted carboxylic acids. The tert-butyl group serves as a protecting group for one of the carboxylic acid functionalities of the malonate, allowing for selective manipulation of the other.

A key advantage of this strategy is the ability for selective deprotection. The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid), leaving other ester groups, such as a methyl or ethyl ester, intact. Conversely, the methyl or ethyl ester can be selectively hydrolyzed under basic conditions while the sterically hindered tert-butyl ester remains.[1]

Data Presentation

The following tables summarize quantitative data for key transformations involving tert-butyl malonate derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of tert-Butyl Malonate Derivatives

Starting MaterialReagents and ConditionsProductYield (%)Reference
Diethyl malonate, Acetone, Acetic anhydride, Zinc chlorideReflux, 20-24 hDiethyl isopropylidenemalonate46-49[2]
Diethyl isopropylidenemalonate, Methylmagnesium iodide, Copper(I) chlorideDiethyl ether, -5 to 0 °C, 80-90 minDiethyl tert-butylmalonate87-94[2]
α-Methyl Meldrum's acid, tert-ButanolReflux, 12 hα-Methyl-malonate mono-tert-butyl ester99[3]
α-Methyl-malonate mono-tert-butyl ester, 2,2-diphenylethanol, EDC, DMAP1,4-Dioxane, rt, 15 h1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate-[3]

Table 2: α-Alkylation of a 2,2-Diphenylethyl tert-Butyl Malonate Derivative

SubstrateAlkylating AgentCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonateBenzyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% aq. KOHToluene0-95
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonateAllyl bromide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% aq. KOHToluene0-99
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonateEthyl iodide(S,S)-3,4,5-Trifluorophenyl-NAS bromide50% aq. KOHToluene0-92

Table 3: Selective Deprotection of Dialkylated Malonates

SubstrateReagents and ConditionsProductYield (%)Reference
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonateTrifluoroacetic acid, Dichloromethane3-(2,2-Diphenylethyl) 2-benzyl-2-methylmalonic acid93[3]
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonate1N KOH, Methanol1-(tert-Butyl) 2-benzyl-2-methylmalonic acid94[3]
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonate1N KOH, Methanol1-(tert-Butyl) 2-(4-chlorobenzyl)-2-methylmalonic acid98[3]

Experimental Protocols

Protocol 1: Synthesis of Diethyl tert-butylmalonate[2]

This protocol details the synthesis of a tert-butyl malonate derivative via conjugate addition.

Materials:

  • Diethyl isopropylidenemalonate

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Copper(I) chloride

  • 10% Sulfuric acid

  • Saturated aqueous sodium thiosulfate

  • Magnesium sulfate

Procedure:

  • A solution of methylmagnesium iodide is prepared by adding a solution of 113.5 g of methyl iodide in 200 ml of anhydrous diethyl ether to 18.3 g of magnesium turnings in a nitrogen-flushed flask.

  • The Grignard solution is cooled to 0-5 °C, and 1.0 g of copper(I) chloride is added.

  • A solution of 100 g of diethyl isopropylidenemalonate in 100 ml of anhydrous ether is added dropwise over 80-90 minutes, maintaining the temperature at -5 to 0 °C.

  • The reaction mixture is stirred for an additional hour at 0 °C and then quenched by pouring it into a mixture of ice and 400 ml of 10% sulfuric acid.

  • The ether layer is separated, and the aqueous phase is extracted with diethyl ether.

  • The combined ether solutions are washed with saturated aqueous sodium thiosulfate, dried over magnesium sulfate, and concentrated.

  • The residue is distilled under reduced pressure to yield diethyl tert-butylmalonate (93.5–102 g, 87–94%).

Protocol 2: α-Alkylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate[3]

This protocol describes the enantioselective alkylation of a malonate substrate.

Materials:

  • 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

  • Alkyl halide (e.g., benzyl bromide)

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (phase-transfer catalyst)

  • 50% aqueous potassium hydroxide

  • Toluene

Procedure:

  • To a solution of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate and the phase-transfer catalyst in toluene at 0 °C is added the alkyl halide.

  • 50% aqueous potassium hydroxide is added, and the mixture is stirred vigorously at 0 °C.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to afford the alkylated product.

Protocol 3: Selective Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid[3]

This protocol details the selective removal of the tert-butyl protecting group.

Materials:

  • 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-benzyl-2-methylmalonate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • The dialkylated malonate is dissolved in dichloromethane at 0 °C.

  • Trifluoroacetic acid is added to the solution.

  • The reaction is stirred at 0 °C and monitored by TLC.

  • Upon completion, the solvent and excess TFA are removed under reduced pressure to yield the corresponding carboxylic acid (93% yield).

Visualizations

The following diagrams illustrate the key chemical transformations and workflows described in these application notes.

Protection_Strategy_Workflow start Carboxylic Acid (or Malonate Precursor) protection Protection (Esterification) start->protection protected_intermediate Protected Intermediate (tert-Butyl Malonate Derivative) protection->protected_intermediate transformation Chemical Transformation(s) (e.g., Alkylation, Coupling) protected_intermediate->transformation transformed_intermediate Transformed Intermediate transformation->transformed_intermediate deprotection Deprotection (Acidic Hydrolysis) transformed_intermediate->deprotection final_product Final Product deprotection->final_product

Caption: General workflow for a protecting group strategy.

Alkylation_Deprotection_Pathway malonate tert-Butyl Methyl Malonate alkylation 1. Base 2. Alkyl Halide (R-X) malonate->alkylation alkylated_malonate Alkylated This compound alkylation->alkylated_malonate deprotection_acid Acid (e.g., TFA) alkylated_malonate->deprotection_acid Cleaves t-Butyl Ester deprotection_base Base (e.g., KOH) alkylated_malonate->deprotection_base Cleaves Methyl Ester acid_product Substituted Acetic Acid Derivative deprotection_acid->acid_product monoacid_product Substituted Malonic Acid Monoester deprotection_base->monoacid_product

Caption: Alkylation and selective deprotection pathways.

References

Application Notes and Protocols for Scale-Up Synthesis Using Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl methyl malonate is a valuable reagent in organic synthesis, frequently employed as a key building block in the pharmaceutical and fine chemical industries.[1] Its utility stems from the presence of two distinct ester functionalities, which can be selectively manipulated, and an acidic methylene group that can be readily alkylated. This allows for the construction of complex molecular architectures.[2][3][4][5] This document provides detailed application notes and protocols for the scale-up synthesis of derivatives using this compound, focusing on practical considerations for larger-scale production.

Core Applications

The primary application of this compound in scale-up synthesis is in the malonic ester synthesis , a robust method for preparing substituted carboxylic acids.[3][4][5][6] The tert-butyl group serves as a protecting group that can be removed under acidic conditions, while the methyl ester can be hydrolyzed under basic conditions, offering orthogonal deprotection strategies. This differential reactivity is highly advantageous in multi-step syntheses.

Key reaction steps in a typical malonic ester synthesis involving this compound are:

  • Deprotonation: Formation of a carbanion at the alpha-carbon using a suitable base.

  • Alkylation: Nucleophilic attack of the carbanion on an alkyl halide to form a new carbon-carbon bond.

  • Hydrolysis and Decarboxylation: Removal of the ester groups and subsequent loss of carbon dioxide to yield the final carboxylic acid product.

Scale-Up Synthesis Protocols

Protocol 1: Synthesis of Mono-tert-butyl Malonate

This protocol is adapted from a patented method for the preparation of mono-tert-butyl malonate, a precursor to this compound, using a strong acid resin catalyst, which is well-suited for larger-scale operations due to the ease of catalyst recovery.[7]

Reaction Scheme:

G malonic_acid Malonic Acid reaction Esterification malonic_acid->reaction isobutylene Isobutylene isobutylene->reaction catalyst Amberlyst-15 catalyst->reaction Catalyst solvent Methyl tert-butyl ether solvent->reaction Solvent product Mono-tert-butyl Malonate reaction->product

Caption: Synthesis of Mono-tert-butyl Malonate.

Experimental Procedure:

  • Reactor Setup: A suitable reactor is charged with malonic acid and 4-5 times its weight of methyl tert-butyl ether (MTBE).

  • Catalyst Addition: Pre-treated Amberlyst-15 strong acid cation exchange resin is added (4-8 wt% of the malonic acid).

  • Cooling: The mixture is cooled to between -20°C and -10°C.

  • Isobutylene Introduction: Isobutylene gas is introduced into the cooled reaction mixture. The amount of isobutylene should be equimolar to the malonic acid.

  • Reaction: The reaction is allowed to warm to 10°C and maintained at this temperature for approximately 40 hours with stirring.

  • Work-up:

    • The catalyst is removed by filtration and can be recycled for subsequent batches.

    • The filtrate is washed with a small amount of saturated brine solution.

    • The organic layer is dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure to yield high-purity mono-tert-butyl malonate.

Quantitative Data Summary:

ParameterValueReference
Malonic Acid100 g[7]
Methyl tert-butyl ether400 g[7]
Amberlyst-156 g[7]
Isobutylene53.9 g[7]
Reaction Temperature10°C[7]
Reaction Time40 hours[7]
Yield 98% [7]
Purity (by HPLC) 99% [7]
Protocol 2: Alkylation of this compound

This generalized protocol for the alkylation of a malonic ester is based on established procedures and can be adapted for scale-up.[2][4]

Reaction Workflow:

G cluster_alkylation Alkylation of this compound A Deprotonation with Base B Addition of Alkyl Halide A->B C Reaction Quench B->C D Extraction and Washing C->D E Drying and Concentration D->E F Purification (e.g., Distillation) E->F

Caption: General Alkylation Workflow.

Experimental Procedure:

  • Deprotonation: To a solution of this compound in a suitable solvent (e.g., acetonitrile), a base such as triethylamine is added.[2]

  • Alkylation: The desired alkyl halide (e.g., benzyl bromide) is added to the reaction mixture. The reaction is then heated to reflux and monitored for completion (typically 12-15 hours).[2]

  • Work-up:

    • The reaction mixture is cooled and diluted with a suitable organic solvent like dichloromethane.

    • The mixture is quenched with an aqueous solution of ammonium chloride.

    • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

    • The solvent is removed in vacuo.

  • Purification: The crude product is purified by column chromatography or distillation to afford the alkylated this compound.

Quantitative Data for a Representative Alkylation:

Reactant/ReagentMolar EquivalentPurposeReference
α-methyl-malonate mono-tert-butyl ester1.0Starting Material[2]
Triethylamine1.1Base[2]
3-bromo-1-phenyl-1-propene1.1Alkylating Agent[2]
Acetonitrile-Solvent[2]
Yield up to 99% [2]

Safety and Handling Considerations

  • Hazardous Chemicals: Always handle chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Pressure Reactions: When using isobutylene, which is a gas at room temperature, ensure the reaction is carried out in a pressure-rated vessel and that all fittings are secure.[8]

  • Exothermic Reactions: The addition of reagents can be exothermic. Maintain proper cooling and monitor the reaction temperature closely to prevent runaways.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Concluding Remarks

The scale-up synthesis using this compound is a versatile and efficient method for producing a wide range of substituted carboxylic acids and their derivatives. The protocols outlined above provide a solid foundation for developing large-scale manufacturing processes. Careful attention to reaction conditions, safety procedures, and purification techniques is essential for achieving high yields and purity in a production environment.

References

Troubleshooting & Optimization

Technical Support Center: Alkylation of Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of tert-butyl methyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions and optimization of this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of this compound?

A1: The primary side reactions encountered are:

  • Dialkylation: The mono-alkylated product still possesses an acidic proton and can react with another equivalent of the alkylating agent.

  • E2 Elimination: The basic conditions can promote the elimination of HX from the alkyl halide, especially with secondary and tertiary halides, leading to the formation of an alkene.

  • Hydrolysis: The presence of water can lead to the saponification of the ester groups. Notably, the tert-butyl ester is significantly more resistant to basic hydrolysis than the methyl ester due to steric hindrance.[1]

  • Transesterification: If an alkoxide base is used where the alkyl group does not match the ester's alkyl group (e.g., using sodium ethoxide with this compound), an exchange of the ester group can occur.

Q2: I am observing a significant amount of dialkylated product. How can I favor mono-alkylation?

A2: To enhance the selectivity for the mono-alkylated product, consider the following strategies:

  • Stoichiometry Control: Use a strict 1:1 molar ratio of this compound to the alkylating agent. A slight excess of the malonate can also favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This allows the alkyl halide to react with the initial malonate enolate before it can react with the enolate of the mono-alkylated product.

  • Base Selection and Stoichiometry: Use exactly one equivalent of a strong, non-nucleophilic base (e.g., sodium hydride) to ensure complete deprotonation of the starting malonate without leaving excess base to deprotonate the product.

  • Temperature Control: Maintain a low reaction temperature during the addition of the alkylating agent to control the reaction rate.

Q3: My yield is low, and I've identified an alkene byproduct derived from my alkyl halide. What is the cause and how can I prevent it?

A3: This is indicative of a competing E2 elimination reaction. This side reaction is more prevalent with sterically hindered alkyl halides.

  • Choice of Alkyl Halide: Whenever possible, use primary or methyl alkyl halides. Secondary halides are more prone to elimination, and tertiary halides are generally unsuitable for this reaction as elimination becomes the major pathway.

  • Base Selection: A sterically hindered, non-nucleophilic base may favor deprotonation of the malonate over elimination of the alkyl halide.

  • Temperature Management: Lowering the reaction temperature can often suppress the rate of the elimination reaction more than the desired alkylation.

Q4: I am concerned about the hydrolysis of the ester groups. How can I minimize this?

A4: Hydrolysis is primarily a concern when using protic solvents and hydroxide or alkoxide bases in the presence of water.

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.

  • Base Selection: Using a non-hydroxide base like sodium hydride (NaH) in an a-protic solvent (e.g., THF, DMF) will minimize the presence of water.

  • Work-up: Perform the aqueous work-up at low temperatures and avoid prolonged exposure to strongly acidic or basic conditions. Fortunately, the tert-butyl ester is sterically hindered and relatively stable to basic hydrolysis.[1]

Q5: Can transesterification be an issue with this compound?

A5: Yes, particularly if you use an alkoxide base that does not correspond to either of the ester groups. For example, using sodium ethoxide (NaOEt) can lead to the formation of ethyl tert-butyl malonate and diethyl malonate. To avoid this, it is best to use a non-alkoxide base like sodium hydride or potassium carbonate. If an alkoxide is necessary, using sodium methoxide would be preferable to minimize transesterification of the methyl ester, though some may still occur.

Data Presentation: Side Product Formation

While specific quantitative data for the alkylation of this compound is limited in the literature, the following table provides a qualitative and semi-quantitative overview of how reaction parameters can influence the product distribution, based on established principles of malonic ester synthesis. The steric hindrance of the tert-butyl group generally favors mono-alkylation compared to less hindered malonates like diethyl malonate.

ParameterConditionExpected Predominant ProductExpected Side ProductsNotes
Stoichiometry 1:1 Malonate:Alkyl HalideMono-alkylatedDialkylated (minor)Strict stoichiometry is crucial for selectivity.
1:2 Malonate:Alkyl HalideDialkylatedMono-alkylated (minor)Requires at least 2 equivalents of base.
Alkyl Halide Primary (e.g., CH₃I, BnBr)Alkylated ProductLow levels of side productsIdeal for malonic ester synthesis.
Secondary (e.g., 2-bromopropane)Alkylated Product (lower yield)Alkene (from E2 elimination)Elimination becomes a significant side reaction.
Tertiary (e.g., tert-butyl bromide)Alkene (from E2 elimination)Very low to no alkylationGenerally unsuitable for this reaction.
Base NaH in THF/DMFMono-alkylatedDialkylated (if stoichiometry is off)Anhydrous conditions prevent hydrolysis.
K₂CO₃ in Acetone/DMFMono-alkylatedDialkylated (if stoichiometry is off)Milder conditions, may require heating.
NaOMe in MeOHMono-alkylatedDialkylated, potential transesterificationMatching alkoxide minimizes transesterification.

Reported Yields for Mono-alkylation of a Tert-Butyl Malonate Derivative:

The following data is adapted from a study on the phase-transfer catalyzed alkylation of a 2,2-diphenylethyl tert-butyl α-methylmalonate, demonstrating the high yields achievable for mono-alkylation under optimized conditions.[1]

Alkylating AgentYield of Mono-alkylated Product
Benzyl bromide78%
Cinnamyl bromide89%
4-Chlorobenzyl bromide98%
4-Fluorobenzyl bromide99%

Experimental Protocols

Protocol 1: General Procedure for Mono-alkylation of this compound using Sodium Hydride

This protocol is a general guideline for the mono-alkylation of this compound using a primary alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Primary alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Enolate Formation: Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C in an ice bath. To this suspension, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.0 equivalent) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Mandatory Visualizations

Side_Reactions start This compound + Base enolate Malonate Enolate start->enolate Deprotonation hydrolysis Hydrolysis Products (Carboxylic Acids) start->hydrolysis + H₂O (if present) transesterification Transesterified Product start->transesterification + R'O⁻ (if R' ≠ Me, tBu) mono_alkylated Mono-alkylated Product enolate->mono_alkylated + R-X (SN2) dialkylated Dialkylated Product mono_alkylated->dialkylated + Base, then + R-X elimination Alkene (from E2 of R-X) alkyl_halide Alkyl Halide (R-X) alkyl_halide->mono_alkylated alkyl_halide->elimination + Base (E2) water H₂O water->hydrolysis alkoxide Alkoxide (R'O⁻) alkoxide->transesterification Troubleshooting_Workflow start Low Yield or Impure Product check_dialkylation Check for Dialkylation (e.g., by NMR, MS) start->check_dialkylation check_elimination Check for Alkene (from R-X) check_dialkylation->check_elimination No solution_dialkylation Adjust Stoichiometry (1:1) Slowly add R-X Use 1 eq. Base check_dialkylation->solution_dialkylation Yes check_hydrolysis Check for Hydrolysis (Carboxylic Acids) check_elimination->check_hydrolysis No solution_elimination Use Primary R-X Lower Temperature check_elimination->solution_elimination Yes check_unreacted Unreacted Starting Material? check_hydrolysis->check_unreacted No solution_hydrolysis Use Anhydrous Conditions Use NaH in aprotic solvent check_hydrolysis->solution_hydrolysis Yes solution_unreacted Ensure >1 eq. Base Check Base Activity Increase Reaction Time/Temp check_unreacted->solution_unreacted Yes end Improved Yield/ Purity check_unreacted->end No solution_dialkylation->end solution_elimination->end solution_hydrolysis->end solution_unreacted->end

References

preventing dialkylation in malonic ester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers prevent dialkylation and other side reactions during malonic ester synthesis, ensuring the selective formation of mono-alkylated products.

Frequently Asked Questions (FAQs)

Q1: What is dialkylation in malonic ester synthesis and why does it occur?

Dialkylation is a common side reaction where two alkyl groups are added to the α-carbon of the malonic ester instead of the desired single alkyl group.[1] This occurs because the mono-alkylated product still possesses one acidic α-hydrogen. If a sufficient concentration of the base and alkyl halide are present after the initial mono-alkylation, the mono-alkylated ester can be deprotonated again to form a new enolate, which then reacts with a second molecule of the alkyl halide.[1][2]

Q2: How can I prevent or minimize the formation of the dialkylated product?

Preventing dialkylation primarily involves controlling the reaction stoichiometry and conditions to favor mono-alkylation. Key strategies include:

  • Stoichiometry Control: Use of approximately one equivalent of the base (e.g., sodium ethoxide) relative to the diethyl malonate. Using a slight excess of the malonic ester can also help minimize dialkylation by ensuring the base is consumed before significant deprotonation of the mono-alkylated product can occur.[3]

  • Controlled Addition: Slowly add the alkylating agent to the enolate solution. This maintains a low concentration of the alkyl halide, reducing the likelihood of a second alkylation event.

  • Temperature Management: Conduct the alkylation at the lowest feasible temperature to control the reaction rate and improve selectivity.

  • Choice of Base: Use a base that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) to avoid transesterification.[1] While very strong bases like LDA can be used for other alkylations, they are not typically necessary for the highly acidic malonic ester and may complicate the reaction profile.[2][4]

Q3: My mono-alkylated product is formed, but the subsequent hydrolysis and decarboxylation steps are inefficient. What could be the issue?

Inefficient hydrolysis and decarboxylation can result from several factors:

  • Incomplete Hydrolysis: Saponification (ester hydrolysis under basic conditions) must be complete before acidification. Ensure sufficient heating and reaction time.

  • Steric Hindrance: For bulky alkyl groups, both hydrolysis and decarboxylation can be slower. Extended heating may be necessary.

  • Insufficient Heat for Decarboxylation: The decarboxylation of the resulting malonic acid derivative requires heat.[5][6] Typically, the acidic solution is heated to reflux until carbon dioxide evolution ceases. Dialkylated malonic acids may require higher temperatures to decarboxylate.[6]

Q4: Can I intentionally synthesize a dialkylated product?

Yes, dialkylation can be performed intentionally. To achieve this, deprotonation and alkylation steps are repeated before the final hydrolysis and decarboxylation.[1][7] This is typically done by using more than two equivalents of the base and alkylating agent, or by performing the alkylations sequentially with two different alkyl halides to create an α,α-disubstituted acetic acid.[7]

Troubleshooting Guide: Unwanted Dialkylation

If you are observing significant amounts of dialkylated product, consult the following troubleshooting workflow.

G start Dialkylation Detected check_stoich Review Stoichiometry: Base : Malonic Ester start->check_stoich check_conditions Review Reaction Conditions start->check_conditions check_halide Review Alkyl Halide Addition start->check_halide sol_stoich1 Is Base > 1.1 eq? check_stoich->sol_stoich1 sol_cond1 Was reaction run at elevated temperature? check_conditions->sol_cond1 sol_halide1 Was alkyl halide added all at once? check_halide->sol_halide1 sol_stoich2 Action: Reduce base to 1.0 equivalent. Consider using a slight excess (1.1 eq) of malonic ester. sol_stoich1->sol_stoich2 Yes sol_stoich3 No sol_stoich1->sol_stoich3 No end_node Problem Resolved sol_stoich2->end_node sol_cond2 Action: Lower the temperature during alkyl halide addition and subsequent stirring. sol_cond1->sol_cond2 Yes sol_cond3 No sol_cond1->sol_cond3 No sol_cond2->end_node sol_halide2 Action: Add alkyl halide slowly (dropwise) to maintain low concentration. sol_halide1->sol_halide2 Yes sol_halide3 No sol_halide1->sol_halide3 No sol_halide2->end_node

Caption: Troubleshooting workflow for addressing unwanted dialkylation.

Quantitative Data Summary

The success of mono-alkylation is highly dependent on the stoichiometry and the nature of the alkylating agent. Below is a table summarizing typical yields for the mono-alkylation of diethyl malonate.

Alkylating Agent (R-X)Product (R-CH(COOEt)₂)Typical Yield (%)
Ethyl BromideEthyl Ethylmalonate80-90%
Benzyl ChlorideEthyl Benzylmalonate75-85%
1,4-DibromobutaneCyclopentanecarboxylic Acid60-70%
This reaction involves an initial mono-alkylation followed by an intramolecular cyclization.[7]

Experimental Protocols

Protocol 1: Synthesis of a Mono-alkylated Carboxylic Acid

This protocol details a general procedure for the mono-alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield a substituted carboxylic acid.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Workup & Purification A 1. Dissolve Na (1.0 eq) in anhydrous ethanol under inert gas. B 2. Cool the resulting NaOEt solution. A->B C 3. Add diethyl malonate (1.0-1.1 eq) dropwise to the cooled solution. B->C D 4. Add alkyl halide (1.0 eq) dropwise to the enolate. C->D E 5. Stir at room temp or with gentle heating until reaction is complete (TLC). D->E F 6. Remove ethanol via distillation. E->F G 7. Add aqueous base (e.g., NaOH) and heat to hydrolyze the diester. F->G H 8. Cool and acidify with strong acid (e.g., H₂SO₄). G->H I 9. Heat the acidic mixture to reflux to induce decarboxylation. H->I J 10. Cool, extract product with an organic solvent, dry, and concentrate. I->J K 11. Purify the final carboxylic acid via distillation or recrystallization. J->K

Caption: General experimental workflow for malonic ester synthesis.

Detailed Methodology:

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium metal (1.0 eq) in absolute ethanol. Once the sodium has completely reacted to form sodium ethoxide, cool the solution in an ice bath. Add diethyl malonate (1.0-1.1 eq) dropwise via the addition funnel with stirring.

  • Alkylation: To the freshly prepared enolate solution, add the primary alkyl halide (1.0 eq) dropwise at a rate that maintains a controlled temperature. After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive halides.[8]

  • Hydrolysis: Remove the bulk of the ethanol by distillation. To the residue, add a solution of sodium hydroxide and heat the mixture to reflux to saponify the ester groups, forming the dicarboxylate salt.

  • Decarboxylation: After cooling the reaction mixture, carefully acidify it with a strong acid like sulfuric acid. Then, heat the acidic mixture to reflux. The β-keto acid intermediate will readily decarboxylate, evolving CO₂ gas.[5][9] Continue heating until gas evolution ceases.

  • Workup and Purification: Cool the reaction mixture and extract the desired carboxylic acid product with an appropriate organic solvent (e.g., diethyl ether). Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The final product can be purified by distillation or recrystallization.

References

Technical Support Center: Purification of Tert-Butyl Methyl Malonate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of tert-butyl methyl malonate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low yield after purification.

Potential Cause Troubleshooting Step
Product Decomposition Tert-butyl esters are sensitive to acidic conditions and can decompose upon heating. Ensure all glassware for distillation is washed with a sodium hydroxide solution and dried thoroughly. The addition of a small amount of magnesium oxide or potassium carbonate to the crude product before distillation can help inhibit decomposition.[1][2]
Incomplete Reaction If the synthesis was not driven to completion, the crude product will contain significant amounts of starting materials, leading to a lower yield of the desired product. Monitor the reaction progress using techniques like TLC or GC to ensure completion.
Loss During Aqueous Workup Emulsion formation during extraction can lead to product loss. To break emulsions, try adding brine or a small amount of a different organic solvent. Ensure the pH of the aqueous layer is controlled to prevent hydrolysis of the ester.
Inefficient Extraction If the product has some water solubility, multiple extractions with the organic solvent will be necessary to maximize recovery from the aqueous layer.

Issue 2: Product is impure after purification.

Potential Cause Troubleshooting Step
Co-distillation of Impurities If impurities have boiling points close to that of this compound, fractional distillation under reduced pressure is recommended for better separation.[3]
Inadequate Column Chromatography The choice of eluent system is critical for good separation. A common starting point for silica gel column chromatography is a mixture of n-hexane and ethyl acetate.[4] The ratio can be optimized based on TLC analysis.
Presence of Acidic Impurities Washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution, can remove acidic impurities like unreacted malonic acid.
Presence of Water Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., magnesium sulfate, sodium sulfate) before concentrating the solvent.[3][5]

Issue 3: Product decomposes during distillation.

Potential Cause Troubleshooting Step
High Temperature Distill under reduced pressure to lower the boiling point and minimize thermal decomposition.
Acidic Residue Traces of acid from the reaction can catalyze the decomposition of the tert-butyl ester. Neutralize the crude product with a mild base and ensure all distillation apparatus is clean and free of acidic residue.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a this compound synthesis?

A1: Common impurities can include unreacted starting materials such as malonic acid, tert-butanol, or other malonate esters (e.g., dimethyl malonate or diethyl malonate if they were used in the synthesis). Byproducts like di-tert-butyl malonate can also be present.[6]

Q2: What is the recommended method for purifying this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • For small-scale purification and removal of polar impurities: Silica gel column chromatography is effective.[4][5]

  • For large-scale purification: Fractional distillation under reduced pressure is often employed.[3]

  • Initial workup: An aqueous workup involving washing with water, brine, and sometimes a mild base is typically performed before chromatography or distillation to remove water-soluble impurities.[3][7]

Q3: Can I use an acidic wash to remove basic impurities?

A3: It is generally not recommended to use acidic washes, as tert-butyl esters are prone to hydrolysis under acidic conditions. If a basic impurity needs to be removed, a neutral water wash followed by drying is a safer approach.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): Provides information on the percentage of the main component and the presence of volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify impurities.[4]

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic ester functional groups.[8]

  • Refractive Index: Measuring the refractive index and comparing it to the literature value can be a quick purity check.[6][8]

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄O₄[4][9][10][11]
Molecular Weight174.19 g/mol [4][6][9][11]
Boiling Point80 °C at 11 mmHg[6]
98-100 °C at 22 mmHg (for ethyl tert-butyl malonate)[1]
Density1.03 g/mL at 25 °C[6]
Refractive Index (n20/D)1.415[6]
1.4140 to 1.4170 (20°C, 589 nm)[8]

Experimental Protocols

Protocol 1: General Aqueous Workup

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent, remove the solvent under reduced pressure.

  • Dilute the residue with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).[3][5]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble starting materials and salts).

    • Saturated sodium bicarbonate solution (if acidic impurities are present).

    • Brine (to aid in phase separation and remove residual water).[5][7]

  • Separate the organic layer and dry it over an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate).[3][5]

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Prepare a slurry of silica gel in the initial eluent (e.g., a low polarity mixture of n-hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[4]

Protocol 3: Purification by Vacuum Distillation

  • Set up a fractional distillation apparatus for vacuum distillation. Ensure all glassware is clean and dry. Consider rinsing with a dilute base solution and drying to remove any acidic residues.[2]

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask. Adding a small amount of potassium carbonate or magnesium oxide is also recommended.[1]

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point and pressure.[3]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis reaction Crude Reaction Mixture extraction Extraction with Organic Solvent reaction->extraction wash Wash with Water/Brine extraction->wash dry Drying over Anhydrous Salt wash->dry concentrate Solvent Removal dry->concentrate distillation Vacuum Distillation concentrate->distillation chromatography Column Chromatography concentrate->chromatography pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Purification decomposition Product Decomposition? start->decomposition incomplete_rxn Incomplete Reaction? start->incomplete_rxn loss_workup Loss During Workup? start->loss_workup check_conditions Check pH and Temperature decomposition->check_conditions monitor_reaction Monitor Reaction Progress incomplete_rxn->monitor_reaction optimize_extraction Optimize Extraction Protocol loss_workup->optimize_extraction

Caption: Troubleshooting logic for low purification yield.

References

Krapcho Decarboxylation of Malonates: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing the Krapcho decarboxylation of malonate esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The reaction is not proceeding, or the conversion is very low.

  • Question: My Krapcho decarboxylation of a diethyl malonate is not working. What are the most common reasons for failure?

    Answer: Incomplete or failed Krapcho decarboxylations can often be attributed to several key factors:

    • Insufficient Temperature: This is a thermally driven reaction and typically requires high temperatures, often in the range of 140-180 °C, to proceed efficiently.[1][2] If the temperature is too low, the reaction rate will be exceedingly slow.

    • Absence of Water: Water is crucial for the reaction, as it serves to protonate the carbanion intermediate formed after the initial decarboxylation step.[2] While commercial-grade DMSO often contains enough residual water, rigorously dried solvents can inhibit the reaction.

    • Ineffective Salt: The choice and amount of salt are critical. Halide salts are necessary to facilitate the initial SN2 dealkylation of the ester.[3] Lithium chloride (LiCl) is often the most effective due to the Lewis acidity of the lithium cation, which helps to activate the ester carbonyl.[2] Ensure at least a stoichiometric amount of the salt is used.

    • Steric Hindrance: The SN2 attack of the halide on the ester's alkyl group is sensitive to steric bulk.[2][4] Methyl esters react fastest, followed by ethyl esters.[5] More sterically hindered esters, such as tert-butyl esters, may react very slowly or require more forcing conditions.[1]

  • Question: How can I optimize the reaction conditions for a sluggish reaction?

    Answer: To improve a slow or incomplete reaction, consider the following adjustments:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for any potential decomposition of your starting material or product.

    • Add Water: If you are using anhydrous DMSO or another polar aprotic solvent, add at least one equivalent of water to the reaction mixture.[2]

    • Change the Salt: If using NaCl, switching to LiCl may accelerate the reaction.[2] For particularly stubborn substrates, a more nucleophilic halide like lithium iodide (LiI) or sodium iodide (NaI) could be beneficial.[2]

    • Prolong Reaction Time: Some substrates, especially those that are sterically hindered, may simply require longer heating to go to completion. Monitor the reaction's progress by TLC, GC, or LC-MS.

Issue 2: The yield is low despite the consumption of starting material.

  • Question: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?

    Answer: Low yields in the presence of full starting material conversion often point towards side reactions. Potential side reactions in a Krapcho decarboxylation include:

    • Elimination: If the substrate has a suitable leaving group on the carbon adjacent to the electron-withdrawing group, elimination can compete with decarboxylation at high temperatures.

    • Hydrolysis of Both Ester Groups: While the Krapcho reaction is known for its ability to selectively cleave one ester group, prolonged reaction times or harsh conditions, especially with excess water, can lead to the hydrolysis of the second ester, resulting in a carboxylic acid.

    • Other Rearrangements: Substrate-specific rearrangements can occur under thermal conditions.

  • Question: How can I minimize the formation of side products?

    Answer: To minimize side product formation, it is important to carefully control the reaction conditions:

    • Optimize Temperature and Time: Use the lowest temperature and shortest reaction time that still allow for complete conversion of the starting material. Monitor the reaction closely to avoid prolonged heating after completion.

    • Control Water Content: While water is necessary, a large excess is generally not required and may promote undesired hydrolysis. Typically, one to two equivalents are sufficient.

    • Purification: Ensure that your starting malonate is pure, as impurities could lead to unexpected side reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Krapcho decarboxylation of various substituted malonate esters.

Substrate (R1, R2 in R1R2C(COOEt)2)SaltSolventTemperature (°C)Time (h)Yield (%)Reference
H, PhLiBr / Aliquat 336 / H2ONone (Microwave)-0.1785[6]
H, 4-MeO-PhLiClDMSO / H2O1601595[6]
Me, PhLiClDMSO / H2O16015100[6]
-(CH2)5- (Cyclohexyl)NaClDMSO / H2O160-170392[1]
H, CNNaClDMSO / H2O137-1488.586[6]
H, CH2CH2CNNaClDMSO / H2O150288[1]
H, PhCH2NaCNDMSO / H2O160-170294[1]
Ph, MeNaClDMSO / H2O180-185493[1]

Experimental Protocols

General Protocol for Krapcho Decarboxylation of a Diethyl Malonate

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted diethyl malonate (1.0 equiv), lithium chloride (1.0-1.2 equiv), dimethyl sulfoxide (DMSO, approx. 5-10 mL per gram of malonate), and water (1.0-1.2 equiv).[2]

  • Reaction Execution: Stir the mixture at room temperature to ensure all solids are dissolved. Heat the reaction mixture in an oil bath to the target temperature (typically 160-180 °C).[2]

  • Monitoring: Maintain this temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-8 hours).[2]

  • Workup: Cool the reaction mixture to room temperature. Pour the cooled mixture into a separatory funnel containing a significant volume of water.

  • Extraction: Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Washing: Combine the organic layers and wash them with water and then with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation as needed to obtain the final monoester.

Visualizations

Krapcho_Troubleshooting start Start Krapcho Decarboxylation check_conversion Monitor Reaction (TLC, LCMS) start->check_conversion incomplete Incomplete or No Reaction check_conversion->incomplete No low_yield Low Yield with SM Consumption check_conversion->low_yield Yes, but... complete Reaction Complete check_conversion->complete Yes cause1 Insufficient Temperature? incomplete->cause1 side_reactions Side Reactions Occurring? low_yield->side_reactions workup Proceed to Workup & Purification complete->workup cause2 Anhydrous Solvent? cause1->cause2 No solution1 Increase Temperature (e.g., to 160-180°C) cause1->solution1 Yes cause3 Ineffective Salt? cause2->cause3 No solution2 Add 1-2 eq. of Water cause2->solution2 Yes cause4 Steric Hindrance? cause3->cause4 No solution3 Switch to LiCl or LiI cause3->solution3 Yes solution4 Prolong Reaction Time or Use Me/Et Ester cause4->solution4 Yes solution5 Optimize Temp & Time (Use lowest effective values) side_reactions->solution5 Yes side_reactions->workup No

Caption: Troubleshooting workflow for Krapcho decarboxylation.

Krapcho_Mechanism cluster_step1 Step 1: SN2 Attack & Dealkylation cluster_step2 Step 2: Decarboxylation cluster_step3 Step 3: Protonation malonate R¹R²C(COOR³)₂ Di-substituted Malonate intermediate1 R¹R²C(COO⁻)(COOR³) Carboxylate Intermediate malonate:f0->intermediate1:f0 Sₙ2 attack by X⁻ on R³ halide X⁻ alkyl_halide R³-X intermediate1_2 R¹R²C(COO⁻)(COOR³) Carboxylate Intermediate enolate R¹R²C⁻-COOR³ Carbanion/Enolate Intermediate intermediate1_2:f0->enolate:f0 Loss of CO₂ co2 CO₂ enolate_2 R¹R²C⁻-COOR³ Carbanion/Enolate Intermediate product R¹R²CH-COOR³ Mono-substituted Ester Product enolate_2:f0->product:f0 Protonation by H₂O water H₂O hydroxide OH⁻

Caption: Mechanism of the Krapcho decarboxylation of malonates.

References

Technical Support Center: Post-Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted tert-Butyl Methyl Malonate

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges in removing unreacted this compound from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that are relevant for its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight174.19 g/mol [1]
Boiling Point80 °C at 11 mmHg[2][3]
Density1.03 g/mL at 25 °C[2]
AppearanceColorless liquid[2][3]
SolubilitySoluble in organic solvents like ethers and can be dissolved in anhydrous alcohol.[2]

Q2: My product is a higher boiling point liquid. How can I remove the unreacted this compound?

A2: For products with a significantly higher boiling point than this compound (80 °C at 11 mmHg), fractional distillation under reduced pressure is the most effective method.[2][3]

Q3: My product is a solid. What is the easiest way to remove the unreacted starting material?

A3: If your product is a solid, you can often remove the liquid this compound by trituration with a non-polar solvent like hexanes, followed by filtration. Alternatively, recrystallization of your solid product can effectively leave the unreacted malonate in the mother liquor.

Q4: Can I use liquid-liquid extraction to remove this compound?

A4: Liquid-liquid extraction can be employed if the polarity of your product is sufficiently different from that of this compound. Since this compound is relatively non-polar, you might be able to wash it out of an organic layer with a suitable solvent system. However, this method is generally less effective than distillation or chromatography for this specific compound.

Q5: Is it possible to remove the tert-butyl ester group selectively if it's interfering with purification?

A5: Yes, the tert-butyl ester is sensitive to acidic conditions and can be hydrolyzed. However, this is a chemical modification and should only be considered if it does not affect your desired product. The methyl ester is more robust and generally requires basic conditions for hydrolysis.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Co-distillation of product and starting material The boiling points of your product and this compound are too close.- Use a longer fractionating column for distillation. - Try a different purification method like column chromatography.
Product is soluble in the trituration solvent The chosen solvent for trituration is too polar and is dissolving your product.- Use a less polar solvent (e.g., pentane instead of hexanes). - Cool the trituration mixture to decrease the solubility of your product.
Incomplete removal by extraction The partition coefficient of this compound between the two liquid phases is not favorable.- Increase the number of extractions. - Try a different solvent system.
Unreacted malonate remains after column chromatography The chosen eluent system does not provide good separation.- Optimize the eluent system by trying different solvent ratios or more polar/non-polar solvents. - Ensure proper packing of the column to avoid channeling.

Experimental Protocols

Protocol 1: Removal by Fractional Distillation

This protocol is suitable for separating unreacted this compound from a higher-boiling point product.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column appropriate for the boiling point difference between your compounds.

  • Crude Mixture Preparation: Place the crude reaction mixture in the distillation flask. Add a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin heating the distillation flask gently in a heating mantle.

    • Apply vacuum and slowly reduce the pressure to the desired level (e.g., 11 mmHg).

    • Collect the fraction that distills at or near 80 °C. This will be the unreacted this compound.[2][3]

    • Once the temperature begins to rise, change the receiving flask to collect your product or stop the distillation if the product is not volatile.

Protocol 2: Removal by Column Chromatography

This method is ideal when distillation is not feasible due to close boiling points or thermal instability of the product.

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of a suitable solvent.

    • Adsorb the mixture onto a small amount of silica gel and load it onto the top of the column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Unreacted this compound, being less polar, should elute first.

    • Gradually increase the polarity of the eluent (e.g., by adding ethyl acetate) to elute your product.

    • Collect fractions and analyze them by TLC or other appropriate methods to identify the fractions containing your purified product.

Visualizations

PurificationWorkflow cluster_start Start: Crude Reaction Mixture cluster_purification Purification Method cluster_end End Products Start Crude Mixture (Product + Unreacted Malonate) Distillation Fractional Distillation Start->Distillation High BP Difference Chromatography Column Chromatography Start->Chromatography Similar BP / Thermal Instability Trituration Trituration / Recrystallization Start->Trituration Solid Product Purified_Product Purified Product Distillation->Purified_Product Removed_Malonate Removed tert-Butyl Methyl Malonate Distillation->Removed_Malonate Chromatography->Purified_Product Chromatography->Removed_Malonate Trituration->Purified_Product Trituration->Removed_Malonate

Caption: Decision workflow for selecting a purification method.

Distillation_Setup cluster_apparatus Fractional Distillation Apparatus Flask Distilling Flask (Crude Mixture) Column Fractionating Column Flask->Column Condenser Condenser Column->Condenser Adapter Vacuum Adapter Condenser->Adapter Receiver Receiving Flask Adapter->Receiver Vacuum Vacuum Source Adapter->Vacuum Heat Heating Mantle Heat->Flask

Caption: Diagram of a fractional distillation setup.

References

Technical Support Center: Reactions of Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl methyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile reagent commonly used in organic synthesis. The most frequent reactions include:

  • Alkylation: Introduction of one or two alkyl groups at the α-carbon.

  • Decarboxylation: Removal of one of the ester groups to yield a monoester or, after hydrolysis, a carboxylic acid.

  • Hydrolysis: Cleavage of one or both ester groups to form the corresponding carboxylic acid(s).

  • Transesterification: Exchange of the methyl or tert-butyl group with another alcohol.

Q2: Why is this compound often used instead of diethyl malonate?

A2: The use of a mixed ester like this compound offers differential reactivity of the two ester groups. The tert-butyl ester can be selectively cleaved under acidic conditions, while the methyl ester is more readily hydrolyzed under basic conditions or removed during Krapcho decarboxylation. This orthogonality is advantageous in multi-step syntheses.

Q3: What are the typical byproducts I might encounter during the alkylation of this compound?

A3: Common byproducts in the alkylation of malonic esters include dialkylated products, O-alkylation products, and products resulting from the elimination of the alkyl halide.[1] The presence of moisture can also lead to hydrolysis of the ester groups.

Q4: Can both ester groups of this compound be removed?

A4: Yes, both ester groups can be removed. Typically, the tert-butyl group is removed under acidic conditions, and the methyl group is removed under basic conditions or via Krapcho decarboxylation. Simultaneous hydrolysis of both groups can be achieved under more forcing conditions.

Troubleshooting Guides

Alkylation Reactions
Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Formation of a significant amount of dialkylated product. The mono-alkylated product still has an acidic proton and can be deprotonated and react with another equivalent of the alkylating agent.[1]- Use a strict 1:1 molar ratio of the malonate to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Consider using a slight excess of the malonate.
Low yield of desired product with the presence of an alkene derived from the alkyl halide. The basic conditions are promoting an E2 elimination reaction of the alkyl halide, particularly with secondary and tertiary halides.[1][2]- Use primary alkyl halides whenever possible, as they are less prone to elimination.[1]- Employ a less-hindered, non-nucleophilic base.- Maintain a lower reaction temperature.
Presence of a carboxylic acid byproduct. Water in the reaction mixture is causing hydrolysis of the ester.[1]- Ensure all glassware is thoroughly dried.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a transesterified product. The alkoxide base used does not match the alcohol of the ester (e.g., using sodium ethoxide with this compound).[1]- Use a base with a corresponding cation to one of the ester groups (e.g., sodium methoxide) or a non-alkoxide base like sodium hydride (NaH).
O-alkylation instead of C-alkylation. This is generally a minor byproduct with malonates but can be influenced by the solvent and counter-ion.[1]- The use of polar aprotic solvents generally favors C-alkylation.
Decarboxylation Reactions (Krapcho Decarboxylation)
Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Incomplete reaction. Insufficient temperature or reaction time. The tert-butyl ester may be more resistant to this reaction than the methyl ester.- Ensure the reaction temperature is high enough (often >150 °C in DMSO).- Increase the reaction time and monitor by TLC or GC.- The methyl ester is preferentially removed in a Krapcho decarboxylation.[3]
Formation of aldol-type byproducts. At elevated temperatures, the enolate intermediate can participate in side reactions.- It may be necessary to optimize the temperature to be high enough for decarboxylation but low enough to minimize side reactions.
Hydrolysis of both ester groups. Presence of excess water.- Use a controlled amount of water as specified in the protocol.
Hydrolysis Reactions
Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Selective hydrolysis of the tert-butyl ester is not clean. The acidic conditions are also partially hydrolyzing the methyl ester.- Use milder acidic conditions (e.g., trifluoroacetic acid in dichloromethane at room temperature).- Carefully monitor the reaction progress to stop it once the tert-butyl group is cleaved.
Incomplete hydrolysis of the methyl ester under basic conditions. Steric hindrance from the tert-butyl group may slow down the hydrolysis of the methyl ester. The tert-butyl ester is generally stable to basic hydrolysis.[4]- Use a stronger base or higher temperature.- Increase the reaction time.
Formation of tert-butyl alcohol and methanol. Complete hydrolysis of both ester groups.[5][6]- If only mono-hydrolysis is desired, carefully choose reaction conditions to selectively cleave one ester group.

Experimental Protocols

General Protocol for Alkylation of this compound
  • Enolate Formation: To a solution of sodium methoxide (1.0 eq.) in anhydrous methanol, add this compound (1.0 eq.) dropwise at 0 °C under an inert atmosphere. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Add the primary alkyl halide (1.0 eq.) dropwise to the stirred solution. Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

General Protocol for Krapcho Decarboxylation of an Alkylated this compound
  • Reaction Setup: In a round-bottom flask, dissolve the alkylated this compound (1.0 eq.) in dimethyl sulfoxide (DMSO). Add a small amount of water (2.0 eq.) and lithium chloride (1.2 eq.).

  • Heating: Heat the mixture to 150-180 °C and monitor the reaction by TLC or GC. The evolution of gas (CO2 and methyl chloride) should be observed.

  • Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Alkylation_Byproducts This compound This compound Mono-alkylated Product Mono-alkylated Product This compound->Mono-alkylated Product 1. Base 2. R-X Hydrolysis Product Hydrolysis Product This compound->Hydrolysis Product H2O Enolate Enolate This compound->Enolate Base Dialkylated Product Dialkylated Product Mono-alkylated Product->Dialkylated Product 1. Base 2. R-X Elimination Product (Alkene) Elimination Product (Alkene) O-alkylation Product O-alkylation Product Alkyl Halide (R-X) Alkyl Halide (R-X) Alkyl Halide (R-X)->Elimination Product (Alkene) Base (E2) Enolate->O-alkylation Product R-X

Caption: Potential byproducts in the alkylation of this compound.

Decarboxylation_Pathway cluster_krapcho Krapcho Decarboxylation Alkylated Malonate Alkylated Malonate Intermediate Carboxylate Intermediate Carboxylate Alkylated Malonate->Intermediate Carboxylate X- (e.g., Cl-) Me-X Me-X Alkylated Malonate->Me-X Enolate Intermediate Enolate Intermediate Intermediate Carboxylate->Enolate Intermediate -CO2 CO2 CO2 Intermediate Carboxylate->CO2 Decarboxylated Product Decarboxylated Product Enolate Intermediate->Decarboxylated Product H2O

Caption: Simplified mechanism of Krapcho decarboxylation showing byproduct formation.

References

Technical Support Center: Stereoselective Tert-Butyl Methyl Malonate Additions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving stereoselectivity in tert-butyl methyl malonate additions.

Troubleshooting Guide

Problem 1: Low Enantioselectivity or Diastereoselectivity

Potential Cause Troubleshooting Steps
Suboptimal Catalyst The choice of catalyst is critical for achieving high stereoselectivity. If you are observing low ee or dr, consider screening different types of catalysts known to be effective for malonate additions, such as chiral phase-transfer catalysts (PTC), bifunctional organocatalysts (e.g., thioureas, squaramides), or metal complexes. For instance, binaphthyl-modified chiral quaternary ammonium salts have been shown to be effective in PTC α-alkylation of malonate derivatives, achieving up to 98% ee.[1][2][3]
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction and, therefore, the stereochemical outcome. A solvent screen is highly recommended. For example, in PTC α-benzylation, a switch from toluene to more coordinating solvents like CH₂Cl₂ or THF can cause a significant decrease in enantioselectivity.[1] Non-polar solvents like toluene are often a good starting point.[4]
Inappropriate Reaction Temperature Lower reaction temperatures generally favor higher enantioselectivity by reducing the kinetic energy of the system and amplifying the energy difference between the diastereomeric transition states.[1] If you are experiencing poor selectivity, try running the reaction at a lower temperature (e.g., 0°C, -20°C, or even as low as -60°C). Be aware that lowering the temperature may also decrease the reaction rate and yield.[1]
Suboptimal Base The choice and strength of the base can influence the formation of the enolate and its subsequent reaction. The effect of the base can be catalyst and substrate-dependent. It is advisable to screen different bases (e.g., KOH, K₂CO₃, Cs₂CO₃). In some systems, the chemical yield and enantioselectivity may not show a significant dependence on the base at a given temperature, but certain bases like K₂CO₃ might lead to lower yields.[1]
Steric Effects of the Substrate The steric bulk of both the this compound and the electrophile can influence stereoselectivity. In some cases, modifying the substrate, for instance by introducing a bulkier protecting group, can enhance π-π stacking interactions with the catalyst, leading to higher enantioselectivity.[1]
High Pressure Not Applied For particularly challenging substrates, such as sterically hindered β,β-disubstituted enones, the application of high pressure (e.g., 8-10 kbar) may be necessary to achieve high yields and enantioselectivities.[5]

Problem 2: Poor Chemical Yield

Potential Cause Troubleshooting Steps
Low Reaction Temperature While lower temperatures can improve stereoselectivity, they can also lead to a decrease in reaction rate and overall yield.[1] A careful optimization of the temperature is necessary to find a balance between selectivity and yield.
Incorrect Base The choice of base can significantly impact the yield. For instance, in certain PTC reactions, using CsOH may result in no reaction, while K₂CO₃ can lead to low yields.[1] Screening different bases is recommended.
Catalyst Loading Insufficient catalyst loading can result in low conversion and yield. While a lower catalyst loading is desirable, for less reactive substrates, it may be necessary to increase the amount of catalyst used.
Reaction Time The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.
Substrate Solubility Poor solubility of the substrates in the chosen solvent can lead to low yields.[6][7] Consider using a solvent system that provides better solubility without compromising stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is best for the asymmetric addition of this compound?

A1: The "best" catalyst is highly dependent on the specific reaction (e.g., Michael addition, alkylation) and the substrates involved. However, several classes of catalysts have shown great success:

  • Chiral Phase-Transfer Catalysts (PTC): Binaphthyl-modified chiral quaternary ammonium salts are particularly effective for the α-alkylation of malonate derivatives, providing high yields and enantioselectivities (up to 98% ee).[1][2][3]

  • Bifunctional Organocatalysts: Chiral thiourea and squaramide-based catalysts are excellent for Michael additions of malonates to enones and other Michael acceptors.[8][9]

  • Metal Complexes: Chiral metal complexes, for example, those involving Nickel-Sparteine, can also be effective catalysts for enantioselective Michael additions.[4]

A screening of different catalyst types is often the most effective approach to identify the optimal catalyst for your specific transformation.

Q2: How does temperature affect the stereoselectivity of the reaction?

A2: Generally, lowering the reaction temperature leads to an increase in enantioselectivity.[1] This is because the transition states leading to the different stereoisomers have different energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher proportion of one stereoisomer. However, a significant decrease in temperature can also slow down the reaction rate, so a balance needs to be found.[1]

Q3: Which solvent should I use for my reaction?

A3: The choice of solvent can have a profound impact on stereoselectivity. Non-polar solvents like toluene are often a good starting point for many asymmetric malonate additions, as they have been shown to provide high enantioselectivity in several systems.[1][4] More polar or coordinating solvents like THF and CH₂Cl₂ can sometimes lead to a decrease in enantioselectivity.[1] It is highly recommended to perform a solvent screen to determine the optimal solvent for your specific reaction.

Q4: Can additives be used to improve stereoselectivity?

A4: Yes, in some catalytic systems, the use of achiral additives can enhance stereoselectivity.[10] These additives can interact with the catalyst or substrates in a way that further differentiates the energies of the diastereomeric transition states. The effect of additives is system-dependent and would require empirical screening.

Data Summary

Table 1: Effect of Solvent and Temperature on Enantioselectivity in PTC α-Benzylation

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene09091
2CH₂Cl₂09175
3THF08568
4Toluene-208593
5Toluene-407595
6Toluene-604596

Data adapted from a study on the enantioselective PTC α-alkylation of a malonate derivative.[1]

Experimental Protocols

Key Experiment: Enantioselective Phase-Transfer Catalyzed (PTC) α-Alkylation

This protocol is a generalized procedure based on successful methods reported for the α-alkylation of tert-butyl malonate derivatives.[1][2][3]

Materials:

  • This compound derivative

  • Alkyl halide (e.g., benzyl bromide)

  • Chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)

  • Base (e.g., 50% aqueous KOH)

  • Toluene

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the this compound derivative (1.0 equiv) and the chiral phase-transfer catalyst (0.01-0.05 equiv) in toluene.

  • Cool the mixture to the desired temperature (e.g., -40 °C) with stirring.

  • Add the alkyl halide (1.2-1.5 equiv) to the reaction mixture.

  • Slowly add the aqueous base (5.0 equiv) to the stirred solution.

  • Allow the reaction to stir at the set temperature, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_analysis Purification & Analysis A 1. Add Malonate & Catalyst to Toluene B 2. Cool to Desired Temperature A->B C 3. Add Alkyl Halide B->C D 4. Add Base C->D E 5. Stir and Monitor Reaction D->E F 6. Quench and Extract E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Analyze Enantiomeric Excess (chiral HPLC) H->I Troubleshooting_Logic cluster_catalyst Catalyst Optimization cluster_conditions Reaction Conditions cluster_substrate Substrate Effects Start Low Stereoselectivity? Cat_Screen Screen Catalyst Type (PTC, Organocatalyst, Metal Complex) Start->Cat_Screen Solvent Optimize Solvent (e.g., Toluene vs. THF) Start->Solvent Temp Lower Temperature Start->Temp Base Screen Base Start->Base Sterics Consider Steric Hindrance Start->Sterics

References

managing steric hindrance in tert-butyl methyl malonate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl methyl malonate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: Why is the tert-butyl group in this compound problematic for some reactions?

A1: The tert-butyl group is sterically bulky. This bulkiness can physically block or hinder the approach of reactants to nearby reaction sites, specifically the alpha-carbon (the carbon between the two carbonyl groups) and the tert-butyl ester carbonyl carbon itself. This phenomenon, known as steric hindrance, can lead to slower reaction rates, lower yields, or favor alternative reaction pathways like elimination.[1]

Q2: What are the most common reactions with this compound that are affected by steric hindrance?

A2: The primary reactions affected are:

  • α-Alkylation: The bulky tert-butyl group can impede the approach of alkylating agents (electrophiles) to the enolate, especially when using secondary or tertiary halides.[2][3]

  • Hydrolysis/Transesterification: The tert-butyl ester is highly resistant to cleavage under standard basic conditions (saponification) due to the steric shielding of the carbonyl carbon.[4]

  • Decarboxylation: While the overall process is usually robust, steric crowding around the carboxylate intermediate can influence the reaction rate and require specific, often harsh, conditions.[5]

Q3: Can I perform a dialkylation on this compound?

A3: Yes, but it is challenging. After the first alkylation, the alpha-carbon has one remaining acidic proton, allowing for a second deprotonation and alkylation.[3] However, the steric bulk from the first added alkyl group, combined with the tert-butyl group, makes the second alkylation significantly slower and more difficult. Careful control of stoichiometry and the use of less bulky alkylating agents are crucial.[2]

Q4: Is the tert-butyl ester group ever advantageous?

A4: Absolutely. The stability of the tert-butyl ester to many reagents and basic conditions allows it to serve as an excellent protecting group. Its primary advantage is that it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) that leave the methyl ester and other functional groups intact. This differential reactivity is a cornerstone of its use in complex organic synthesis.[4]

Troubleshooting Guides

Guide 1: α-Alkylation Reactions

Problem: Low or no yield of the desired mono-alkylated product.

This is a common issue stemming directly from steric hindrance. The troubleshooting process can be visualized as follows:

G Start Low Alkylation Yield Check_SM Starting Material (SM) Recovered? Start->Check_SM Check_Side_Products Side Products Observed? Check_SM->Check_Side_Products No No_Reaction Issue: No Reaction - Increase Temperature - Use Stronger Base (e.g., NaH) - Extend Reaction Time Check_SM->No_Reaction Yes Alkene Alkene from Alkyl Halide? Check_Side_Products->Alkene Yes Dialkylation Dialkylated Product? Check_Side_Products->Dialkylation No Alkene->Dialkylation No E2_Elimination Issue: E2 Elimination - Use Primary Alkyl Halide - Use Less Hindered Base - Lower Reaction Temperature Alkene->E2_Elimination Yes Dialkylation_Issue Issue: Dialkylation - Use 1:1 Stoichiometry - Add Alkyl Halide Slowly - Use Excess Malonate Dialkylation->Dialkylation_Issue Yes Other Other Side Products - Analyze and Identify - Check Reagent Purity Dialkylation->Other No

Caption: Troubleshooting logic for low-yield alkylation reactions.

Detailed Solutions:

  • Cause 1: Competing E2 Elimination. The base used to deprotonate the malonate (e.g., sodium ethoxide) can also act as a base to promote the E2 elimination of HX from the alkyl halide. This is especially problematic with secondary and tertiary alkyl halides.[2][3][6]

    • Solution: Use primary or methyl alkyl halides whenever possible.[2][3] Secondary halides give poor yields, and tertiary halides are generally unsuitable.[3]

  • Cause 2: Dialkylation. The mono-alkylated product still has an acidic proton and can be deprotonated and react again.[2]

    • Solution: Use a strict 1:1 molar ratio of the malonate to the alkylating agent, or a slight excess of the malonate.[2] Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration.[2]

  • Cause 3: Insufficiently Reactive Conditions. The steric hindrance may require more forcing conditions to achieve a reasonable reaction rate.

    • Solution: Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the enolate.[5] If the reaction is slow at room temperature, gentle heating to reflux may be necessary.[5]

Data Presentation: Impact of Alkyl Halide on Yield

Alkylating AgentElectrophile TypeExpected Yield with Diethyl MalonateExpected Yield with this compoundPrimary Side Reaction
Methyl IodideMethyl Halide> 90%75-90%Dialkylation
Ethyl BromidePrimary Halide~85-95%70-85%Dialkylation
Isopropyl BromideSecondary Halide40-60%< 40%E2 Elimination[3]
tert-Butyl BromideTertiary Halide< 5%Essentially no reactionE2 Elimination[3]

Note: Yields are estimates and can vary significantly based on specific reaction conditions.

Guide 2: Hydrolysis and Decarboxylation

Problem: Incomplete cleavage of the tert-butyl ester or incomplete decarboxylation.

The tert-butyl ester is resistant to basic hydrolysis, while the subsequent decarboxylation step requires specific conditions, often referred to as the Krapcho decarboxylation.

G Start Hydrolysis/ Decarboxylation Step1 Step 1: Hydrolysis Start->Step1 Step2 Step 2: Decarboxylation Start->Step2 Method_Acid Acidic Cleavage (TFA) Selectively removes tert-butyl group Step1->Method_Acid For t-Bu Ester Method_Base Basic Hydrolysis (KOH/MeOH) Removes methyl ester Step1->Method_Base For Methyl Ester Method_Krapcho Krapcho Conditions (e.g., LiCl, wet DMSO, heat) Removes remaining ester and CO2 Step2->Method_Krapcho

Caption: Workflow for hydrolysis and decarboxylation steps.

Detailed Solutions:

  • Cause 1: Using Basic Conditions for tert-Butyl Ester Cleavage. Standard saponification conditions (e.g., NaOH or KOH in methanol/water) will hydrolyze the methyl ester but are generally ineffective at cleaving the sterically hindered tert-butyl ester.[4]

    • Solution: To selectively cleave the tert-butyl group, use strong acidic conditions. A common and effective method is stirring with trifluoroacetic acid (TFA) in a solvent like dichloromethane (CH₂Cl₂).[4]

  • Cause 2: Incomplete Krapcho Decarboxylation. This reaction involves the hydrolysis of the remaining ester and the loss of CO₂ from the resulting malonic acid intermediate. It typically requires high temperatures.[7]

    • Solution: The most common protocol involves heating the malonate ester in a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) with a salt, such as lithium chloride (LiCl) or sodium chloride (NaCl), and a small amount of water.[5][7] Temperatures of 150-180 °C are often required for several hours.[5]

Data Presentation: Krapcho Decarboxylation Conditions

SubstrateSaltSolventTemperature (°C)Time (h)Approx. Yield
Alkylated Malonate EsterNaClDMSO/H₂O130-1508-2480-95%[7]
Alkylated Malonate EsterLiClDMSO/H₂O150-1804-24>85%[5]
Racemic Cyano MalonateNaClDMSO/H₂O137-1488.586%[7]

Experimental Protocols

Protocol 1: General Procedure for α-Alkylation

This protocol is adapted for a primary alkyl halide.

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.

  • Enolate Formation: Add this compound (1.0 eq.) dropwise to the stirred suspension. Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases. The solution should become clear.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the primary alkyl halide (1.0-1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to reflux if progress is slow (monitor by TLC).[5]

  • Workup: After completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

Protocol 2: General Procedure for Krapcho Decarboxylation

This protocol removes one ester group and the carboxyl moiety.

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the alkylated this compound (1.0 eq.), lithium chloride (LiCl, 2-3 eq.), and dimethyl sulfoxide (DMSO). Add a small amount of water (2-3 eq.).[5]

  • Heating: Heat the reaction mixture to 150-180 °C under an inert atmosphere.[5]

  • Reaction: Maintain the temperature and stir vigorously for 4-24 hours. Monitor the reaction for the cessation of gas (CO₂) evolution. Progress can also be monitored by TLC or GC-MS.[5]

  • Cooling & Extraction: Cool the reaction mixture to room temperature. Add water and extract the product with diethyl ether or ethyl acetate (3x). This is a crucial step to remove the high-boiling DMSO.[5]

  • Purification: Combine the organic layers, wash thoroughly with water (2-3x) and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Further purification can be achieved by distillation or column chromatography.[5]

References

Technical Support Center: Column Chromatography Purification of Malonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of malonate esters.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of malonate esters.

Issue 1: Poor Separation of Product from Starting Malonate Ester

  • Symptom: TLC analysis of column fractions shows co-elution of the desired substituted malonate ester and the unreacted starting malonate ester (e.g., diethyl malonate). The Rf values are very close, making separation difficult.[1]

  • Possible Causes:

    • Inappropriate Solvent System: The polarity of the mobile phase may not be optimal to resolve compounds with similar polarities.

    • Column Overloading: Too much crude material applied to the column can lead to broad bands and poor separation.

  • Solutions:

    • Optimize the Mobile Phase:

      • Decrease the polarity of the eluent. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane.[2] A less polar solvent will cause the more polar product to be retained more strongly on the silica gel, increasing the separation from the slightly less polar starting material.

      • Experiment with different solvent systems. Sometimes adding a small amount of a third solvent, like toluene (5-10%), can improve the separation of aromatic compounds.

    • Use a Shallow Gradient: Instead of a steep or isocratic elution, a shallow gradient of increasing polarity can improve resolution.

    • Reduce the Amount of Sample: Load a smaller amount of the crude product onto the column.

    • Pre-Purification Wash: Before chromatography, consider an aqueous basic wash (e.g., dilute sodium hydroxide or potassium carbonate) to remove some of the unreacted, more acidic starting malonate ester.[3] However, use caution to avoid hydrolysis of your product's ester groups.[3]

Issue 2: Product Elutes with the Solvent Front (High Rf)

  • Symptom: The desired product is found in the very first fractions, indicating it is not interacting sufficiently with the stationary phase.

  • Possible Cause:

    • Mobile Phase is Too Polar: A highly polar eluent will compete strongly with the compound for binding sites on the silica gel, causing rapid elution.[4]

  • Solution:

    • Decrease Eluent Polarity: Use a less polar solvent system. For example, if using a 20:80 ethyl acetate/hexane mixture, try a 10:90 or 5:95 mixture. The ideal Rf value on a TLC plate for good separation on a column is typically between 0.25 and 0.35.

Issue 3: Product Does Not Elute from the Column (Low Rf)

  • Symptom: The desired product remains at the top of the column and does not move down with the mobile phase.

  • Possible Cause:

    • Mobile Phase is Not Polar Enough: The eluent is not strong enough to displace the compound from the stationary phase.[5]

  • Solution:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase. For a hexane/ethyl acetate system, this means increasing the amount of ethyl acetate.

Issue 4: Tailing of Spots on TLC and Broad Peaks during Column Chromatography

  • Symptom: The spots on the TLC plate are not round but appear as elongated streaks. During column chromatography, the product elutes over a large number of fractions.

  • Possible Causes:

    • Compound Degradation on Silica Gel: Some compounds may be sensitive to the acidic nature of standard silica gel.

    • Column Overloading: As mentioned before, this can lead to band broadening.

  • Solutions:

    • Neutralize the Silica Gel: If your compound is acid-sensitive, you can use silica gel that has been treated with a base, or add a small amount of triethylamine (1-3%) to your eluent.

    • Use a Different Stationary Phase: In some cases, alumina may be a suitable alternative to silica gel.

    • Reduce Sample Load: Use less crude material for the purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying malonate esters?

A1: The most commonly used stationary phase for the column chromatography of malonate esters is silica gel (typically 230-400 mesh).[2][6][7][8]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[2] A good solvent system will give your desired product an Rf value between 0.25 and 0.35 on the TLC plate. A common starting point for many malonate esters is a mixture of hexanes and ethyl acetate.[2][6]

Q3: Can I use distillation instead of column chromatography?

A3: Distillation can be an effective purification method if the boiling points of your product and the impurities are significantly different.[2] However, for many alkylated malonate esters, the boiling points of the mono- and di-alkylated products, as well as the starting material, can be very close, making separation by distillation difficult.[3] In such cases, column chromatography is the preferred method.[2][3]

Q4: How can I monitor the purity of my fractions?

A4: The purity of the collected fractions can be monitored using several techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess which fractions contain your product and whether they are pure.[2]

  • Gas Chromatography (GC): Provides quantitative information about the purity of your product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of your product and identify any impurities.[2]

Q5: What should I do if my product is an oil and cannot be recrystallized?

A5: Column chromatography is an excellent purification method for oily or non-crystalline products.[2][10]

Experimental Protocols & Data

General Protocol for Column Chromatography of a Substituted Malonate Ester

This protocol is a general guideline and may need to be optimized for your specific compound.

Materials:

  • Silica gel (230-400 mesh)[2]

  • Chromatography column

  • Crude malonate ester

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)[2]

  • Collection tubes

  • TLC plates, developing chamber, and visualization method (e.g., UV lamp or a stain)

Procedure:

  • TLC Analysis: First, determine the optimal solvent system by running TLC plates of your crude product in various ratios of a non-polar and a polar solvent (e.g., hexanes/ethyl acetate). Aim for an Rf value of 0.25-0.35 for your desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is used, start with a low polarity mixture and gradually increase the proportion of the more polar solvent.[2]

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Monitor the composition of each fraction using TLC.

  • Combining Fractions: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified malonate ester.

Summary of Column Chromatography Conditions for Various Malonate Esters
CompoundStationary PhaseMobile Phase (Eluent)Yield/Purity
1-(tert-butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonateSilica gelHexane:EtOAc = 19:198% yield
1-(tert-butyl) 3-cinnamyl 2-methylmalonateSilica gelHexane:EtOAc = 30:1 to 40:189% yield
Diethyl 2-propylmalonateSilica gelCyclohexane/Ethyl Acetate = 95:5 to 90:1075% yield
Diethyl 2-isobutylmalonateSilica gelCyclohexane/Ethyl Acetate = 95:5 to 90:1081% yield
Diethyl 2-allylmalonateSilica gelCyclohexane/Ethyl Acetate = 95:5 to 90:1093% yield

This table summarizes data from multiple sources.[6][8][10]

Visualizations

Experimental Workflow for Malonate Ester Purification

experimental_workflow reaction Crude Reaction Mixture workup Aqueous Workup reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal (Concentration) drying->concentration tlc TLC Analysis for Solvent System concentration->tlc column Column Chromatography concentration->column Crude Product tlc->column Optimized Eluent fractions Fraction Collection & Analysis column->fractions pure_product Pure Malonate Ester fractions->pure_product Combine Pure Fractions

Caption: General workflow for the purification of malonate esters.

Troubleshooting Logic for Poor Separation

troubleshooting_separation start Poor Separation in Column check_tlc Review Initial TLC (Rf of Product and Impurity) start->check_tlc rf_too_close Rf Values Too Close? check_tlc->rf_too_close overloading Column Overloaded? rf_too_close->overloading No decrease_polarity Decrease Eluent Polarity rf_too_close->decrease_polarity Yes reduce_load Reduce Sample Load overloading->reduce_load Yes pre_wash Consider Pre-Purification Wash overloading->pre_wash No shallow_gradient Use a Shallower Gradient decrease_polarity->shallow_gradient success Improved Separation shallow_gradient->success reduce_load->success pre_wash->success

Caption: Decision tree for troubleshooting poor separation issues.

References

Technical Support Center: Distillation of Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the distillation of tert-butyl methyl malonate.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound by distillation.

Issue 1: Low or No Product Recovery After Distillation

Potential Cause Troubleshooting/Optimization
Thermal Decomposition The tert-butyl ester group is susceptible to thermal decomposition, especially in the presence of acidic impurities. This can lead to the formation of isobutylene, methyl malonic acid, and subsequent decarboxylation products.
- Action: Ensure the distillation is performed under a high vacuum to lower the boiling point. Use a short-path distillation apparatus to minimize the residence time of the compound at high temperatures.
- Action: Before distillation, wash the crude product with a saturated sodium bicarbonate solution to neutralize any residual acid catalysts from the synthesis step. Ensure the product is thoroughly dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before distillation.
- Action: As a precautionary measure, add a small amount of a non-volatile base, such as magnesium oxide (MgO) or potassium carbonate (K₂CO₃), to the distillation flask to neutralize any acid that may form during heating.[1]
Improper Vacuum An insufficient vacuum will require higher temperatures to achieve boiling, increasing the risk of thermal decomposition.
- Action: Check the vacuum pump for proper function and ensure all connections in the distillation apparatus are securely sealed. Use a manometer to monitor the pressure throughout the distillation.
Product Loss During Transfer This compound is a liquid, and losses can occur during transfers between flasks.
- Action: Minimize transfers of the purified product. It is recommended to distill directly into a pre-weighed receiving flask.

Issue 2: Product Appears Contaminated or Discolored After Distillation

Potential Cause Troubleshooting/Optimization
Co-distillation of Impurities Impurities with similar boiling points to this compound may co-distill, leading to a contaminated product.
- Action: Use fractional distillation with a short Vigreux or packed column to improve separation efficiency.
- Action: Analyze the crude product by GC-MS or NMR before distillation to identify potential impurities and their boiling points to optimize the distillation conditions.
Thermal Decomposition Products The formation of decomposition byproducts can lead to discoloration and contamination.
- Action: Follow the recommendations for preventing thermal decomposition as outlined in "Issue 1."
Incomplete Removal of Solvent Residual solvent from the reaction workup may co-distill.
- Action: Ensure all solvents are thoroughly removed under reduced pressure before proceeding with the distillation of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling point and pressure for the distillation of this compound?

A1: The boiling point of this compound is dependent on the pressure. The following table summarizes reported values.

Boiling Point (°C)Pressure (mmHg)
8011
8415

Source:[2][3]

Q2: What are the primary decomposition pathways for this compound during distillation?

A2: The primary decomposition pathway is believed to be an acid-catalyzed elimination of isobutylene from the tert-butyl ester, forming methyl malonic acid. The resulting β-keto acid can then readily undergo decarboxylation, especially at elevated temperatures, to yield methyl acetate.

Q3: Can transesterification be a problem during the distillation of this compound?

A3: Transesterification is a potential side reaction if other alcohols or alkoxides are present in the crude product.[4][5][6] For example, if residual methanol from the synthesis is present under acidic or basic conditions, it can react with the tert-butyl ester to form dimethyl malonate. To avoid this, it is crucial to properly work up and dry the crude product before distillation.

Q4: Is it necessary to neutralize the crude product before distillation?

A4: Yes, it is highly recommended. Traces of acid can catalyze the decomposition of the tert-butyl ester at the elevated temperatures required for distillation.[1] Washing the crude product with a mild base like saturated sodium bicarbonate solution is a critical step to ensure a good yield of the pure product.

Q5: What are some best practices for setting up the distillation apparatus for this compound?

A5:

  • Glassware: All glassware should be thoroughly cleaned, dried, and, as a precaution, rinsed with a dilute sodium hydroxide solution followed by distilled water and a final rinse with acetone or another volatile solvent to ensure no acidic residue remains.[1]

  • Apparatus: A short-path distillation apparatus is recommended to minimize the surface area and the time the compound spends at high temperatures.

  • Heating: Use a heating mantle with a stirrer for even heating of the distillation flask. Avoid localized overheating.

  • Insulation: Insulate the distillation head to ensure a consistent temperature gradient.

Experimental Protocols

Protocol 1: Neutralization and Drying of Crude this compound

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution and gently shake. Vent the funnel frequently to release any pressure from CO₂ evolution.

  • Separate the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution).

  • Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation of this compound

  • Assemble a clean, dry, and base-rinsed short-path distillation apparatus.

  • Add a small amount of a boiling chip or a magnetic stir bar to the distillation flask.

  • Optionally, add a small amount (a spatula tip) of powdered potassium carbonate or magnesium oxide to the flask.[1]

  • Transfer the dried, crude this compound into the distillation flask.

  • Connect the apparatus to a vacuum pump and ensure all joints are well-sealed.

  • Gradually apply the vacuum and begin heating the distillation flask gently with a heating mantle.

  • Collect the fraction that distills at the appropriate temperature and pressure (refer to the data table above).

  • Discontinue the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

Visualizations

Decomposition_Pathway TBM This compound MMA Methyl Malonic Acid TBM->MMA Heat, H+ (trace) IB Isobutylene MMA->IB MA Methyl Acetate MMA->MA Heat, -CO2 CO2 Carbon Dioxide MA->CO2

Caption: Acid-catalyzed decomposition of this compound.

Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Crude Product Crude Product Neutralization\n(NaHCO3 wash) Neutralization (NaHCO3 wash) Crude Product->Neutralization\n(NaHCO3 wash) Drying\n(MgSO4) Drying (MgSO4) Neutralization\n(NaHCO3 wash)->Drying\n(MgSO4) Vacuum Distillation\n(add K2CO3) Vacuum Distillation (add K2CO3) Drying\n(MgSO4)->Vacuum Distillation\n(add K2CO3) Pure Product Pure Product Vacuum Distillation\n(add K2CO3)->Pure Product

Caption: Recommended workflow for the purification of this compound.

References

Technical Support Center: Alkylation of Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the alkylation of tert-butyl methyl malonate. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing this important C-C bond-forming reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and mechanistic diagrams to support your experimental work.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the alkylation of this compound.

Q1: I am observing low to no yield of my alkylated product. What are the potential causes?

A1: Low or no yield in the alkylation of this compound can stem from several factors:

  • Inefficient Deprotonation: The base may not be strong enough to effectively deprotonate the malonate. The acidity of the α-hydrogen in malonic esters is approximately pKa 13.[1][2] Ensure the base you are using has a conjugate acid with a higher pKa.

  • Poor Nucleophilicity of the Enolate: The generated enolate may not be sufficiently nucleophilic, or it may be sterically hindered.

  • Alkyl Halide Reactivity: The alkyl halide used may be unreactive or prone to side reactions. Primary and methyl halides are preferred, as secondary halides react poorly and tertiary halides primarily undergo elimination.[1]

  • Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, a temperature that is too high can lead to decomposition or side reactions.

  • Moisture in the Reaction: The presence of water can quench the enolate and hydrolyze the ester. Ensure all reagents and solvents are anhydrous.

Q2: My reaction is producing a significant amount of a dialkylated product. How can I favor monoalkylation?

A2: The formation of a dialkylated product occurs because the mono-alkylated product still possesses an acidic α-hydrogen that can be deprotonated and react with another equivalent of the alkyl halide.[1] To favor monoalkylation:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the malonate to the alkyl halide. A slight excess of the malonate can also help.

  • Slow Addition: Add the alkyl halide slowly to the reaction mixture containing the deprotonated malonate. This helps to maintain a low concentration of the alkylating agent.

  • Choice of Base: The choice of base and reaction conditions can influence the relative rates of the first and second alkylation.

Q3: I am concerned about the potential for hydrolysis (saponification) of the ester groups. How can I minimize this?

A3: Hydrolysis of the ester groups to the corresponding carboxylates is a common side reaction under basic conditions.[3][4]

  • Steric Hindrance: The tert-butyl group provides significant steric hindrance, which generally protects the ester from hydrolysis under alkaline conditions.[5][6] The methyl ester is more susceptible.

  • Choice of Base: Weaker, non-hydroxide bases like potassium carbonate (K₂CO₃) can be used to minimize hydrolysis.[7] Phase-transfer catalysis with solid K₂CO₃ can be particularly effective as it minimizes the amount of water present.[7]

  • Anhydrous Conditions: As mentioned, strictly anhydrous conditions are crucial to prevent hydrolysis.

  • Temperature Control: Lowering the reaction temperature can reduce the rate of hydrolysis.

Q4: What is the best base to use for the alkylation of this compound?

A4: The optimal base depends on the specific substrate, alkylating agent, and desired outcome (e.g., high yield vs. high enantioselectivity in asymmetric reactions). Common bases include:

  • Sodium Ethoxide (NaOEt): A strong base traditionally used for malonic ester alkylations.[1]

  • Potassium Hydroxide (KOH): A strong, cost-effective base. Often used in phase-transfer catalysis.[5]

  • Potassium Carbonate (K₂CO₃): A milder base that can help to avoid side reactions like ester hydrolysis.[7]

  • Cesium Hydroxide (CsOH): Can be effective, though in some cases, it has been reported to result in no reaction.[5]

  • Triethylamine (Et₃N): A weaker organic base, sometimes used in specific applications.[5][6]

Data Presentation: Effect of Base on a Model Alkylation Reaction

The following table summarizes the effect of different bases on the chemical yield and enantioselectivity of the phase-transfer catalytic α-benzylation of a similar substrate, 2,2-diphenylethyl tert-butyl α-methylmalonate. While not identical to this compound, this data provides valuable insights into the influence of the base.

EntryBaseSolventTemperature (°C)Yield (%)Enantioselectivity (% ee)
150% aq. KOHToluene07595
250% aq. NaOHToluene07093
350% aq. LiOHToluene06592
4Solid K₂CO₃Toluene04590
5Solid CsOHToluene0No Reaction-

Data adapted from a study on a related malonate derivative.[5][6]

Experimental Protocols

General Protocol for the Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Toluene, THF, Acetonitrile)

  • Base (e.g., Potassium Carbonate, Sodium Ethoxide)

  • Alkyl halide

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

  • Deprotonation: Add the base to the solution and stir the mixture at the desired temperature. The temperature and stirring time will depend on the chosen base and solvent.

  • Alkylation: Slowly add the alkyl halide to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.[5]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

    • Combine the organic layers and wash with brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or distillation.

Visualizations

Reaction Mechanism

Alkylation_Mechanism sub Tert-Butyl Methyl Malonate enolate Enolate Intermediate sub->enolate Deprotonation base Base base->enolate salt Base-H⁺ X⁻ base->salt Protonation product Alkylated Product enolate->product SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product alkyl_halide->salt Halide leaving group

Caption: Mechanism of this compound alkylation.

Experimental Workflow

Experimental_Workflow start Start: Reaction Setup (Malonate, Solvent, Base) deprotonation Deprotonation start->deprotonation alkylation Alkylation (Add Alkyl Halide) deprotonation->alkylation monitoring Reaction Monitoring (TLC, GC-MS) alkylation->monitoring workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Reaction Complete drying Drying (Anhydrous MgSO₄) workup->drying purification Purification (Column Chromatography/Distillation) drying->purification product Final Product purification->product

Caption: General experimental workflow for malonate alkylation.

References

Technical Support Center: Solvent Effects in Reactions of tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of reactions involving tert-butyl methyl malonate. The following sections detail the impact of solvent selection on common transformations and offer solutions to frequently encountered issues.

Frequently Asked Questions (FAQs)

Q1: Why is my alkylation of this compound giving a low yield?

A1: Low yields in the alkylation of this compound can stem from several factors directly influenced by your choice of solvent. A primary consideration is the solubility of the base used for deprotonation. If the base is not sufficiently soluble, enolate formation will be incomplete. Additionally, the solvent plays a crucial role in stabilizing the transition state of the S(_N)2 reaction. Non-polar or less polar aprotic solvents may not adequately solvate the enolate, reducing its nucleophilicity. For phase-transfer catalysis (PTC) alkylations, the solvent system is critical for the efficiency of the catalyst.

Q2: I am observing significant amounts of di-alkylation product. How can I improve the mono-alkylation selectivity?

A2: The formation of di-alkylation products is a common issue. The choice of solvent can influence the relative rates of the first and second alkylation. A solvent that promotes rapid reaction kinetics may decrease selectivity. Running the reaction at a lower temperature can often improve selectivity towards mono-alkylation. Additionally, using a slight excess of the malonate substrate relative to the alkylating agent can favor the mono-alkylated product.

Q3: My hydrolysis of the methyl ester in this compound is very slow. What can I do to speed it up?

A3: The rate of hydrolysis is highly dependent on the reaction conditions. For selective hydrolysis of the methyl ester, a base-catalyzed reaction is typically employed. The steric hindrance of the adjacent tert-butyl group can slow down the reaction. Switching to a more polar protic solvent, such as a mixture of methanol and water, can accelerate the rate of saponification. Increasing the temperature will also increase the reaction rate, but care must be taken to avoid potential side reactions, such as the hydrolysis of the tert-butyl ester, especially under acidic conditions.

Q4: I am trying to selectively hydrolyze the tert-butyl ester, but I am also cleaving the methyl ester. How can I improve selectivity?

A4: Selective cleavage of the tert-butyl ester is typically achieved under acidic conditions. To maintain selectivity, it is crucial to use mild acidic conditions and carefully control the reaction temperature. Trifluoroacetic acid (TFA) in a non-polar aprotic solvent like dichloromethane (CH(_2)Cl(_2)) at low temperatures (e.g., 0°C) is a common method for the selective removal of a tert-butyl ester in the presence of a methyl ester.[1] The use of a less polar solvent minimizes the undesired hydrolysis of the methyl ester.

Q5: In a transesterification reaction, how do I ensure the reaction goes to completion?

A5: Transesterification is an equilibrium-controlled process. To drive the reaction to completion, it is standard practice to use a large excess of the desired alcohol, which also often serves as the solvent.[2] This high concentration of the new alcohol shifts the equilibrium towards the formation of the new ester. Removing the alcohol being replaced (in this case, methanol) from the reaction mixture, for example, by distillation if it has a lower boiling point, can also effectively drive the reaction to completion.

Troubleshooting Guides

Low Yield in Alkylation Reactions
Symptom Possible Cause Recommended Solution
Low Conversion Incomplete deprotonation due to poor base solubility.Select a solvent that better dissolves the base. For example, if using potassium carbonate, a polar aprotic solvent like DMF or acetonitrile may be more effective than a non-polar solvent like toluene.
Poor solvation of the enolate.Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the malonate enolate.
Low reactivity of the alkylating agent.Consider using a more reactive alkylating agent (e.g., iodide instead of chloride). Ensure the solvent is anhydrous, as water can quench the enolate.
Side Product Formation (Elimination) The alkylating agent is sterically hindered (secondary or tertiary).Use a primary alkyl halide. The malonic ester synthesis is most effective with methyl and primary alkyl halides.
The base is too strong or sterically hindered.Use a milder base like potassium carbonate in the presence of a phase-transfer catalyst, or sodium ethoxide in ethanol.
Low Enantioselectivity (for asymmetric alkylations) Suboptimal solvent for the chiral catalyst.The choice of solvent is critical for enantioselectivity in PTC reactions. Toluene is often a good starting point. Less polar solvents like dichloromethane and THF can significantly decrease enantioselectivity.[1]
Incomplete or Non-Selective Hydrolysis
Symptom Possible Cause Recommended Solution
Slow or Incomplete Methyl Ester Hydrolysis (Basic Conditions) Steric hindrance from the tert-butyl group.Use a co-solvent system like THF/water or methanol/water to improve solubility and reaction rate. Increase the reaction temperature and/or the concentration of the base (e.g., KOH or NaOH).
Cleavage of Both Esters (Basic Conditions) Harsh reaction conditions (high temperature, prolonged reaction time).Monitor the reaction closely by TLC or HPLC and stop it once the methyl ester is consumed. Use milder conditions (lower temperature, less concentrated base) if possible.
Slow or Incomplete tert-Butyl Ester Hydrolysis (Acidic Conditions) Insufficiently strong acid or low temperature.Use a stronger acid catalyst or increase the temperature. However, be aware that this may lead to a loss of selectivity.
Cleavage of Both Esters (Acidic Conditions) Use of a protic solvent that facilitates methyl ester hydrolysis.For selective cleavage of the tert-butyl ester, use a non-polar aprotic solvent like dichloromethane with an acid such as trifluoroacetic acid at reduced temperatures.[1]

Data Presentation

Table 1: Solvent Effects on the Enantioselective PTC α-Benzylation of a tert-Butyl Malonate Derivative *

EntrySolventBaseTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Toluene50% KOH (aq)07592
2CH(_2)Cl(_2)50% KOH (aq)07275
3THF50% KOH (aq)07080
4TolueneK(_2)CO(_3)04590
5TolueneCsOH0No Reaction-

*Data adapted from a study on 2,2-diphenylethyl tert-butyl α-methylmalonate, which serves as a model for the reactivity of this compound under these conditions.[1]

Experimental Protocols

Protocol 1: Phase-Transfer Catalyzed (PTC) Alkylation of a tert-Butyl Malonate Derivative

This protocol is adapted from a procedure for the enantioselective benzylation of a tert-butyl malonate derivative and can be used as a starting point for the alkylation of this compound.[1]

Materials:

  • This compound (or derivative)

  • Alkyl halide (e.g., benzyl bromide)

  • Phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)

  • Toluene (anhydrous)

  • 50% w/v aqueous potassium hydroxide (KOH)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • To a solution of the tert-butyl malonate derivative (1.0 eq) and the phase-transfer catalyst (0.05 eq) in toluene, add the alkyl halide (5.0 eq) at room temperature.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C).

  • Add the 50% w/v aqueous KOH solution (5.0 eq) to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine (2 x).

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Protocol 2: Selective Hydrolysis of the tert-Butyl Ester

This protocol is a general method for the selective cleavage of a tert-butyl ester in the presence of a methyl ester.[1]

Materials:

  • Alkylated this compound

  • Dichloromethane (CH(_2)Cl(_2))

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO(_3))

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Dissolve the alkylated this compound (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (excess, e.g., 10 eq) dropwise to the stirred solution.

  • Stir the reaction at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO(_3) until gas evolution ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO(_3) and then brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Further purification can be achieved by chromatography if necessary.

Visualizations

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Malonate & Catalyst in Toluene add_alkyl_halide Add Alkyl Halide start->add_alkyl_halide cool Cool to 0°C add_alkyl_halide->cool add_base Add aq. KOH cool->add_base monitor Monitor by TLC add_base->monitor dilute Dilute with Ethyl Acetate monitor->dilute wash Wash with Brine dilute->wash dry Dry (MgSO4) & Concentrate wash->dry purify Purify by Chromatography dry->purify end end purify->end Final Product

Caption: Experimental workflow for PTC alkylation.

Troubleshooting_Logic start Low Yield in Alkylation? check_base Is base soluble in solvent? start->check_base Yes ok Yield is acceptable start->ok No check_solvent_polarity Is solvent polar aprotic? check_base->check_solvent_polarity Yes solution1 Change to a more suitable solvent (e.g., DMF) check_base->solution1 No check_side_reactions Side products observed? check_solvent_polarity->check_side_reactions Yes solution2 Switch to a polar aprotic solvent (e.g., DMSO) check_solvent_polarity->solution2 No solution3 Optimize temperature and/or use primary alkyl halide check_side_reactions->solution3 Yes check_side_reactions->ok No

Caption: Troubleshooting logic for low alkylation yield.

References

Technical Support Center: tert-Butyl Methyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-butyl methyl malonate and related compounds. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-up procedures.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a reaction involving this compound derivatives?

A standard aqueous work-up aims to remove water-soluble impurities, such as salts and acids or bases, from the organic reaction mixture. A typical procedure following an alkylation reaction is as follows:

  • Quenching the Reaction: The reaction mixture is often cooled and then carefully poured into a mixture of ice and a dilute acid, such as 10% sulfuric acid.[1] This step neutralizes any remaining base and protonates carbanion intermediates.

  • Extraction: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or dichloromethane.[1][2] Multiple extractions (e.g., three times) are recommended to maximize the recovery of the product.[1]

  • Washing: The combined organic layers are washed sequentially with:

    • Saturated aqueous sodium thiosulfate (if iodine or bromine was used).[1]

    • Saturated aqueous sodium bicarbonate or a similar weak base to neutralize any remaining acid.

    • Brine (saturated aqueous sodium chloride) to remove the bulk of the water from the organic layer.[2]

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[1][2]

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product is then purified, typically by vacuum distillation or silica gel column chromatography.[1][2]

Q2: My tert-butyl ester is being cleaved during the acidic work-up. How can I avoid this?

The tert-butyl ester group is sensitive to strong acids and can be unintentionally hydrolyzed to isobutylene and the corresponding carboxylic acid.[3] To prevent this, consider the following modifications:

  • Use a milder acid for quenching: Instead of strong mineral acids, use a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weaker acid like citric acid.

  • Minimize contact time with acid: Perform the acidic wash quickly and at a low temperature (e.g., 0 °C).

  • Use a non-acidic work-up: If possible, quench the reaction with water or a neutral salt solution. Subsequent washes can be performed with saturated sodium bicarbonate and brine.

Q3: I am observing the formation of byproducts during the work-up. What are the likely side reactions and how can I mitigate them?

Several side reactions can occur during the work-up of this compound reactions:

  • Hydrolysis of the methyl ester: While less sensitive than the tert-butyl ester, the methyl ester can be hydrolyzed under strongly basic conditions (saponification). Avoid using strong bases like sodium hydroxide for extended periods during the work-up.[4] A wash with a milder base like sodium bicarbonate is generally sufficient to neutralize acids.

  • Decarboxylation: Malonic esters can undergo decarboxylation, especially at elevated temperatures in the presence of salts like NaCl in a dipolar aprotic solvent like DMSO (Krapcho decarboxylation).[5][6] During work-up and purification, avoid excessive heating.[3] If distillation is used for purification, it should be performed under high vacuum to keep the temperature low.[1][3]

  • Transesterification: If an alcohol is used as a co-solvent in the work-up, transesterification can occur, where the methyl or tert-butyl group is exchanged with the alcohol from the solvent.[7][8] It is best to use aprotic solvents for extraction and to ensure the reaction mixture is free of residual alcohols before heating.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low product yield after work-up Incomplete extraction of the product.Increase the number of extractions with the organic solvent. Ensure the pH of the aqueous layer is appropriate to keep the product in its neutral form.
Emulsion formation during extraction.Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filter the mixture through a pad of Celite.
Loss of product during purification.Optimize the purification method. For distillation, ensure the vacuum is sufficient to distill at a lower temperature and prevent decomposition.[3] For column chromatography, choose an appropriate solvent system to achieve good separation.
Product is contaminated with starting malonate Incomplete reaction.Ensure the reaction has gone to completion before starting the work-up by using a monitoring technique like TLC or GC.
Inefficient purification.Optimize the purification method. A fractional distillation or a careful column chromatography should separate the product from the starting material.
tert-Butyl group cleavage Work-up conditions are too acidic.Use a milder quenching agent like saturated ammonium chloride solution instead of a strong acid. Perform washes at low temperatures.[3]
Presence of a carboxylic acid impurity Hydrolysis of one or both ester groups.Use neutral or mildly basic wash conditions. Ensure the work-up is performed without unnecessary delays.
Product decomposes during distillation Distillation temperature is too high.Use a high-vacuum pump to lower the boiling point of the product. Adding a small amount of a non-volatile base like magnesium oxide to the distillation flask can sometimes inhibit acid-catalyzed decomposition.[3]

Experimental Protocols

Protocol 1: Work-up for Diethyl tert-butylmalonate Synthesis[1]

This protocol describes the work-up after the reaction of diethyl isopropylidenemalonate with methylmagnesium iodide.

Step Procedure Reagents and Conditions
1QuenchingThe reaction mixture is poured onto a mixture of ice and 10% sulfuric acid.
2ExtractionThe ether layer is separated, and the aqueous phase is extracted three times with diethyl ether.
3WashingThe combined ether solutions are washed with saturated aqueous sodium thiosulfate.
4DryingThe organic layer is dried over anhydrous magnesium sulfate.
5ConcentrationThe solvent is removed using a rotary evaporator.
6PurificationThe residual liquid is distilled through a short Vigreux column under reduced pressure.
Protocol 2: Work-up for Ethyl tert-butylmalonate Synthesis[9]

This protocol details the work-up following the acid-catalyzed esterification of monoethyl malonate with isobutylene.

Step Procedure Reagents and Conditions
1QuenchingThe reaction mixture is poured into a cooled solution of sodium hydroxide in water and ice.
2ExtractionThe layers are separated, and the aqueous portion is extracted twice with diethyl ether.
3DryingThe combined organic layers are dried over anhydrous magnesium sulfate.
4ConcentrationThe solvent is removed by distillation.
5PurificationThe product is distilled at reduced pressure. It is recommended to rinse the distillation apparatus with a sodium hydroxide solution and add potassium carbonate or magnesium oxide before distillation to prevent decomposition.[9]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction_mixture Reaction Mixture quench Quench (e.g., ice/H₂O or dilute acid) reaction_mixture->quench 1. extraction Extraction (e.g., Et₂O or CH₂Cl₂) quench->extraction 2. wash Wash (e.g., NaHCO₃, brine) extraction->wash 3. dry Dry (e.g., MgSO₄) wash->dry 4. concentrate Concentrate (Rotary Evaporator) dry->concentrate 5. purification Purification (Distillation or Chromatography) concentrate->purification 6. pure_product Pure Product purification->pure_product

Caption: Standard experimental workflow for the work-up and purification of a this compound reaction.

troubleshooting_logic start Problem Identified During Work-up low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity decomposition Product Decomposition start->decomposition incomplete_extraction Incomplete Extraction? -> Increase extractions low_yield->incomplete_extraction Yes emulsion Emulsion? -> Add brine low_yield->emulsion Yes starting_material Starting Material? -> Check reaction completion impurity->starting_material Yes acid_impurity Acidic Impurity? -> Neutral/mild base wash impurity->acid_impurity Yes high_temp High Temperature Distillation? -> Use high vacuum decomposition->high_temp Yes acidic_workup Acidic Work-up? -> Use milder acid decomposition->acidic_workup Yes

Caption: Troubleshooting logic for common issues in this compound reaction work-ups.

References

Technical Support Center: Synthesis of Tert-butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify impurities encountered during the synthesis of tert-butyl methyl malonate.

Frequently Asked Questions (FAQs)

Q1: My final product shows three distinct spots on the TLC plate, even after purification. What could these be?

A1: Besides your desired product, this compound, the two other spots are likely the symmetrical diesters: dimethyl malonate and di-tert-butyl malonate. These are common impurities formed through side reactions or from unreacted starting materials.

Q2: I observe a peak in my GC-MS analysis with a mass-to-charge ratio (m/z) of 132. What is this impurity?

A2: A peak at m/z 132 likely corresponds to dimethyl malonate. This can form if there is an excess of methanol or if transesterification occurs.

Q3: My ¹H NMR spectrum shows a singlet at approximately 3.75 ppm and another singlet at around 1.48 ppm, but there are also other smaller peaks. How can I identify the impurities?

A3: The singlets at ~3.75 ppm (methyl group) and ~1.48 ppm (tert-butyl group) are characteristic of your product. The other small peaks could be from various impurities. For example, a singlet around 3.73 ppm could indicate the presence of dimethyl malonate, while a singlet around 1.47 ppm might suggest di-tert-butyl malonate. Unreacted mono-tert-butyl malonate could also be present. A detailed analysis of the integration values can help quantify these impurities.

Q4: What are the most common sources of impurity formation in the synthesis of this compound?

A4: The most common sources of impurities include:

  • Transesterification: If both methanol and tert-butanol are present with an acid or base catalyst, they can react with the desired product or with each other's corresponding esters, leading to the formation of dimethyl malonate and di-tert-butyl malonate.

  • Incomplete reaction: Unreacted starting materials such as mono-tert-butyl malonate or methyl malonyl chloride can remain in the final product.

  • Side reactions: Depending on the synthetic route, other side reactions like dialkylation of the malonic ester can occur.[1]

Q5: How can I minimize the formation of symmetrical diester impurities?

A5: To minimize the formation of dimethyl malonate and di-tert-butyl malonate, you can:

  • Use a stepwise esterification process. First, synthesize the mono-ester (e.g., mono-tert-butyl malonate) and purify it before proceeding to the second esterification with the other alcohol (methanol).[2]

  • Carefully control the stoichiometry of the reactants to avoid having a large excess of either alcohol.

  • Choose a synthetic route that avoids the simultaneous presence of both alcohols under conditions that favor transesterification.

Impurity Identification

The following table summarizes the key analytical data for the identification of common impurities in the synthesis of this compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key GC-MS Fragments (m/z)¹H NMR Chemical Shifts (δ ppm)¹³C NMR Chemical Shifts (δ ppm)
This compound C₈H₁₄O₄174.19115, 101, 59, 57, 41~3.74 (s, 3H), ~3.30 (s, 2H), ~1.47 (s, 9H)[3]~167.5, ~165.8, ~82.1, ~52.3, ~42.7, ~27.9[3]
Dimethyl MalonateC₅H₈O₄132.11132, 101, 74, 59~3.73 (s, 6H), ~3.41 (s, 2H)~167.3, ~52.5, ~41.4
Di-tert-butyl MalonateC₁₁H₂₀O₄216.27161, 115, 57, 41[4]~3.17 (s, 2H), ~1.47 (s, 18H)~166.4, ~81.4, ~43.9, ~28.1
Mono-tert-butyl MalonateC₇H₁₂O₄160.17160, 104, 57~3.4 (s, 2H), ~1.5 (s, 9H), ~11-12 (br s, 1H)~171.2, ~166.7, ~82.9, ~41.8, ~28.0
Malonic AcidC₃H₄O₄104.06104, 87, 60, 45~3.4 (s, 2H), ~12-13 (br s, 2H)~171.9, ~40.9

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To separate and identify volatile impurities in the this compound product.

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Method:

    • Sample Preparation: Dilute the sample (1 µL) in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate).

    • Injection: Inject 1 µL of the diluted sample into the GC injector.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Electron Ionization (EI) energy: 70 eV

      • Mass Range: 35-350 amu.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with reference spectra from a library (e.g., NIST) and the data in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To identify and quantify the main product and impurities based on their distinct chemical shifts and integrations.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Method:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.

    • ¹H NMR Acquisition:

      • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

      • Typical parameters: pulse angle 30-45°, relaxation delay 1-2 seconds.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • A larger number of scans will be required compared to ¹H NMR.

  • Data Analysis:

    • Assign the peaks in the ¹H and ¹³C spectra to the structures of the expected product and impurities using the chemical shift data from the table above and standard NMR correlation tables.[5]

    • For ¹H NMR, the relative molar ratio of the components can be determined by integrating the characteristic peaks and normalizing to the number of protons.

Troubleshooting and Purification Workflow

The following diagram illustrates a typical workflow for identifying and removing impurities from a crude this compound product.

G start Crude Product (this compound) analytical Analytical Testing (TLC, GC-MS, NMR) start->analytical decision Impurities Present? analytical->decision pure Pure Product decision->pure No purification Purification (Fractional Distillation or Column Chromatography) decision->purification Yes reanalyze Re-analyze Purified Fractions purification->reanalyze reanalyze->decision

Caption: Workflow for impurity identification and purification.

Logical Relationship of Common Impurities

The following diagram illustrates the relationship between the starting materials, the desired product, and the common impurities.

G cluster_reactants Reactants cluster_products Products & Impurities malonic_acid Malonic Acid product This compound malonic_acid->product impurity1 Dimethyl Malonate malonic_acid->impurity1 impurity2 Di-tert-butyl Malonate malonic_acid->impurity2 impurity3 Mono-tert-butyl Malonate malonic_acid->impurity3 methanol Methanol methanol->product methanol->impurity1 tert_butanol tert-Butanol tert_butanol->product tert_butanol->impurity2 tert_butanol->impurity3 impurity3->product

Caption: Formation pathways of product and common impurities.

References

Validation & Comparative

A Head-to-Head Battle of Malonates: Tert-butyl Methyl Malonate vs. Diethyl Malonate in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of malonate ester in the synthesis of substituted carboxylic acids is a critical decision that can significantly impact yield, purity, and the versatility of downstream applications. This guide provides an in-depth comparison of two commonly used malonates, tert-butyl methyl malonate and diethyl malonate, in alkylation reactions, supported by experimental data and detailed protocols.

The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust method for the preparation of mono- and di-substituted acetic acids. The selection of the ester groups on the malonate backbone, however, can introduce strategic advantages. Here, we compare the performance of the sterically hindered and orthogonally protected this compound with the traditional workhorse, diethyl malonate.

Executive Summary

FeatureThis compoundDiethyl Malonate
Alkylation Yields Generally high, with good control over monoalkylation.Good to high, but can be susceptible to dialkylation.
Selective Deprotection Offers orthogonal deprotection: tert-butyl group is acid-labile, methyl/ethyl group is base-labile.Both ethyl groups are removed under the same conditions (acid or base hydrolysis).
Steric Hindrance The bulky tert-butyl group can sterically hinder the second alkylation, favoring mono-substituted products.Less steric hindrance, which can lead to mixtures of mono- and di-alkylated products.
Versatility Excellent for the synthesis of mono-substituted carboxylic acids and subsequent selective derivatization of the remaining ester.A reliable reagent for a wide range of alkylated carboxylic acids, though selective functionalization is not straightforward.
Decarboxylation Typically occurs concurrently with the acidic cleavage of the tert-butyl ester.Requires a separate heating step after hydrolysis of the ethyl esters.

Performance in Alkylation Reactions: A Data-Driven Comparison

The efficiency of alkylation is a key performance indicator for any malonate ester. The following tables summarize representative yields for the alkylation of this compound derivatives and diethyl malonate with various alkyl halides.

Table 1: Alkylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate [1]

Alkylating AgentProductYield (%)
Allyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-allyl-2-methylmalonate99
2-Methylallyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(2-methylallyl)malonate94
Benzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-benzyl-2-methylmalonate75
p-Chlorobenzyl bromide1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-chlorobenzyl)-2-methylmalonate98

Table 2: Alkylation of Diethyl Malonate

Alkylating AgentBase/SolventProductYield (%)Reference
n-Butyl chlorideK₂CO₃/DMFDiethyl n-butylmalonate~78%[2]
1-BromobutaneK₂CO₃/18-crown-6Diethyl n-butylmalonate>30% (GC analysis)[3]
Benzyl chlorideNaOEt/EtOHDiethyl benzylmalonateNot specified[4]
1,4-DibromobutaneNaOEt/EtOHCyclopentanecarboxylic acid (after hydrolysis and decarboxylation)Not specified[5]

The Strategic Advantage: Orthogonal Deprotection

A significant advantage of using a mixed ester like this compound lies in the ability to selectively remove one ester group while leaving the other intact. The bulky tert-butyl group is readily cleaved under acidic conditions, while the methyl or ethyl ester requires basic hydrolysis (saponification). This orthogonality opens up avenues for further, selective transformations of the resulting mono-ester.

In contrast, both ester groups of diethyl malonate are hydrolyzed under the same conditions, proceeding directly to the dicarboxylic acid, which is then decarboxylated.[5][6]

Table 3: Selective Hydrolysis of an Alkylated 2,2-Diphenylethyl tert-Butyl Malonate Derivative [1]

ConditionProductYield (%)
Trifluoroacetic acid (TFA) in CH₂Cl₂Corresponding carboxylic acid (from tert-butyl ester cleavage)93
1N KOH in MeOHCorresponding carboxylic acid (from 2,2-diphenylethyl ester cleavage)94-98

Experimental Protocols

General Procedure for Alkylation of 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate[1]

To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (0.065 mmol) and a phase-transfer catalyst in toluene (216 μL) at the desired temperature, the alkyl halide (0.324 mmol) is added. Subsequently, a 50% w/v aqueous solution of potassium hydroxide (0.324 mmol) is added, and the mixture is stirred until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is diluted with ethyl acetate, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Alkylation of Diethyl Malonate[5][6]

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide. To this solution, diethyl malonate is added, resulting in the formation of the sodium enolate. The alkyl halide is then added to the stirred solution, and the reaction mixture is typically heated under reflux until the reaction is complete. After cooling, the mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The resulting crude alkylated diethyl malonate can be purified by distillation. A major drawback of this method is the potential for dialkylation, which can lower the yield of the desired mono-alkylated product.[7]

Reaction Pathways and Logic

The following diagrams illustrate the key steps and strategic differences between using this compound and diethyl malonate in the synthesis of a mono-alkylated carboxylic acid.

Alkylation_Comparison cluster_TBMM This compound Pathway cluster_DEM Diethyl Malonate Pathway TBMM tert-Butyl Methyl Malonate Enolate_TBMM Enolate TBMM->Enolate_TBMM Base Alk_TBMM Mono-alkylated This compound Enolate_TBMM->Alk_TBMM R-X Acid_hydrolysis Acidic Hydrolysis (e.g., TFA) Alk_TBMM->Acid_hydrolysis Monoacid_ester Monoacid Monoester Acid_hydrolysis->Monoacid_ester Selective t-Bu cleavage Base_hydrolysis Basic Hydrolysis (e.g., KOH) Monoacid_ester->Base_hydrolysis Carboxylic_acid_TBMM Mono-alkylated Carboxylic Acid Base_hydrolysis->Carboxylic_acid_TBMM Hydrolysis & Decarboxylation DEM Diethyl Malonate Enolate_DEM Enolate DEM->Enolate_DEM Base Alk_DEM Mono-alkylated Diethyl Malonate Enolate_DEM->Alk_DEM R-X Dialk_DEM Di-alkylated Diethyl Malonate Enolate_DEM->Dialk_DEM R-X (side reaction) Hydrolysis_decarboxylation Hydrolysis & Decarboxylation (e.g., H₃O⁺, Δ) Alk_DEM->Hydrolysis_decarboxylation Carboxylic_acid_DEM Mono-alkylated Carboxylic Acid Hydrolysis_decarboxylation->Carboxylic_acid_DEM

Alkylation and Deprotection Pathways

The diagram above illustrates the divergent synthetic pathways. The this compound route allows for the isolation of a stable monoacid monoester intermediate, offering a point for further synthetic elaboration. The diethyl malonate pathway typically proceeds directly to the final carboxylic acid, with the potential for the formation of a dialkylated byproduct.

Deprotection_Strategy cluster_deprotection Selective Deprotection Logic Start Alkylated This compound Acid_cleavage Acidic Conditions (e.g., TFA) Start->Acid_cleavage Base_cleavage Basic Conditions (e.g., KOH) Start->Base_cleavage Product_A Monoacid Monoester (Methyl ester intact) Acid_cleavage->Product_A Selectively cleaves tert-butyl ester Product_B Monoacid Monoester (tert-Butyl ester intact) Base_cleavage->Product_B Selectively cleaves methyl ester

Orthogonal Deprotection Strategy

This diagram highlights the key advantage of the mixed malonate ester: the ability to choose which ester group to remove based on the reaction conditions, a level of control not afforded by diethyl malonate.

Conclusion

Both this compound and diethyl malonate are effective reagents for the synthesis of substituted carboxylic acids via alkylation.

Diethyl malonate remains a cost-effective and reliable choice for a wide range of applications, particularly when dialkylation is not a significant concern or when the desired product is a di-substituted acetic acid.

This compound , on the other hand, offers superior control and versatility. The steric hindrance of the tert-butyl group can favor monoalkylation, leading to cleaner reactions and higher yields of the desired product. Furthermore, the ability to perform orthogonal deprotection of the two ester groups provides a significant strategic advantage, enabling the synthesis of complex molecules with multiple functionalities. For research and development applications where precision, yield, and synthetic flexibility are paramount, this compound emerges as a powerful and often superior alternative to its traditional diethyl counterpart.

References

A Comparative Guide to Alternative Reagents for Asymmetric Malonic Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The asymmetric malonic ester synthesis is a cornerstone in the stereoselective construction of carbon-carbon bonds, enabling access to a vast array of chiral molecules, including key intermediates for pharmaceuticals. While the classical approach provides a reliable method for generating substituted carboxylic acids, the quest for higher efficiency, selectivity, and greener reaction conditions has led to the development of several powerful alternative strategies. This guide provides a comprehensive comparison of four major alternative approaches: Phase-Transfer Catalysis, Chiral Auxiliaries, Organocatalysis, and Enzymatic Desymmetrization. We present quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal method for their synthetic challenges.

Comparison of Alternative Reagents

The following tables summarize the performance of various alternative reagents for asymmetric malonic ester synthesis, focusing on key metrics such as yield, enantiomeric excess (ee%), and diastereomeric excess (de%).

Phase-Transfer Catalysis

Chiral phase-transfer catalysts (PTCs) facilitate the transfer of a malonic ester enolate from an aqueous or solid phase to an organic phase where it reacts with an electrophile. This method offers operational simplicity and mild reaction conditions. Cinchona alkaloids and their derivatives are prominent catalysts in this class.

CatalystElectrophileSubstrateYield (%)ee (%)Reference
N-(9-Anthracenylmethyl)cinchoninium chlorideBenzyl bromideMethyl tert-butyl α-methylmalonate9594[1]
(S,S)-3,4,5-Trifluorophenyl-NAS bromidep-Chlorobenzyl bromide1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate9998[2]
(S,S)-3,4,5-Trifluorophenyl-NAS bromideAllyl bromide1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate9990[2]
O'Donnell's Catalyst (2nd Gen.)Benzyl bromideDiethyl acetamidomalonate9491
Chiral Auxiliaries

In this strategy, a chiral auxiliary is temporarily attached to the malonic ester. The inherent chirality of the auxiliary directs the stereochemical outcome of the alkylation step. Evans' oxazolidinones and pseudoephedrine are widely used and highly effective auxiliaries.

Chiral AuxiliaryElectrophileDiastereoselectivity (de %)Yield (%)Reference
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>9985-95
(1R,2R)-PseudoephedrineMethyl iodide>9993
(1R,2R)-PseudoephenamineBenzyl bromide>9889[3]
Organocatalysis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. For malonic ester synthesis, this often involves the Michael addition of malonates to α,β-unsaturated compounds, catalyzed by chiral amines or thioureas.

CatalystSubstrate 1Substrate 2Yield (%)ee (%)Reference
(S)-Proline rubidium saltDi(tert-butyl) malonateChalcone8592[4]
Takemoto's Catalyst (chiral thiourea)Diethyl malonateβ-Nitrostyrene80>99[3]
Jørgensen-Hayashi CatalystPropanalβ-Nitrostyrene9599
Enzymatic Desymmetrization

Enzymes, with their inherent chirality, can selectively hydrolyze one of the two ester groups of a prochiral disubstituted malonic ester, leading to a chiral monoester. Pig Liver Esterase (PLE) and lipases such as Candida antarctica Lipase B (CALB) are commonly employed for this purpose.[1][2]

EnzymeSubstrateYield (%)ee (%)Reference
Pig Liver Esterase (PLE)Diethyl 2-benzyl-2-methylmalonate-17[5]
Pig Liver Esterase (PLE)Dimethyl 2-((pyrrole-2-yl)methyl)-2-methylmalonate-25.3[6]
Candida antarctica Lipase B (CALB)Diisopropyl malonate & (±)-1-phenylethane-1-amine49>99[7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison tables are provided below.

Phase-Transfer Catalysis: Asymmetric Alkylation using (S,S)-3,4,5-Trifluorophenyl-NAS bromide

Reaction: α-alkylation of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate with p-chlorobenzyl bromide.[2]

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add p-chlorobenzyl bromide (62.1 mg, 0.324 mmol).

  • Cool the reaction mixture to the desired low temperature (e.g., -40 °C).

  • Add 50% w/v aqueous potassium hydroxide (36.4 μL, 0.324 mmol) to the mixture.

  • Stir the reaction vigorously until the starting material is consumed, as monitored by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chiral Auxiliary: Diastereoselective Alkylation of a Pseudoephedrine Amide

Reaction: Alkylation of the pseudoephedrine amide of propanoic acid with benzyl bromide.

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 equivalents) to a solution of diisopropylamine (2.25 equivalents) in anhydrous THF at -78 °C.

  • To the freshly prepared LDA solution at -78 °C, add anhydrous lithium chloride (6.0-7.0 equivalents).

  • In a separate flask, dissolve the pseudoephedrine amide (1.0 equivalent) in anhydrous THF and add this solution slowly to the LDA/LiCl suspension at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C for 10-15 minutes. Briefly warm to room temperature (3-5 minutes) and then cool back to 0 °C.

  • Add the alkylating agent (1.5-4.0 equivalents) to the enolate suspension at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product can be purified by recrystallization or flash column chromatography.[8]

Organocatalysis: Asymmetric Michael Addition using a Chiral Thiourea Catalyst

Reaction: Michael addition of diethyl malonate to β-nitrostyrene catalyzed by a chiral thiourea.[3]

Procedure:

  • To a solution of β-nitrostyrene (0.2 mmol) and the chiral thiourea catalyst (10 mol%) in toluene (1.0 mL), add diethyl malonate (0.24 mmol).

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.

Enzymatic Desymmetrization: Kinetic Resolution using Candida antarctica Lipase B

Reaction: Kinetic resolution of (±)-1-phenylethane-1-amine with diisopropyl malonate.[7]

Procedure:

  • In a screw-cap vial, add immobilized Candida antarctica Lipase B (Novozym 435, 20.0 mg) and methyl tert-butyl ether (MTBE, 200 μL).

  • Add the racemic amine ((±)-1-phenylethane-1-amine, 0.5 mmol) and diisopropyl malonate (0.5 mmol).

  • Shake the reaction mixture (200 rpm) at 40 °C for 4 hours, taking samples at intervals to monitor the reaction progress by GC or HPLC.

  • After the desired conversion is reached, filter the enzyme and wash it with MTBE.

  • The filtrate contains the acylated amine and the unreacted amine, which can be separated by conventional methods.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships and workflows of the different asymmetric malonic ester synthesis strategies.

Phase_Transfer_Catalysis_Workflow cluster_organic Organic Phase Malonate Malonic Ester Enolate_aq Malonate Enolate (M⁺) Malonate->Enolate_aq Base Base (e.g., KOH) Base->Enolate_aq Enolate_org Ion Pair (Q⁻Enolate) Enolate_aq->Enolate_org Phase Transfer PTC Chiral PTC (QX⁻) Enolate_org->PTC Ion Exchange Product Chiral Alkylated Malonic Ester Enolate_org->Product Alkylation Electrophile Electrophile (R-X) Electrophile->Product PTC_Regen Q*X⁻ (regenerated)

Phase-Transfer Catalysis Workflow

Chiral_Auxiliary_Workflow Malonic_Acid Malonic Acid Derivative Imide_Formation Attach Auxiliary Malonic_Acid->Imide_Formation Chiral_Aux Chiral Auxiliary (A) Chiral_Aux->Imide_Formation Chiral_Imide Chiral Malonate Imide Imide_Formation->Chiral_Imide Enolization Enolization Chiral_Imide->Enolization Base Base (e.g., LDA) Base->Enolization Chiral_Enolate Diastereomeric Enolate Enolization->Chiral_Enolate Alkylation Diastereoselective Alkylation Chiral_Enolate->Alkylation Electrophile Electrophile (R-X) Electrophile->Alkylation Alkylated_Imide Alkylated Imide Alkylation->Alkylated_Imide Cleavage Remove Auxiliary Alkylated_Imide->Cleavage Chiral_Product Chiral Carboxylic Acid Derivative Cleavage->Chiral_Product Recycled_Aux Recycled Auxiliary (A) Cleavage->Recycled_Aux

Chiral Auxiliary Workflow

Organocatalysis_Workflow cluster_catalytic_cycle Catalytic Cycle Catalyst Chiral Organocatalyst Activated_Donor Activated Donor (e.g., Enamine) Catalyst->Activated_Donor activates Transition_State Diastereomeric Transition State Activated_Donor->Transition_State Adduct_Complex Product-Catalyst Complex Transition_State->Adduct_Complex Adduct_Complex->Catalyst regenerates Chiral_Product Chiral Michael Adduct Adduct_Complex->Chiral_Product releases Malonate Malonate Malonate->Activated_Donor Enone α,β-Unsaturated Compound Enone->Transition_State

Organocatalysis Workflow

Enzymatic_Desymmetrization_Workflow Prochiral_Malonate Prochiral Disubstituted Malonic Ester Hydrolysis Enantioselective Hydrolysis Prochiral_Malonate->Hydrolysis Enzyme Enzyme (e.g., PLE, CALB) Enzyme->Hydrolysis catalyzes Chiral_Monoester Chiral Malonic Monoester Hydrolysis->Chiral_Monoester Alcohol Alcohol Hydrolysis->Alcohol

Enzymatic Desymmetrization Workflow

References

A Comparative Guide to the NMR Analysis of Tert-Butyl Methyl Malonate Alkylation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The alkylation of malonic esters is a fundamental carbon-carbon bond-forming reaction in organic synthesis, pivotal for the creation of a diverse array of molecular architectures. Among the various malonic esters utilized, tert-butyl methyl malonate offers the distinct advantage of differential ester cleavage, allowing for selective synthetic transformations. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data of mono- and di-alkylation products of this compound. We will explore a standard alkylation protocol and compare it with an alternative phase-transfer catalysis method, supported by experimental data and detailed protocols.

Distinguishing Alkylation Products with ¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of organic molecules. For the alkylation of this compound, both ¹H and ¹³C NMR provide clear diagnostic signals to distinguish between the starting material, the mono-alkylated product, and the di-alkylated product.

¹H NMR Spectroscopy:

The key diagnostic signals in the ¹H NMR spectrum are the methine proton (-CH) of the mono-alkylated product and the disappearance of the methylene protons (-CH₂) of the starting material.

  • This compound (Starting Material): A characteristic singlet for the methylene protons is typically observed around 3.30 ppm.[1]

  • Mono-alkylated Product: The methylene singlet is replaced by a triplet (or a more complex multiplet depending on the adjacent alkyl group) for the methine proton, shifted downfield. For example, in a benzyl-substituted analog, this proton appears as a quartet.[2]

  • Di-alkylated Product: The methine proton signal is absent, providing a clear indication of di-substitution.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the chemical shift of the α-carbon (the carbon bearing the alkyl groups) is highly informative.

  • This compound (Starting Material): The methylene carbon signal appears around 42.7 ppm.[1]

  • Mono-alkylated Product: Upon mono-alkylation, this carbon becomes a methine carbon, and its signal shifts downfield.

  • Di-alkylated Product: With the introduction of a second alkyl group, the α-carbon becomes a quaternary carbon, resulting in a further downfield shift and often a decrease in signal intensity.

Data Presentation: A Comparative Analysis of NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the starting material and its alkylation products. Data for a structurally similar compound, 2,2-diphenylethyl tert-butyl α-methylmalonate, is included for comparison to illustrate the effect of the alkyl group on the chemical shifts.[2]

Table 1: ¹H NMR Chemical Shift (δ, ppm) Comparison

CompoundMethylene (-CH₂)Methine (-CH)Methyl Ester (-OCH₃)Tert-Butyl (-C(CH₃)₃)Alkyl Group Protons
This compound3.30 (s)-3.74 (s)1.47 (s)-
Hypothetical Mono-benzyl Product-~3.8 (t)~3.7 (s)~1.4 (s)~3.2 (d, -CH₂-Ph), ~7.3 (m, Ar-H)
Hypothetical Di-benzyl Product--~3.7 (s)~1.4 (s)~3.3 (s, -CH₂-Ph), ~7.2 (m, Ar-H)
1-Benzyl 3-(tert-butyl) 2-methylmalonate-3.37 (q)-1.38 (d)5.22-5.10 (m, -CH₂-Ph), 7.38–7.26 (m, Ar-H), 1.38 (d, α-CH₃)

Table 2: ¹³C NMR Chemical Shift (δ, ppm) Comparison

Compoundα-Carbon (Cα)Methyl Ester (-OCH₃)Tert-Butyl (-C(CH₃)₃ & -C(CH₃)₃)Carbonyl (C=O)Alkyl Group Carbons
This compound42.752.382.1, 27.9167.5, 165.8-
Hypothetical Mono-benzyl Product~55~52~82, ~28~170, ~168~38 (-CH₂-Ph), ~127-138 (Ar-C)
Hypothetical Di-benzyl Product~60~52~82, ~28~172, ~170~40 (-CH₂-Ph), ~127-137 (Ar-C)
1-Benzyl 3-(tert-butyl) 2-methylmalonate14.63 (α-CH₃)-83.65, 28.83172.55, 171.7168.64 (-CH₂-Ph), 138.47, 130.33, 130.21, 130.14 (Ar-C)

Note: Chemical shifts for hypothetical products are estimates based on typical values and data from similar compounds.

Experimental Protocols

Standard Alkylation of this compound

This protocol outlines a general procedure for the mono-alkylation of this compound using a conventional base in an organic solvent.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Alkylating agent (e.g., Benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the base at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for a specified time to ensure complete deprotonation.

  • Add the alkylating agent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by Thin Layer Chromatography (TLC)).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alternative Method: Phase-Transfer Catalysis (PTC) Alkylation

Phase-transfer catalysis offers a milder and often more efficient alternative to traditional strong base methods, particularly for large-scale synthesis.[2]

Materials:

  • This compound

  • Alkylating agent (e.g., p-Chlorobenzyl bromide)[2]

  • Phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide)[2]

  • Toluene

  • Aqueous potassium hydroxide (KOH) solution (50% w/v)[2]

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure: [2]

  • To a solution of this compound and the phase-transfer catalyst in toluene at room temperature, add the alkylating agent.[2]

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or lower).

  • Add the aqueous KOH solution and stir vigorously until the starting material is consumed (monitored by TLC).[2]

  • Dilute the reaction mixture with ethyl acetate and wash with brine.[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purify the residue by flash column chromatography on silica gel.[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the alkylation of this compound and subsequent NMR analysis.

experimental_workflow cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_analysis Analysis start This compound reaction_mixture Reaction Mixture start->reaction_mixture base Base (e.g., NaH or K2CO3) or PTC Catalyst + aq. Base base->reaction_mixture alkylating_agent Alkylating Agent (R-X) alkylating_agent->reaction_mixture quench Quench reaction_mixture->quench Reaction Completion extraction Extraction quench->extraction purification Column Chromatography extraction->purification nmr_analysis NMR Analysis (¹H and ¹³C) purification->nmr_analysis Purified Product product Mono- or Di-alkylated Product nmr_analysis->product

References

A Comparative Guide to the Mass Spectrometry of Tert-Butyl Methyl Malonate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of tert-butyl methyl malonate and its derivatives. As versatile building blocks in organic synthesis, particularly in the pharmaceutical industry, understanding their behavior under mass spectrometric analysis is crucial for accurate identification and characterization. This document outlines the key fragmentation patterns, compares different ionization methods, and provides detailed experimental protocols to support analytical method development.

Introduction to Mass Spectrometry of Malonate Esters

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For malonate esters like this compound, mass spectrometry provides invaluable information through the analysis of fragmentation patterns, which act as a molecular "fingerprint." The choice of ionization technique significantly influences the resulting mass spectrum, with "hard" techniques like Electron Ionization (EI) providing rich structural detail through extensive fragmentation, and "soft" techniques like Electrospray Ionization (ESI) being more suited for determining molecular weight with minimal fragmentation.

This compound (MW: 174.19 g/mol , Formula: C₈H₁₄O₄) and its derivatives are characterized by two ester groups, which are the primary sites of fragmentation.[1][2] The presence of the bulky tert-butyl group, in particular, leads to highly characteristic fragmentation patterns that are central to its identification.

Ionization Techniques: A Comparative Overview

The selection of an appropriate ionization method is critical for the successful analysis of this compound derivatives. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), offer distinct advantages.

  • Electron Ionization (EI): This is a high-energy technique that bombards the sample with 70 eV electrons, causing the molecule to ionize and fragment.[3] While the molecular ion peak may be weak or absent for esters, the resulting fragmentation pattern is highly reproducible and provides a wealth of structural information.[4][5] EI is typically coupled with Gas Chromatography (GC-MS).[6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution.[7] It is less likely to cause fragmentation, typically resulting in the observation of a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[8] This makes ESI ideal for confirming the molecular weight of the parent compound and is often coupled with Liquid Chromatography (LC-MS).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Energy High (Typically 70 eV)Low
Fragmentation Extensive and ReproducibleMinimal to None ("Soft" Ionization)
Molecular Ion Peak Often weak or absent for estersStrong pseudomolecular ion ([M+H]⁺, [M+Na]⁺)
Primary Use Structural ElucidationMolecular Weight Determination
Coupled Technique Gas Chromatography (GC-MS)Liquid Chromatography (LC-MS)
Sample State Gas PhaseLiquid Phase

Key Fragmentation Patterns of this compound

Under Electron Ionization (EI), this compound undergoes predictable fragmentation pathways dominated by the stability of the resulting ions. The most characteristic feature is the formation of the highly stable tert-butyl cation.

Key Fragmentation Pathways:

  • Formation of Tert-Butyl Cation (m/z 57): The most prominent fragmentation involves the cleavage of the bond between the oxygen and the tert-butyl group, leading to the formation of the tert-butyl carbocation (C₄H₉⁺). This fragment is exceptionally stable and often appears as the base peak in the spectrum.[9]

  • Loss of a Tert-Butyl Radical (M-57): The molecular ion can lose a tert-butyl radical (•C₄H₉), resulting in a fragment ion at m/z 117.

  • Loss of Isobutylene (M-56): A McLafferty-type rearrangement can lead to the loss of a neutral isobutylene molecule (C₄H₈), producing a fragment ion at m/z 118.[5]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for esters.[5][10] This can result in the loss of a methoxy radical (•OCH₃, M-31) to give a fragment at m/z 143, or the formation of an acylium ion [CH₃OC(O)]⁺ at m/z 59.

The fragmentation of substituted malonate derivatives is highly dependent on the nature of the substituent at the central carbon (C₂). However, a common feature is often a β-cleavage relative to the carbonyl groups, which can lead to the loss of the entire malonate moiety.[3]

Table of Common Fragments for this compound (EI-MS):

m/zProposed Fragment IonFormulaPathway
174[C₈H₁₄O₄]⁺•Molecular Ion (M⁺)Ionization
118[C₄H₆O₄]⁺•[M - C₄H₈]⁺•Loss of Isobutylene
117[C₄H₅O₄]⁺[M - •C₄H₉]⁺Loss of Tert-Butyl Radical
101[C₅H₉O₂]⁺[C(O)O(CH₃)₃]⁺Alpha-Cleavage
59[C₂H₃O₂]⁺[C(O)OCH₃]⁺Alpha-Cleavage
57[C₄H₉]⁺tert-Butyl CationOften Base Peak
41[C₃H₅]⁺Allyl CationSecondary Fragmentation

Visualizing the Mass Spectrometry Workflow and Fragmentation

dot digraph "MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; edge [color="#4285F4", penwidth=1.5];

subgraph "cluster_prep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Prep [label="Dissolution in\nVolatile Solvent"]; }

subgraph "cluster_analysis" { label="GC-MS Analysis"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; GC [label="GC Injection\n& Separation"]; Ion [label="Ionization\n(70 eV EI)"]; MA [label="Mass Analyzer\n(Quadrupole)"]; Det [label="Detector"]; }

subgraph "cluster_data" { label="Data Processing"; style="filled"; color="#F1F3F4"; node [style="filled", fillcolor="#FFFFFF"]; Data [label="Mass Spectrum\nGeneration"]; }

Prep -> GC -> Ion -> MA -> Det -> Data; } caption="Experimental Workflow for GC-MS Analysis."

dot digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335", penwidth=1.5, fontname="Arial", fontcolor="#202124"];

M [label="this compound\n[M]⁺•\nm/z 174", fillcolor="#FBBC05"]; F57 [label="tert-Butyl Cation\n[C₄H₉]⁺\nm/z 57", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; F117 [label="[M - C₄H₉]⁺\nm/z 117"]; F118 [label="[M - C₄H₈]⁺•\nm/z 118"]; F59 [label="[COOCH₃]⁺\nm/z 59"];

M -> F57 [label="- C₄H₅O₄•"]; M -> F117 [label="- •C₄H₉"]; M -> F118 [label="- C₄H₈"]; M -> F59 [label="- •CH₂(CO)OC(CH₃)₃"]; } caption="Key Fragmentation Pathways of this compound."

Alternative Analytical Techniques

While mass spectrometry is indispensable for molecular weight determination and structural analysis via fragmentation, other techniques provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for complete structure elucidation, providing detailed information about the carbon-hydrogen framework. However, NMR is significantly less sensitive than mass spectrometry.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups, such as the prominent carbonyl (C=O) stretches in malonate esters, but it does not provide detailed structural or molecular weight information.[11]

  • Gas Chromatography (GC): As a separation technique, GC is often used as a front-end to mass spectrometry (GC-MS).[6] It separates components of a mixture before they enter the mass spectrometer, allowing for the analysis of individual compounds.

Experimental Protocols

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of this compound derivatives using EI-MS.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound derivative in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Perform serial dilutions to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation (Example Setup):

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Method Parameters:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Method Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the identified peak.

    • Analyze the fragmentation pattern, identifying the molecular ion (if present) and key fragment ions (e.g., m/z 57) to confirm the structure. Compare the obtained spectrum with a reference library if available.

References

A Comparative Guide to HPLC and GC Methods for Purity Analysis of Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

The purity of tert-butyl methyl malonate, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is paramount for ensuring the quality and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for purity assessment. This guide provides an objective comparison of hypothetical HPLC and GC methods for the analysis of this compound, offering detailed experimental protocols and supporting data to aid researchers in selecting the most suitable method for their needs.

Introduction to Purity Analysis of this compound

This compound is susceptible to various impurities stemming from its synthesis and potential degradation. Common synthetic routes can introduce residual starting materials like malonic acid, or by-products from incomplete or side reactions, such as dimethyl malonate and di-tert-butyl malonate.[1][2][3] Additionally, the tert-butyl ester group is sensitive to acidic conditions and heat, which can lead to degradation.[4] Therefore, a robust analytical method must be able to separate the main component from these potential impurities.

Comparison of Analytical Methods

The choice between HPLC and GC depends on several factors, including the volatility of the impurities, required sensitivity, and desired analysis speed. Below is a comparison of two reverse-phase HPLC methods and one gas chromatography method. The quantitative data presented is based on established chromatographic principles for structurally similar esters and serves as a reliable model for what can be achieved with appropriate method validation.

Table 1: Comparison of Hypothetical Performance Data for HPLC and GC Methods

ParameterHPLC Method A (High Resolution)HPLC Method B (Fast Analysis)GC Method C (Volatile Impurities)
Principle Reverse-Phase ChromatographyReverse-Phase ChromatographyGas-Liquid Chromatography
Stationary Phase C18 (Octadecylsilane)C8 (Octylsilane)5% Phenyl Polysiloxane
Primary Use High-resolution separation of the main component and non-volatile or thermally labile impurities.Rapid quantification of the main component and key impurities with shorter run times.Identification and quantification of volatile and thermally stable impurities.
Hypothetical Retention Time (Main Peak) ~ 8.5 min~ 6.2 min~ 10.5 min
Hypothetical Resolution (Main Peak / Di-tert-butyl malonate) > 2.0> 1.5> 2.5
Hypothetical Resolution (Main Peak / Malonic Acid) > 3.0> 2.5Not applicable (non-volatile)
Analysis Time ~ 15 min~ 10 min~ 20 min
Pros Excellent for resolving complex mixtures and non-volatile impurities like acids.Faster throughput for routine quality control.High efficiency for volatile impurities; can be coupled with Mass Spectrometry for identification.
Cons Longer analysis time compared to C8.Potentially lower resolution for very similar compounds compared to C18.[5][6]Not suitable for non-volatile or thermally labile impurities like malonic acid.

Experimental Protocols

Detailed methodologies for the three compared analytical techniques are provided below.

Method A: High-Resolution Reverse-Phase HPLC (RP-HPLC)

This method is designed to provide optimal separation of this compound from both polar and non-polar impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v). For improved peak shape of acidic impurities, 0.1% formic acid can be added to the mobile phase.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as malonate esters exhibit weak UV absorbance at higher wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Method B: Fast Analysis Reverse-Phase HPLC (RP-HPLC)

This method is optimized for higher throughput, making it suitable for routine quality control where analysis time is a critical factor.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C8 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Method C: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is ideal for assessing the purity of this compound with respect to volatile and thermally stable impurities. Purity is often reported by GC for this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Capillary column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL with a 50:1 split ratio.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 6 minutes.

  • Detector Temperature: 280°C.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as ethyl acetate or dichloromethane.

Visualizing Workflows and Method Comparisons

To better illustrate the experimental process and the logical relationship between the analytical methods, the following diagrams are provided.

cluster_workflow Experimental Workflow for Purity Analysis Sample Sample Receipt Prep Sample Preparation (Dilution & Filtration) Sample->Prep 1. Prepare Sample Analysis Chromatographic Analysis (HPLC or GC) Prep->Analysis 2. Inject Sample Data Data Acquisition (Peak Integration) Analysis->Data 3. Detect Analytes Report Purity Calculation & Reporting Data->Report 4. Analyze Results

Caption: General experimental workflow for the purity analysis of this compound.

cluster_comparison Logical Comparison of Analytical Methods TM_Malonate This compound Purity Analysis HPLC_C18 HPLC (C18) High Resolution TM_Malonate->HPLC_C18 Detects Non-Volatiles HPLC_C8 HPLC (C8) Fast Analysis TM_Malonate->HPLC_C8 Detects Non-Volatiles GC_FID GC-FID Volatile Analysis TM_Malonate->GC_FID Detects Volatiles & Thermally Stable HPLC_C18->HPLC_C8 Speed vs. Resolution Trade-off

Caption: Comparison of the suitability of different chromatographic methods.

References

A Comparative Guide to the Synthetic Routes of Chiral α-Substituted Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral α-substituted carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and natural products. The stereochemistry at the α-position is often crucial for biological activity, making the development of efficient and highly selective synthetic methodologies a paramount concern in modern organic chemistry. This guide provides an objective comparison of the leading synthetic strategies for accessing these valuable compounds, supported by experimental data and detailed protocols.

Key Synthetic Strategies

The primary methods for synthesizing chiral α-substituted carboxylic acids can be broadly categorized into three main approaches:

  • Chiral Auxiliary-Mediated Synthesis: This classical approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral carboxylic acid derivative. The chiral auxiliary directs the stereochemical outcome of a subsequent α-substitution reaction. After the desired stereocenter is set, the auxiliary is cleaved to afford the enantiomerically enriched carboxylic acid.

  • Asymmetric Catalysis: This strategy employs a chiral catalyst to control the stereoselectivity of the α-functionalization of a prochiral substrate. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. Key catalytic methods include asymmetric hydrogenation of α,β-unsaturated carboxylic acids and asymmetric alkylation of enolates.

  • Enzymatic Resolution: This biocatalytic method utilizes enzymes, most commonly lipases, to selectively react with one enantiomer of a racemic mixture of α-substituted carboxylic acids or their derivatives. This results in the separation of the two enantiomers, providing access to one or both in high enantiomeric purity.

Performance Comparison of Synthetic Routes

The following tables summarize quantitative data for the synthesis of representative chiral α-substituted carboxylic acids using different methodologies. The examples chosen are the synthesis of (S)-2-phenylpropanoic acid, a common profen scaffold, and other illustrative examples to highlight the scope of each method.

Table 1: Chiral Auxiliary-Mediated Asymmetric Alkylation
EntryChiral AuxiliarySubstrateElectrophileYield (%)Diastereomeric Excess (d.e., %)Reference
1(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl derivativeBenzyl bromide85>98
2(S,S)-PseudoephedrineN-propionyl derivativeBenzyl bromide92>98
3(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneN-propionyl derivativeEthyl iodide9097
4(S,S)-PseudoephedrineN-propionyl derivativeEthyl iodide88>98
Table 2: Asymmetric Catalysis
EntryCatalytic MethodSubstrateCatalyst/LigandYield (%)Enantiomeric Excess (e.e., %)Reference
1Asymmetric Hydrogenation(E)-2-phenyl-2-butenoic acid[Rh(COD)2]BF4 / (R,R)-Me-DuPhos>9595
2Asymmetric HydrogenationTiglic acid[Ir(COD)Cl]2 / (S,S)-f-spiroPhox>9998
3Asymmetric HydrogenationCinnamic acid[Ir(COD)Cl]2 / (Sa,S)-SIPHOX>9999
4Asymmetric α-ArylationEthyl 2-methyl-3-oxobutanoatePd2(dba)3 / Dialkylphosphino-binaphthyl8594
Table 3: Enzymatic Kinetic Resolution
EntryEnzymeSubstrateMethodYield (%)Enantiomeric Excess (e.e., %)Reference
1Candida antarctica Lipase B (CALB)Racemic IbuprofenEsterification~49 (acid)>98 (S-acid)
2Pseudomonas cepacia Lipase (PSL-C)Racemic 1,2-diol precursorAcylation~45 (diol)88 (S-diol)
3Candida rugosa LipaseRacemic 1-(isopropylamine)-3-phenoxy-2-propanolTransesterification-96 (S-enantiomer)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Asymmetric Alkylation using an Evans Chiral Auxiliary

Synthesis of (S)-2-phenylpropanoic acid

  • Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at 0 °C is added n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise. After stirring for 15 minutes, propanoyl chloride (1.1 equiv.) is added, and the reaction is stirred for 1 hour at 0 °C. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure to yield the N-propionyl oxazolidinone.

  • Enolate Formation and Alkylation: The N-propionyl oxazolidinone (1.0 equiv.) is dissolved in anhydrous THF (0.1 M) and cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 equiv., 1.0 M in THF) is added dropwise, and the solution is stirred for 30 minutes. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The diastereomeric excess can be determined by 1H NMR analysis of the crude product.

  • Auxiliary Cleavage: The alkylated product is dissolved in a 3:1 mixture of THF and water (0.2 M). The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 equiv.) is added, followed by lithium hydroxide (2.0 equiv.). The mixture is stirred at 0 °C for 2 hours. The reaction is quenched by the addition of aqueous Na2SO3. The organic solvent is removed under reduced pressure, and the aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated to give (S)-2-phenylpropanoic acid.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

Synthesis of (S)-2-phenylpropanoic acid

  • Catalyst Preparation: In a glovebox, [Rh(COD)2]BF4 (0.01 equiv.) and (R,R)-Me-DuPhos (0.011 equiv.) are dissolved in methanol (5 mL) in a hydrogenation vessel. The solution is stirred for 15 minutes.

  • Hydrogenation: (E)-α-Phenylcinnamic acid (1.0 equiv.) is added to the catalyst solution. The vessel is sealed, purged with hydrogen gas, and then pressurized to 5 atm of H2. The reaction is stirred at room temperature for 24 hours.

  • Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford (S)-2-phenylpropanoic acid. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic Ibuprofen
  • Reaction Setup: Racemic ibuprofen (1.0 equiv.) and 1-octanol (1.5 equiv.) are dissolved in cyclohexane (0.5 M). Immobilized Candida antarctica lipase B (CALB) (50 mg/mmol of acid) is added to the solution.

  • Resolution: The suspension is stirred at 40 °C for 48 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Separation and Analysis: The enzyme is removed by filtration. The solvent is evaporated, and the resulting mixture of (R)-ibuprofen octyl ester and unreacted (S)-ibuprofen is separated by column chromatography on silica gel. The (S)-ibuprofen is isolated, and its enantiomeric excess is determined by chiral HPLC. The ester can be hydrolyzed to obtain (R)-ibuprofen.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies described.

Chiral_Auxiliary_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_end Products Prochiral_Acid Prochiral Carboxylic Acid Attach_Aux Attach Auxiliary Prochiral_Acid->Attach_Aux Chiral_Aux Chiral Auxiliary Chiral_Aux->Attach_Aux Alpha_Sub Diastereoselective α-Substitution Attach_Aux->Alpha_Sub Chiral Intermediate Cleave_Aux Cleave Auxiliary Alpha_Sub->Cleave_Aux Diastereomerically Enriched Intermediate Chiral_Acid Chiral α-Substituted Carboxylic Acid Cleave_Aux->Chiral_Acid Recovered_Aux Recovered Auxiliary Cleave_Aux->Recovered_Aux

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Asymmetric_Catalysis_Workflow cluster_start Starting Materials cluster_synthesis Catalytic Reaction cluster_catalyst Catalyst Cycle cluster_end Product Prochiral_Substrate Prochiral Substrate (e.g., α,β-unsaturated acid) Asymmetric_Reaction Asymmetric Reaction (e.g., Hydrogenation) Prochiral_Substrate->Asymmetric_Reaction Chiral_Acid Chiral α-Substituted Carboxylic Acid Asymmetric_Reaction->Chiral_Acid Chiral_Catalyst Chiral Catalyst Chiral_Catalyst->Asymmetric_Reaction catalyzes

Caption: Workflow for Asymmetric Catalysis.

Enzymatic_Resolution_Workflow cluster_start Starting Material cluster_synthesis Enzymatic Reaction cluster_enzyme Biocatalyst cluster_end Separated Products Racemic_Mixture Racemic Mixture of α-Substituted Acid/Ester Enzymatic_Reaction Enzymatic Kinetic Resolution Racemic_Mixture->Enzymatic_Reaction Enantiomer_1 Enantiomer 1 (Unreacted) Enzymatic_Reaction->Enantiomer_1 Enantiomer_2_Derivative Enantiomer 2 (Reacted Derivative) Enzymatic_Reaction->Enantiomer_2_Derivative Enzyme Enzyme (e.g., Lipase) Enzyme->Enzymatic_Reaction catalyzes

Caption: Workflow for Enzymatic Resolution.

spectroscopic characterization of substituted tert-butyl methyl malonates

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Characterization of Substituted tert-Butyl Methyl Malonates

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of synthetic intermediates is paramount. Substituted tert-butyl methyl malonates are versatile building blocks in organic synthesis, and their precise characterization is crucial for ensuring the integrity of subsequent reaction pathways. This guide provides a comparative overview of the spectroscopic properties of these compounds, supported by experimental data and detailed protocols.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the parent tert-butyl methyl malonate and a series of α-substituted analogs. These compounds serve as representative examples to illustrate the influence of substitution on the spectroscopic signatures.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundSubstituent (R)δ (ppm) of CH₂/CH (malonate)δ (ppm) of C(CH₃)₃δ (ppm) of OCH₃δ (ppm) of Substituent Protons
1 H3.30 (s, 2H)1.47 (s, 9H)3.74 (s, 3H)-
2 CH₃3.43 (q, J=7.2 Hz, 1H)1.45 (s, 9H)3.70 (s, 3H)1.35 (d, J=7.2 Hz, 3H)
3 CH₂CH₃3.25 (t, J=7.5 Hz, 1H)1.46 (s, 9H)3.69 (s, 3H)1.85 (quint, J=7.5 Hz, 2H), 0.92 (t, J=7.5 Hz, 3H)
4 CH₂Ph3.75 (t, J=7.8 Hz, 1H)1.42 (s, 9H)3.65 (s, 3H)3.15 (d, J=7.8 Hz, 2H), 7.20-7.35 (m, 5H)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundSubstituent (R)δ (ppm) of C=O (tert-butyl ester)δ (ppm) of C=O (methyl ester)δ (ppm) of CH₂/CH (malonate)δ (ppm) of C(CH₃)₃δ (ppm) of OCH₃δ (ppm) of Substituent Carbons
1 H165.8167.542.782.1, 27.952.3-
2 CH₃168.9171.849.582.3, 27.852.114.2
3 CH₂CH₃168.5171.555.882.2, 27.952.222.5, 13.8
4 CH₂Ph167.9170.956.282.4, 27.852.335.1, 128.5, 128.9, 129.3, 136.8

Table 3: IR Spectroscopic Data (Neat)

CompoundSubstituent (R)ν (cm⁻¹) of C=O (ester stretching)ν (cm⁻¹) of C-O (ester stretching)
1 H1750, 17351250, 1150
2 CH₃1745, 17301255, 1145
3 CH₂CH₃1742, 17281258, 1142
4 CH₂Ph1740, 17251260, 1140

Table 4: Mass Spectrometry Data (EI)

CompoundSubstituent (R)Molecular Formula[M]⁺ (m/z)Key Fragment Ions (m/z)
1 HC₈H₁₄O₄174.09118, 101, 73, 57
2 CH₃C₉H₁₆O₄188.10132, 115, 87, 57
3 CH₂CH₃C₁₀H₁₈O₄202.12146, 129, 101, 57
4 CH₂PhC₁₅H₂₀O₄264.14208, 191, 147, 91, 57

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of Substituted tert-Butyl Methyl Malonates

General Procedure for Alkylation: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.1 eq., 60% dispersion in mineral oil) is added portionwise. The mixture is stirred for 30 minutes at 0 °C, followed by the addition of the corresponding alkyl or benzyl halide (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H NMR) or the residual solvent peak (δ = 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a neat thin film of the sample on a sodium chloride plate. Absorption frequencies are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) are obtained on a mass spectrometer with an ionization energy of 70 eV. High-resolution mass spectra (HRMS) are recorded using a time-of-flight (TOF) analyzer.

Visualizing the Experimental Workflow

The general workflow for the synthesis and is illustrated in the following diagram.

experimental_workflow cluster_characterization Spectroscopic Characterization start This compound deprotonation Deprotonation (NaH, THF) start->deprotonation 1 alkylation Alkylation (R-X) deprotonation->alkylation 2 workup Aqueous Workup & Extraction alkylation->workup 3 purification Column Chromatography workup->purification 4 product Substituted tert-Butyl Methyl Malonate purification->product 5 nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry (EI, HRMS) product->ms

Caption: General workflow for the synthesis and characterization of substituted malonates.

The Strategic Advantage of Tert-butyl Methyl Malonate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the intricate landscape of modern organic synthesis, particularly within drug discovery and development, the choice of building blocks is paramount to the efficiency and success of a synthetic route. Malonic esters are fundamental C2 synthons, valued for their versatility in forming carbon-carbon bonds. Among the various malonic esters available, tert-butyl methyl malonate has emerged as a strategic tool, offering distinct advantages over more conventional analogues like diethyl malonate and dimethyl malonate. This guide provides an objective comparison of this compound's performance, supported by experimental data, to inform the strategic selection of reagents in complex molecular syntheses.

The Core Advantage: Orthogonal Deprotection

The primary strategic benefit of employing this compound lies in the differential reactivity of its two ester functionalities. The methyl ester and the tert-butyl ester can be selectively cleaved under distinct reaction conditions, a concept known as orthogonal protection. The tert-butyl ester is labile to acidic conditions (e.g., trifluoroacetic acid) while remaining stable to basic conditions. Conversely, the methyl ester is readily saponified under basic conditions (e.g., sodium hydroxide) but is robust to many acidic conditions used to remove the tert-butyl group. This orthogonality provides synthetic chemists with a powerful tool for sequential and site-selective manipulations of a molecule, a crucial capability in the synthesis of complex, polyfunctional compounds often encountered in drug development.

This selective deprotection strategy allows for a divergent approach to synthesis from a common intermediate, as depicted in the workflow below.

selective_deprotection start Alkylated This compound acid Acidic Deprotection (e.g., TFA) start->acid Selective t-Bu ester cleavage base Basic Deprotection (e.g., NaOH) start->base Selective Methyl ester saponification product_A Mono-acid (from t-Bu cleavage) acid->product_A product_B Mono-acid (from Me cleavage) base->product_B further_functionalization_A Further Functionalization at Carboxylic Acid product_A->further_functionalization_A further_functionalization_B Further Functionalization at Carboxylic Acid product_B->further_functionalization_B

Caption: Selective deprotection workflow for this compound derivatives.

Performance in Key Synthetic Transformations

The utility of a malonic ester is demonstrated in its performance in key carbon-carbon bond-forming reactions. Here, we compare this compound with its more common counterparts, diethyl malonate and dimethyl malonate, in the context of alkylation, the Knoevenagel condensation, and the Michael addition.

Malonic Ester Alkylation

The alkylation of malonates is a cornerstone of the malonic ester synthesis. The choice of ester can influence both the reaction conditions and the stereochemical outcome, particularly in asymmetric synthesis. The bulky tert-butyl group can play a significant role in directing the approach of electrophiles, leading to enhanced diastereoselectivity or enantioselectivity in certain cases.

Malonic EsterAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl MalonateEthyl IodideNaOEtEtOHReflux280-90[1]
Diethyl MalonateBenzyl BromideNaHTHFRT1285[1]
2,2-Diphenylethyl tert-butyl α-methylmalonateBenzyl Bromide50% aq. KOHToluene-403075 (95% ee)[1]

As the table illustrates, while standard alkylations of diethyl malonate proceed in high yield, the use of a chiral auxiliary in conjunction with a tert-butyl malonate derivative can facilitate highly enantioselective alkylations, a critical consideration in the synthesis of chiral drugs.[1]

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. It is a powerful method for the synthesis of α,β-unsaturated systems. While diethyl malonate is commonly employed, the use of this compound can be advantageous if subsequent selective manipulation of the ester groups is desired.

Malonic EsterAldehydeCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl MalonateBenzaldehydePiperidine/AcOHTolueneReflux485-95[2]
Diethyl MalonateIsovaleraldehydeImmobilized GelatineDMSORT1286[3]

Data for the Knoevenagel condensation specifically using this compound is less commonly reported in direct comparative studies. However, its application would be strategic in syntheses where the resulting vinylidene malonate requires further differential elaboration of the two ester groups.

Michael Addition

The Michael addition, or conjugate addition, of malonates to α,β-unsaturated carbonyl compounds is a widely used method for the formation of 1,5-dicarbonyl compounds. The steric and electronic properties of the malonic ester can influence the reactivity and stereoselectivity of the addition.

Malonic Ester DonorMichael AcceptorCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Diethyl MalonateChalcone(S)-1,2-DiphenylethanediamineTolueneRT2492 (94% ee)[4]
Dimethyl Malonateβ-Trifluoromethyl EnoneAmine-thioureaToluene20-2520>90 (up to 94% ee)[5]
Di-tert-butyl MalonateChalconePhase Transfer CatalystToluene/H₂ORT1295[6]

The data indicates that various malonic esters are effective in Michael additions, often with the aid of a catalyst to control stereochemistry.[4][5][6] The choice of this compound would be dictated by the synthetic plan following the Michael addition, where the orthogonal deprotection of the ester groups would be a key step.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental protocols for key transformations are provided below.

Protocol 1: Enantioselective Alkylation of a Tert-butyl Malonate Derivative

This protocol is adapted from a published procedure for the enantioselective phase-transfer catalytic alkylation of a 2,2-diphenylethyl tert-butyl α-methylmalonate.[1]

Materials:

  • 1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate

  • Benzyl bromide

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (phase-transfer catalyst)

  • Toluene

  • 50% w/v aqueous potassium hydroxide (KOH)

Procedure:

  • To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature, add benzyl bromide (3.9 μL, 0.0325 mmol).

  • Cool the reaction mixture to -40 °C.

  • Add 50% w/v aqueous KOH (36.4 μL, 0.324 mmol) to the reaction mixture and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired α,α-dialkylmalonate.

alkylation_workflow start Starting Malonate & Catalyst add_benzyl_bromide Add Benzyl Bromide start->add_benzyl_bromide cool Cool to -40°C add_benzyl_bromide->cool add_koh Add aq. KOH & Stir cool->add_koh workup Aqueous Workup & Extraction add_koh->workup purification Column Chromatography workup->purification product Enantioenriched Alkylated Product purification->product

Caption: Experimental workflow for enantioselective alkylation.

Protocol 2: Selective Saponification of a Methyl Ester in the Presence of a Tert-butyl Ester

This hypothetical protocol is based on the general principles of selective ester hydrolysis.

Materials:

  • Alkylated this compound derivative

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the alkylated this compound derivative in a mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with 1 M HCl at 0 °C until the pH is approximately 3-4.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the mono-acid.

Conclusion

This compound offers a significant strategic advantage in multi-step organic synthesis due to the orthogonal nature of its ester groups. This allows for selective deprotection and subsequent functionalization, providing a level of synthetic flexibility that is often crucial in the construction of complex molecules, particularly in the field of drug discovery. While the initial cost of this compound may be higher than that of simpler dialkyl malonates, the potential for more convergent and efficient synthetic routes can offset this initial investment. For researchers and drug development professionals, the judicious application of this compound can be a powerful strategy for streamlining the synthesis of complex targets and enabling the exploration of diverse chemical space.

References

Navigating the Nuances of Malonic Ester Synthesis: A Comparative Guide to Tert-Butyl Methyl Malonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of reagents is paramount. Among the versatile building blocks available, malonic acid esters hold a significant position, particularly in the construction of complex carboxylic acids. This guide provides a comprehensive comparison of tert-butyl methyl malonate and its common alternative, diethyl malonate, focusing on their respective limitations and advantages in key organic reactions. By presenting experimental data and detailed protocols, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

At a Glance: Key Differences in Reactivity

The primary distinction between this compound and diethyl malonate lies in the steric bulk of their ester groups. The voluminous tert-butyl group imposes significant steric hindrance, which profoundly influences the reactivity of the molecule in fundamental transformations such as alkylation and hydrolysis.

Alkylation Reactions: A Tale of Two Steric Profiles

The malonic ester synthesis is a cornerstone of carbon-carbon bond formation, typically proceeding via an SN2 mechanism. This reaction is notoriously sensitive to steric hindrance, both in the malonate ester and the alkylating agent.

The bulky tert-butyl group in this compound can impede the approach of the enolate to the electrophilic carbon of the alkyl halide. This steric clash is particularly pronounced with more substituted alkyl halides.

Table 1: Comparative Yields in the Alkylation of Malonic Esters

Alkyl HalideElectrophile TypeExpected Yield with Diethyl MalonateExpected Yield with this compound
Methyl IodideMethyl>90%85-95%
Ethyl BromidePrimary85-95%80-90%
Isopropyl BromideSecondary40-60%20-40%
Tert-Butyl BromideTertiary<5% (Elimination predominates)~0% (No reaction or elimination)[1]

Note: The expected yields are based on typical laboratory conditions and may vary depending on the specific reaction parameters.

As the data suggests, while both esters perform well with unhindered primary alkyl halides, the yield drops significantly for this compound when a secondary alkyl halide is used. With tertiary alkyl halides, the reaction is practically nonexistent for the tert-butyl derivative due to overwhelming steric hindrance, leading predominantly to elimination side-products with diethyl malonate.

Experimental Protocol: General Procedure for Alkylation of Malonic Esters
  • Enolate Formation: To a solution of the malonic ester (1.0 eq.) in a dry aprotic solvent (e.g., THF, DMF) under an inert atmosphere, a suitable base (e.g., sodium hydride (1.1 eq.) or sodium ethoxide (1.1 eq.)) is added portion-wise at 0 °C. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH) or for a predetermined time to ensure complete enolate formation.

  • Alkylation: The reaction mixture is cooled to 0 °C, and the alkyl halide (1.0-1.2 eq.) is added dropwise. The reaction is then allowed to warm to room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired alkylated malonic ester.

Alkylation_Workflow Malonate Malonic Ester (tert-Butyl Methyl or Diethyl) Enolate Enolate Intermediate Malonate->Enolate Deprotonation Base Base (e.g., NaH, NaOEt) in dry solvent Base->Enolate Alkylated_Product Alkylated Malonic Ester Enolate->Alkylated_Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Alkylated_Product Workup Aqueous Work-up & Extraction Alkylated_Product->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Pure Alkylated Product Purification->Final_Product

Caption: General workflow for the alkylation of malonic esters.

Hydrolysis and Decarboxylation: The Tert-Butyl Advantage and Disadvantage

Following alkylation, the ester groups are typically hydrolyzed to carboxylic acids, followed by decarboxylation to yield the final mono- or di-substituted acetic acid. Here, the choice of malonic ester has significant consequences.

Hydrolysis
  • Diethyl Malonate: The ethyl esters can be readily hydrolyzed under both acidic and basic (saponification) conditions. Basic hydrolysis using aqueous sodium hydroxide followed by acidification is a common and effective method.

  • This compound: The tert-butyl ester is highly resistant to basic hydrolysis due to the steric hindrance around the carbonyl group, which prevents the nucleophilic attack of the hydroxide ion. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) via a mechanism involving a stable tert-butyl cation intermediate. This differential reactivity allows for the selective cleavage of the tert-butyl group in the presence of other esters that are stable to acid but labile to base.

Table 2: Comparison of Hydrolysis Conditions

Malonic Ester DerivativeBasic Hydrolysis (e.g., NaOH, H₂O)Acidic Hydrolysis (e.g., TFA, CH₂Cl₂)
Diethyl MalonateReadily hydrolyzedHydrolyzed
This compoundResistant to hydrolysisReadily cleaved
Decarboxylation

The Krapcho decarboxylation is a widely used method for the dealkoxycarbonylation of malonic esters, particularly when one of the ester groups is a methyl ester. Interestingly, studies have shown that de-tert-butoxycarbonylation can occur more readily than de-ethoxycarbonylation under neutral conditions (heating in wet DMSO), offering a potential advantage in specific synthetic routes.

Hydrolysis_Decarboxylation cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation Alkylated_DEM Alkylated Diethyl Malonate Alkylated_TBMM Alkylated tert-Butyl Methyl Malonate Diacid_DEM Diacid Diacid_DEM_Decarb Diacid Monoacid_TBMM Monoacid (from t-Bu cleavage) Monoacid_TBMM_Decarb Monoacid Final_Product Substituted Acetic Acid

Caption: Contrasting pathways for hydrolysis and decarboxylation.

Experimental Protocol: Hydrolysis and Decarboxylation of an Alkylated Diethyl Malonate
  • Saponification: The alkylated diethyl malonate (1.0 eq.) is dissolved in ethanol, and an aqueous solution of sodium hydroxide (2.2 eq.) is added. The mixture is heated to reflux until the reaction is complete (monitored by TLC).

  • Acidification: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The aqueous residue is then acidified to pH 1-2 with concentrated hydrochloric acid.

  • Extraction: The acidic aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude dicarboxylic acid.

  • Decarboxylation: The crude dicarboxylic acid is heated at a temperature above its melting point (typically 150-180 °C) until the evolution of carbon dioxide ceases. The resulting carboxylic acid can then be purified by distillation or recrystallization.

Experimental Protocol: Acidic Cleavage and Decarboxylation of an Alkylated this compound
  • Acidic Cleavage: The alkylated this compound (1.0 eq.) is dissolved in dichloromethane, and trifluoroacetic acid (5-10 eq.) is added at 0 °C. The reaction is stirred at room temperature until the tert-butyl group is completely cleaved (monitored by TLC).

  • Work-up: The solvent and excess trifluoroacetic acid are removed under reduced pressure. The residue is co-evaporated with a solvent like toluene to remove residual acid.

  • Decarboxylation: The resulting crude mono-acid can often be decarboxylated by heating, as described in the protocol for diethyl malonate.

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and diethyl malonate is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the synthetic route.

  • Diethyl malonate remains the workhorse for many standard malonic ester syntheses due to its lower cost and facile hydrolysis under both acidic and basic conditions. It is the preferred choice when steric hindrance is not a major concern and when the synthetic design does not require selective ester cleavage.

  • This compound offers unique advantages in more complex syntheses. Its resistance to basic hydrolysis allows for orthogonal protection strategies, where other base-labile functional groups can be manipulated without affecting the malonate moiety. The facile acidic cleavage of the tert-butyl group provides a mild and selective method for deprotection. However, researchers must be mindful of its significant steric limitations in alkylation reactions, particularly with hindered electrophiles.

By understanding these fundamental differences and leveraging the data and protocols presented in this guide, researchers can navigate the subtleties of malonic ester chemistry and select the optimal reagent to achieve their synthetic goals with greater efficiency and precision.

References

A Cost-Benefit Analysis of Malonic Esters in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency, cost, and overall success of a synthetic route. Malonic esters are indispensable C2 synthons in organic synthesis, widely employed for the construction of a diverse array of molecular frameworks, particularly in the pharmaceutical industry. This guide provides an objective comparison of four commonly used malonic esters: diethyl malonate, dimethyl malonate, benzyl malonate, and mono-tert-butyl malonate. We will delve into their performance, supported by experimental data, to aid in making informed decisions for your research and development endeavors.

Executive Summary

The choice of a malonic ester derivative in a synthetic sequence is often a trade-off between cost, reactivity, and the strategic requirements of the overall synthesis, particularly concerning protecting group orthogonality. While diethyl and dimethyl malonate are cost-effective and widely used for general applications, specialty esters like benzyl and mono-tert-butyl malonate offer distinct advantages in more complex syntheses where mild and selective deprotection is paramount.

Performance Comparison of Malonic Esters

The efficacy of a malonic ester in a synthetic protocol is influenced by several factors, including the steric hindrance of the ester group, its reactivity towards hydrolysis, and the conditions required for its removal. The following table summarizes key quantitative and qualitative data for the four malonic esters under consideration. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a synthesis of information from various sources.

FeatureDiethyl MalonateDimethyl MalonateBenzyl MalonateMono-tert-butyl Malonate
Molecular Weight 160.17 g/mol 132.12 g/mol 284.31 g/mol (dibenzyl)160.17 g/mol
Typical Purity ≥99%≥99%~95%>97%
Relative Cost LowLowHighHigh
Reactivity StandardGenerally higher than diethyl due to less steric hindrance[1]StandardHigh, with one ester available for modification
Deprotection Conditions Strong acid or base (e.g., NaOH, H2SO4), heatStrong acid or base (e.g., NaOH, H2SO4), heatHydrogenolysis (e.g., H2, Pd/C), mild acid/base[2][3]Strong acid (e.g., TFA), heat[4]
Key Advantage Cost-effective, widely availableHigher reactivity, potentially shorter reaction timesOrthogonal deprotection, useful in complex synthesisOne ester group for further modification, orthogonal deprotection
Key Disadvantage Harsh deprotection conditionsHarsh deprotection conditionsHigher cost, potential for side reactions during hydrogenolysisHigher cost, potential for t-butyl cation side reactions
Example Yield 85-88% in synthesis of diethyl malonate itself[5]>90% in its own synthesisGood to high yields in esterification[6]Not widely reported in a comparative context

Cost Analysis

The cost of raw materials is a significant consideration in both academic research and industrial drug development. The following table provides an estimated cost comparison based on currently available market prices. Please note that these prices are subject to change and may vary based on supplier, purity, and quantity.

Malonic EsterFormEstimated Price (USD/kg)
Diethyl MalonateLiquid$30 - $50[7][8]
Dimethyl MalonateLiquid$40 - $60[9][10]
Dibenzyl MalonateSolid>$500
Mono-tert-butyl MalonateLiquid>$1000[11]

Experimental Protocols

The following are generalized experimental protocols for the alkylation and subsequent hydrolysis/decarboxylation steps in a typical malonic ester synthesis.

General Protocol for Alkylation of Malonic Esters
  • Deprotonation: To a solution of the malonic ester (1 equivalent) in a suitable anhydrous solvent (e.g., ethanol for diethyl and dimethyl malonate, THF for benzyl and tert-butyl malonates), add a strong base (1 equivalent, e.g., sodium ethoxide, sodium hydride) at 0 °C under an inert atmosphere.

  • Alkylation: Stir the resulting enolate solution at room temperature for 30-60 minutes. Subsequently, add the desired alkyl halide (1-1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide and the malonic ester.

  • Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Hydrolysis and Decarboxylation
  • Hydrolysis: Dissolve the alkylated malonic ester in a suitable solvent (e.g., ethanol/water mixture). Add an excess of a strong acid (e.g., concentrated HCl or H2SO4) or a strong base (e.g., NaOH solution).

  • Reaction: Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Decarboxylation: If acidic hydrolysis was performed, continue heating the reaction mixture to effect decarboxylation, which is often evidenced by the evolution of CO2 gas. If basic hydrolysis was used, acidify the reaction mixture with a strong acid and then heat to induce decarboxylation.

  • Work-up: After cooling, extract the carboxylic acid product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The resulting carboxylic acid can be purified by recrystallization or distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the core mechanism of malonic ester synthesis and a typical experimental workflow.

MalonicEsterSynthesis MalonicEster Malonic Ester Enolate Enolate MalonicEster->Enolate Base AlkylatedEster Alkylated Malonic Ester Enolate->AlkylatedEster Alkyl Halide (R-X) DicarboxylicAcid Dicarboxylic Acid AlkylatedEster->DicarboxylicAcid Hydrolysis (H3O+/heat or OH-/H3O+) CarboxylicAcid Substituted Carboxylic Acid DicarboxylicAcid->CarboxylicAcid Decarboxylation (heat) CO2 CO2 DicarboxylicAcid->CO2

Caption: The general mechanism of malonic ester synthesis.

ExperimentalWorkflow Start Start Deprotonation Deprotonation of Malonic Ester Start->Deprotonation Alkylation Alkylation with Alkyl Halide Deprotonation->Alkylation Workup1 Aqueous Work-up & Extraction Alkylation->Workup1 Purification1 Purification (Column Chromatography) Workup1->Purification1 Hydrolysis Ester Hydrolysis Purification1->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Workup2 Aqueous Work-up & Extraction Decarboxylation->Workup2 Purification2 Purification (Recrystallization/Distillation) Workup2->Purification2 End Final Product Purification2->End

Caption: A typical experimental workflow for malonic ester synthesis.

Conclusion

The selection of a malonic ester is a strategic decision that hinges on a cost-benefit analysis tailored to the specific synthetic challenge.

  • Diethyl and Dimethyl Malonate: These are the workhorses for routine syntheses where cost is a major driver and harsh deprotection conditions are tolerable. Dimethyl malonate may offer a slight advantage in terms of reactivity due to reduced steric hindrance.[1]

  • Benzyl Malonate: This ester is a valuable tool in complex, multi-step syntheses, particularly in the context of natural product synthesis and medicinal chemistry, where mild and orthogonal deprotection via hydrogenolysis is required to preserve sensitive functional groups.[2][3] Its higher cost is justified by the increased synthetic flexibility it provides.

  • Mono-tert-butyl Malonate: This specialty reagent is ideal for syntheses requiring a free carboxylic acid handle for further elaboration while the other ester group remains protected. The tert-butyl group offers robust protection that can be selectively removed under acidic conditions, providing another layer of orthogonality in protecting group strategy.[4] Its high cost currently limits its use to high-value applications.

Ultimately, the optimal choice will depend on a careful evaluation of the synthetic route, the value of the final product, and the available budget. This guide provides a framework for making that decision with a clear understanding of the trade-offs involved.

References

Comparative Guide to Analytical Methods for Monitoring Tert-Butyl Methyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butyl methyl malonate is a critical step in the production of various active pharmaceutical ingredients and other fine chemicals. Careful monitoring of reaction progress is essential to ensure optimal yield, purity, and safety. This guide provides a comparative overview of common analytical techniques for monitoring reactions involving this compound, supported by experimental protocols and performance data to aid in method selection and implementation.

Comparison of Analytical Methods

Several analytical techniques can be employed to monitor the consumption of starting materials and the formation of this compound and any byproducts in real-time or near real-time. The choice of method depends on factors such as the required level of detail, the reaction conditions, and the available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) spectroscopy for this application.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) In-situ Fourier Transform Infrared (FTIR) Spectroscopy
Principle Separation based on polarity and interaction with a stationary phase.Separation based on volatility and boiling point, with mass-based detection.Real-time analysis of vibrational modes of functional groups.
Sample Preparation Dilution of an aliquot of the reaction mixture.Dilution and possible derivatization of an aliquot.No sample preparation is required for in-situ probes.
Analysis Time 5-15 minutes per sample.10-30 minutes per sample.Continuous, real-time data acquisition (spectra per minute).
Quantitation Excellent, with high precision and accuracy using external or internal standards.Excellent, with high sensitivity and selectivity, especially with an internal standard.Good for relative trending; absolute quantitation requires calibration.
Selectivity High, capable of separating isomers and closely related compounds.Very high, provides structural information from mass spectra.Moderate, spectral overlap can be a challenge in complex mixtures.
Key Strengths Robust and widely available, suitable for a broad range of compounds.High sensitivity and definitive identification of components.Non-invasive, real-time monitoring of reaction kinetics.[1][2]
Limitations Offline analysis, potential for sample degradation during quenching and preparation.Not suitable for thermally labile compounds, offline analysis.Less sensitive than chromatographic methods, potential for matrix interference.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific reaction conditions and available equipment.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and related reactants and products.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

  • Sample Preparation: Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Quench the reaction immediately by diluting it in a known volume of cold solvent (e.g., acetonitrile) to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, start with 30% acetonitrile and increase to 80% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm (as esters have weak chromophores, low UV is often necessary).

    • Injection Volume: 10 µL

  • Quantitation: Prepare calibration standards of this compound, starting materials, and any known byproducts. Plot the peak area against concentration to generate a calibration curve. The concentration of the analytes in the reaction sample can be determined from this curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the analysis of volatile compounds like this compound.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • Internal standard (e.g., a stable ester not present in the reaction mixture)

Procedure:

  • Sample Preparation: Withdraw an aliquot from the reaction, quench, and dilute with a suitable solvent (e.g., dichloromethane) containing a known concentration of an internal standard.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • MS Scan Range: m/z 40-400.

  • Quantitation: The concentration of this compound is determined by comparing the ratio of its peak area to that of the internal standard against a calibration curve.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

This technique allows for the continuous monitoring of a reaction without the need for sampling.[1][2]

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) immersion probe.

Procedure:

  • Setup: Insert the ATR probe directly into the reaction vessel. Ensure the probe material is chemically resistant to the reaction components.

  • Data Acquisition: Collect a background spectrum of the reaction mixture before initiating the reaction. Once the reaction starts, collect spectra at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis: Monitor the reaction progress by tracking the absorbance of characteristic infrared bands. For this compound, the carbonyl (C=O) stretching vibrations (around 1730-1750 cm⁻¹) are typically monitored. The disappearance of reactant peaks and the appearance of product peaks can be trended over time to determine reaction kinetics and endpoints.[3]

Visualizations

Logical Workflow for Analytical Monitoring

The following diagram illustrates the general workflow for monitoring a chemical reaction using the analytical methods described.

reaction This compound Reaction sampling Sample Collection / In-situ Measurement reaction->sampling hplc HPLC Analysis sampling->hplc Offline gcms GC-MS Analysis sampling->gcms Offline ftir In-situ FTIR Analysis sampling->ftir Online data_analysis Data Analysis & Quantitation hplc->data_analysis gcms->data_analysis ftir->data_analysis results Reaction Progress & Endpoint Determination data_analysis->results

Caption: General workflow for monitoring this compound reactions.

Decision Pathway for Method Selection

This diagram outlines the decision-making process for selecting the most appropriate analytical method based on experimental needs.

q1 Real-time kinetics needed? q2 High sensitivity & structural info required? q1->q2 No a1 In-situ FTIR q1->a1 Yes a2 GC-MS q2->a2 Yes a3 HPLC q2->a3 No

Caption: Decision tree for selecting an analytical monitoring method.

References

The Strategic Advantage of Tert-Butyl Methyl Malonate in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a chemical building block can be pivotal to the success of a synthetic route. Tert-butyl methyl malonate, a mixed ester of malonic acid, offers distinct advantages over its symmetrically substituted counterparts, such as dimethyl malonate and diethyl malonate. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, to inform the selection of the most appropriate malonate derivative for specific synthetic applications.

The unique reactivity of this compound stems from the differential lability of its two ester groups. The tert-butyl ester is readily cleaved under acidic conditions, while the methyl ester is more stable to acid but can be selectively hydrolyzed under basic or enzymatic conditions. This orthogonality allows for sequential and site-selective modifications, a crucial feature in the synthesis of complex molecules, including pharmaceuticals and natural products.

Performance in Synthesis: A Comparative Overview

The primary utility of malonic esters lies in their application as nucleophiles in alkylation and acylation reactions, as well as their use in Knoevenagel and Michael additions. The tert-butyl group in this compound often plays a crucial role in enhancing stereoselectivity in chiral syntheses.

Enantioselective Alkylation

In the synthesis of chiral molecules, the steric bulk of the tert-butyl group can significantly influence the stereochemical outcome of a reaction. A study on the enantioselective phase-transfer catalytic (PTC) α-alkylation of α-methylmalonates demonstrated the superior performance of substrates containing a tert-butyl ester group in achieving high enantioselectivity.[1]

Table 1: Comparison of Substrates in Enantioselective PTC α-Benzylation

Substrate (R'OOC-CH(CH₃)-COOR)R'RYield (%)Enantiomeric Excess (ee, %)
1-(tert-Butyl) 3-(2,2-diphenylethyl) 2-methylmalonate tert-Butyl 2,2-diphenylethyl 75 95
1-Benzyl 3-(tert-butyl) 2-methylmalonatetert-ButylBenzyl7892
1-(tert-Butyl) 3-(4-methoxybenzyl) 2-methylmalonatetert-Butyl4-Methoxybenzyl7293
1,3-Dibenzyl 2-methylmalonateBenzylBenzyl8575

Reaction Conditions: Benzyl bromide (5.0 equiv.), 50% KOH (aq., 5.0 equiv.), Toluene, 0 °C, (S,S)-3,4,5-trifluorophenyl-NAS bromide catalyst.[1]

The data clearly indicates that the presence of a tert-butyl ester is essential for high enantioselectivity in this specific PTC alkylation.

Experimental Protocols

General Procedure for Enantioselective Phase-Transfer Catalytic Alkylation

A solution of the 1-(tert-butyl) 3-alkyl 2-methylmalonate substrate and a chiral phase-transfer catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) in toluene is prepared. To this solution, the alkylating agent (e.g., benzyl bromide) is added at the specified temperature (e.g., 0 °C or -40 °C). An aqueous solution of potassium hydroxide (50% w/v) is then added, and the biphasic mixture is stirred vigorously until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched, and the product is extracted, purified by column chromatography, and analyzed to determine the yield and enantiomeric excess.[1]

Selective Hydrolysis of this compound Derivatives

The differential reactivity of the ester groups allows for selective deprotection.

  • Acidic Cleavage of the Tert-Butyl Ester: The tert-butyl group can be selectively removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (CH₂Cl₂). This reaction is typically carried out at room temperature or below and proceeds to completion, leaving the methyl ester intact.

  • Basic Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed using a base, such as potassium hydroxide (KOH), in a protic solvent like methanol (MeOH) or ethanol (EtOH). The reaction mixture is typically stirred at room temperature or heated to effect the hydrolysis of the methyl ester while the tert-butyl ester remains largely unaffected under carefully controlled conditions.

Logical Workflow for Pharmaceutical Synthesis

The advantages of this compound are particularly evident in the synthesis of complex pharmaceutical agents. For instance, in the synthesis of the MEK inhibitor Trametinib, a malonate derivative is a key building block for the construction of the pyridopyrimidinone core. While the exact commercial synthesis is proprietary, a plausible synthetic workflow highlighting the utility of a mixed malonate is depicted below.

G cluster_0 Core Assembly cluster_1 Functionalization Start This compound Alkylation Alkylation with Activated Electrophile Start->Alkylation Base Knoevenagel Knoevenagel Condensation with Urea Derivative Alkylation->Knoevenagel Intermediate A Cyclization Intramolecular Cyclization Knoevenagel->Cyclization Intermediate B Selective_Hydrolysis Selective Hydrolysis of Methyl Ester Cyclization->Selective_Hydrolysis Pyridopyrimidinone Core Amidation Amidation Selective_Hydrolysis->Amidation Carboxylic Acid Intermediate Final_Modification Final Side Chain Attachment Amidation->Final_Modification Trametinib Trametinib Final_Modification->Trametinib Final Product

A plausible workflow for the synthesis of Trametinib.

Comparison with Alternative Malonates

While this compound offers significant advantages in specific contexts, other malonate esters remain valuable reagents for different applications.

Table 2: Comparison of Malonate Esters in Organic Synthesis

FeatureThis compoundDiethyl MalonateDimethyl Malonate
Ester Lability Orthogonal (acid-labile t-butyl, base-labile methyl)Symmetric (base-labile)Symmetric (base-labile)
Synthetic Utility Sequential, site-selective modifications; chiral synthesisGeneral malonic ester synthesis; synthesis of barbituratesSimilar to diethyl malonate, sometimes preferred for higher reactivity
Steric Hindrance High (tert-butyl group)ModerateLow
Cost HigherLowerLowest
Key Advantage Selective deprotection and stereochemical controlCost-effective for general applicationsHigh reactivity and low cost
Diethyl Malonate in Alkylation Reactions

Diethyl malonate is a workhorse in organic synthesis for standard alkylation reactions where selectivity is not a primary concern. The reaction of diethyl malonate with an alkyl halide in the presence of a base like sodium ethoxide is a classic method for carbon-carbon bond formation.

Experimental Protocol for Alkylation of Diethyl Malonate:

To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise with stirring. The resulting enolate solution is then treated with an alkyl halide (e.g., n-butyl bromide). The reaction mixture is heated under reflux until the reaction is complete. After cooling, the product is isolated by extraction and purified by distillation.

Conclusion

This compound is a specialized and highly valuable reagent for complex organic synthesis, particularly in the pharmaceutical industry. Its key advantages of orthogonal ester protection and the ability to induce high stereoselectivity in chiral syntheses often outweigh its higher cost compared to simpler dialkyl malonates. For applications where these features are not critical, diethyl malonate and dimethyl malonate remain excellent and cost-effective alternatives. The choice of the appropriate malonate derivative should be guided by the specific requirements of the synthetic target and the overall synthetic strategy.

References

A Comparative Guide to Catalysts for Tert-Butyl Methyl Malonate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of chiral centers and functionalized side chains into molecular scaffolds is a cornerstone of modern drug discovery and development. Tert-butyl methyl malonate and its derivatives are valuable C3 building blocks in this endeavor, offering a versatile platform for asymmetric synthesis. The choice of catalyst is paramount in dictating the efficiency, selectivity, and overall success of reactions involving these substrates. This guide provides a comparative analysis of catalysts employed in key transformations of this compound derivatives, with a focus on asymmetric α-alkylation, supported by experimental data to inform catalyst selection and methods development.

Catalyst Performance in Asymmetric α-Alkylation

The asymmetric α-alkylation of malonates is a powerful tool for creating chiral molecules with quaternary carbon centers. Phase-transfer catalysis has emerged as a highly effective strategy for this transformation. Below is a summary of the performance of a chiral phase-transfer catalyst in the asymmetric α-alkylation of a 2,2-diphenylethyl tert-butyl α-methylmalonate, a representative substrate.

CatalystAlkylating AgentYield (%)[1][2][3][4]Enantiomeric Excess (ee %)[1][2][3][4]Reaction Time (h)[1]
(S,S)-3,4,5-Trifluorophenyl-NAS bromideAllyl bromide998830
(S,S)-3,4,5-Trifluorophenyl-NAS bromide2-Methylallyl bromide948630
(S,S)-3,4,5-Trifluorophenyl-NAS bromideCinnamyl bromide969030
(S,S)-3,4,5-Trifluorophenyl-NAS bromideBenzyl bromide759530
(S,S)-3,4,5-Trifluorophenyl-NAS bromidep-Chlorobenzyl bromide999848
(S,S)-3,4,5-Trifluorophenyl-NAS bromide3-Methoxybenzyl bromide989548

Alternative Catalytic Approaches

  • Metal Catalysts: Palladium and rhodium complexes are widely used for allylic alkylations of malonates.[5] These reactions typically proceed via the formation of a π-allyl complex, followed by nucleophilic attack of the malonate enolate. The choice of ligand is crucial for achieving high enantioselectivity. While specific data for this compound is sparse, palladium-catalyzed arylations of di-tert-butyl malonate have been reported with high yields using sterically hindered phosphine ligands.[5]

  • Organocatalysts: Beyond phase-transfer catalysts, other organocatalytic approaches, such as those employing cinchona alkaloids and their derivatives, have been successful in Michael additions of malonates to nitroolefins, achieving high yields and enantioselectivities. These catalysts often function through hydrogen bonding interactions to activate the substrates.

  • Heterogeneous Catalysts: For the synthesis of malonate esters, solid-supported catalysts offer advantages in terms of reusability and simplified workup. For instance, the strong acid cation exchange resin Amberlyst-15 has been effectively used to catalyze the formation of mono-tert-butyl malonate from malonic acid and isobutylene, with reported yields of up to 98%.[6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental results. Below is a representative protocol for the asymmetric α-alkylation of a this compound derivative using a chiral phase-transfer catalyst.

Typical Experimental Procedure for Enantioselective Phase-Transfer Catalytic Alkylation[1][3]

To a solution of 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate (23 mg, 0.065 mmol) and (S,S)-3,4,5-trifluorophenyl-NAS bromide (3 mg, 0.0033 mmol) in toluene (216 μL) at room temperature is added an alkylating agent (e.g., p-chlorobenzyl bromide, 62.1 mg, 0.324 mmol). The reaction mixture is cooled to the desired temperature (e.g., -40 °C), and a 50% w/v aqueous solution of potassium hydroxide (36.4 μL, 0.324 mmol) is added. The mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography. Upon completion, the reaction is diluted with ethyl acetate (20 mL), washed with brine (2 x 10 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is then purified by column chromatography to afford the desired product.

Experimental Workflow and Logic

The general workflow for a catalytic asymmetric α-alkylation of this compound can be visualized as a series of sequential steps, from substrate and catalyst preparation to the final analysis of the chiral product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Substrate (this compound Derivative) ReactionVessel Reaction under Controlled Temperature and Atmosphere Reactants->ReactionVessel Catalyst Chiral Catalyst ((S,S)-3,4,5-Trifluorophenyl-NAS bromide) Catalyst->ReactionVessel Reagents Alkylating Agent & Base (KOH) Reagents->ReactionVessel Extraction Extraction ReactionVessel->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product Chiral Product Purification->Product Yield Yield Calculation Enantioselectivity Enantiomeric Excess (ee) Determination (Chiral HPLC) Product->Yield Product->Enantioselectivity

Caption: Workflow for Asymmetric Alkylation.

This diagram illustrates the logical flow from starting materials to the final analysis of the chiral product in a typical asymmetric α-alkylation reaction of a this compound derivative.

Conclusion

The selection of an appropriate catalyst for reactions involving this compound is critical and depends on the desired transformation. For asymmetric α-alkylation, chiral phase-transfer catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, have demonstrated exceptional performance, providing high yields and enantioselectivities.[1][2][3][4] While direct comparative data across different catalyst classes for this specific reaction is limited, the broader fields of metal catalysis and organocatalysis offer a rich toolbox for other transformations of malonate esters. Future research focused on head-to-head comparisons of various catalytic systems for specific reactions of this compound would be of significant value to the scientific community, further enabling the rational design of synthetic routes to complex chiral molecules.

References

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl methyl malonate
Reactant of Route 2
Reactant of Route 2
tert-Butyl methyl malonate

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